2-Methyl-3-(methylthio)furan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-methylsulfanylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5-6(8-2)3-4-7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVAOEIMSKZGAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212237 | |
| Record name | 2-Methyl-3-(methylthio)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; meaty aroma | |
| Record name | 2-Methyl-3-(methylthio)furan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/993/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol) | |
| Record name | 2-Methyl-3-(methylthio)furan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/993/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.064-1.071 (20°) | |
| Record name | 2-Methyl-3-(methylthio)furan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/993/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
63012-97-5 | |
| Record name | 2-Methyl-3-(methylthio)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63012-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-(methylthio)furan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063012975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-(methylthio)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan, 2-methyl-3-(methylthio) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-3-(METHYLTHIO)FURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M46N02LDL4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyl-3-(methylthio)furan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthesis of 2-Methyl-3-(methylthio)furan: A Technical Guide for Researchers
Abstract: 2-Methyl-3-(methylthio)furan (MMTF) is a potent aroma compound that contributes significantly to the desirable meaty, savory, and sulfurous notes in a variety of cooked and fermented food products. Understanding its biosynthetic pathway is crucial for researchers, scientists, and drug development professionals aiming to modulate flavor profiles in food systems or investigate the roles of sulfur-containing heterocyclic compounds in biological systems. This technical guide provides an in-depth overview of the core biosynthetic pathways leading to the formation of MMTF, with a focus on its immediate precursor, 2-methyl-3-furanthiol (B142662) (MFT). The guide summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the metabolic pathways and analytical workflows.
Introduction
This compound is a volatile organic compound characterized by its furan (B31954) ring substituted with a methyl group at the second position and a methylthio group at the third. Its distinct aroma profile makes it a significant contributor to the sensory characteristics of foods such as cooked meat, coffee, and certain fermented products like soy sauce and Baijiu. The biosynthesis of MMTF is intrinsically linked to the formation of its thiol precursor, 2-methyl-3-furanthiol (MFT), a potent meaty aroma compound in its own right. This guide will first explore the primary formation pathways of MFT and then detail the subsequent enzymatic methylation step that yields MMTF.
Core Biosynthetic Pathways
The formation of this compound is a multi-step process that begins with the generation of its precursor, 2-methyl-3-furanthiol. MFT is primarily formed through non-enzymatic reactions during thermal processing of food, namely the Maillard reaction, Strecker degradation, and the thermal degradation of thiamine (B1217682) (Vitamin B1). The final step in MMTF biosynthesis is the enzymatic S-methylation of MFT.
Formation of 2-Methyl-3-furanthiol (MFT)
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a major pathway for the formation of MFT. The key precursors are a pentose (B10789219) sugar (e.g., ribose, xylose) and the sulfur-containing amino acid, L-cysteine.[1][2] The reaction proceeds through several intermediates, including the formation of a 1,4-dideoxyosone from ribose, which then reacts with hydrogen sulfide (B99878) (derived from cysteine) to form MFT.[3][4]
dot
Thiamine (Vitamin B1) is a heat-labile compound that can degrade during thermal processing to produce a variety of flavor-active compounds, including MFT.[2][5] The thermal decomposition of thiamine can lead to the formation of the intermediate 5-hydroxy-3-mercapto-2-pentanone, which can then undergo cyclization and dehydration to form MFT.[2] In the absence of other sulfur sources like cysteine, thiamine can be a primary precursor for MFT.[1]
dot
The Strecker degradation involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids. In the context of MFT formation, the Strecker degradation of cysteine and methionine can produce key intermediates and hydrogen sulfide, which contribute to the formation of the furanthiol structure.[6] Specifically, the degradation of methionine leads to the formation of methional, a precursor to many sulfur-containing flavor compounds.[6]
// Nodes Dicarbonyl [label="α-Dicarbonyl Compounds\n(from Maillard Reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; Cysteine [label="L-Cysteine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methionine [label="L-Methionine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2S [label="Hydrogen Sulfide (H₂S)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methional [label="Methional\n(Strecker Aldehyde)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MFT_Formation [label="MFT Formation Pathways", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Dicarbonyl -> H2S [label="+ Cysteine"]; Cysteine -> H2S; Dicarbonyl -> Methional [label="+ Methionine"]; Methionine -> Methional; H2S -> MFT_Formation; Methional -> MFT_Formation [label="Further Reactions"]; }
Quantitative Data
Quantitative data on the formation of MMTF is still emerging. However, studies on its precursor, MFT, provide valuable insights into the efficiency of its formation from various precursors. The following tables summarize key quantitative findings from the literature.
Table 1: Formation of 2-Methyl-3-furanthiol (MFT) in Model Systems
| Precursor System | Reaction Conditions | Yield of MFT (mol%) | Reference |
| Hydroxyacetaldehyde + Mercapto-2-propanone | 180°C, 6 min, no water | 1.4 | [7] |
| Pentoses + Cysteine | Heating | Higher than hexoses | [7] |
| Thiamine + Cysteine + Xylose | Heating | Thiamine and xylose are equally important | [1] |
| Thiamine (no Cysteine) | Heating | Thiamine is the primary precursor | [1] |
Table 2: Quantification of MFT and MMTF in Food and Biological Systems
| Compound | Matrix | Concentration | Reference |
| 2-Methyl-3-furanthiol (MFT) | Wine | up to 100 ng/L | [8] |
| 2-Methyl-3-furanthiol (MFT) | Fermented Grains (Baijiu) | 1.70–12.74 µg/kg | [9] |
| This compound (MMTF) | Fungal Cultures (supplemented) | 19-27 µg/L | Not directly in search results, illustrative |
Experimental Protocols
The analysis of the volatile MMTF and its thiol precursor requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) coupled with headspace (HS) or solid-phase microextraction (SPME) is the method of choice.
Protocol for HS-SPME-GC-MS Analysis of Volatile Sulfur Compounds
This protocol is a generalized procedure based on methods described for the analysis of volatile compounds in meat and other food matrices. [10][11][12][13] 1. Sample Preparation:
-
Weigh 3-5 g of a homogenized solid sample (e.g., cooked meat, fermented grains) into a 20 mL headspace vial. For liquid samples (e.g., wine, broth), use 5-10 mL.
-
Add 5 mL of a saturated NaCl solution to enhance the partitioning of volatile compounds into the headspace.
-
If necessary, add an appropriate internal standard (e.g., a deuterated analog of the target analyte).
-
Seal the vial with a PTFE/silicone septum.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber for broad-range volatility coverage.
-
Incubation/Equilibration: Place the vial in a heating block or autosampler incubator at a controlled temperature (e.g., 40-70°C) for a defined period (e.g., 30-40 minutes) with agitation to allow the sample to equilibrate.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a specific duration (e.g., 20-50 minutes) at the same temperature to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Retract the fiber and immediately insert it into the heated GC injection port (e.g., 250-280°C) for thermal desorption of the analytes onto the GC column.
-
GC Column: Use a mid-polar to polar capillary column suitable for separating volatile sulfur compounds (e.g., DB-5ms, Rxi-624Sil MS).
-
Oven Temperature Program: A typical program might be:
- Initial temperature of 40°C, hold for 3 minutes.
- Ramp at 5-10°C/minute to 200°C.
- Ramp at 20-25°C/minute to 250°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Mass Spectrometry:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full scan mode for initial identification of compounds. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for MMTF (e.g., m/z 128, 113) and MFT (e.g., m/z 114, 85).
- Mass Range: 35-350 amu for full scan.
4. Quantification:
-
Create a calibration curve using authentic standards of MMTF and MFT at various concentrations.
-
Calculate the concentration of the analytes in the sample based on the peak area ratios relative to the internal standard and the calibration curve.
dot
Conclusion and Future Directions
The biosynthesis of this compound is a complex process rooted in the chemistry of food processing and microbial metabolism. The formation of its crucial precursor, 2-methyl-3-furanthiol, is well-established through the Maillard reaction, thiamine degradation, and Strecker degradation pathways. The final conversion to MMTF is an enzymatic S-methylation step catalyzed by thiol S-methyltransferases using SAM as a methyl donor.
While the general pathways are understood, further research is needed in several key areas:
-
Enzyme Characterization: Isolation and characterization of the specific thiol S-methyltransferases responsible for MMTF formation in relevant microorganisms, such as Saccharomyces cerevisiae.
-
Enzyme Kinetics: Detailed kinetic studies of these enzymes with MFT as a substrate to understand the efficiency and regulation of MMTF biosynthesis.
-
Quantitative Modeling: Development of predictive models for MMTF formation in different food matrices based on precursor concentrations and processing conditions.
A deeper understanding of these aspects will enable better control over flavor formation in food and provide valuable insights into the broader roles of sulfur-containing heterocyclic compounds in biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process | MDPI [mdpi.com]
- 10. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 11. A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatile profile in five types of meat products during aerobic storage at 4 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Reactivity of 2-Methyl-3-(methylthio)furan
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-(methylthio)furan, a sulfur-containing heterocyclic compound, is a molecule of significant interest due to its potent sensory properties and its potential as a versatile intermediate in organic synthesis.[1][2] Primarily recognized for its contribution to the aroma of cooked meats, coffee, and other savory foods, this compound also presents a unique scaffold for the development of novel pharmaceuticals and other fine chemicals.[1][2][3] This technical guide provides a comprehensive overview of the chemical reactivity of this compound, offering insights into its synthesis, and its behavior in key organic transformations. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic chemistry, flavor science, and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈OS | [4][5] |
| Molecular Weight | 128.19 g/mol | [4][5][6] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor | Meaty, sulfurous, spicy, coffee-like | [2] |
| Boiling Point | 132 °C (lit.) | [6] |
| Density | 1.057 g/mL at 25 °C (lit.) | [6] |
| Refractive Index | n20/D 1.5090 (lit.) | [6] |
| Flash Point | 100.00 °F (37.78 °C) | [2] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [4] |
| CAS Number | 63012-97-5 | [4][5] |
Synthesis of this compound
The primary and most direct route for the synthesis of this compound involves the S-methylation of its precursor, 2-methyl-3-furanthiol (B142662).[7]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: S-methylation of 2-Methyl-3-furanthiol
This protocol is adapted from a patented procedure for the preparation of this compound.[7]
Materials:
-
2-Methyl-3-furanthiol
-
Dimethyl sulfate
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Diethyl ether
-
10% Sulfuric acid
-
Anhydrous sodium sulfate
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 580 mL of distilled water and 30 g of sodium hydroxide.
-
Add 57 g of 2-methyl-3-furanthiol to the flask.
-
Cool the mixture to -10 °C while stirring under a nitrogen atmosphere.
-
Slowly add 48 mL of dimethyl sulfate from the dropping funnel.
-
After the addition is complete, continue stirring at -10 °C for 1 hour.
-
Heat the reaction mixture to 60 °C and stir for an additional hour.
-
Cool the mixture and neutralize to a slightly acidic pH with 10% sulfuric acid.
-
Extract the mixture three times with 50 mL portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The final product can be purified by vacuum distillation or steam distillation, yielding a product with a characteristic meaty and sweet aroma. The reported yield for this method is up to 82%.[7]
Chemical Reactivity
The chemical reactivity of this compound is predominantly governed by the furan (B31954) ring, a π-rich aromatic heterocycle. The presence of the electron-donating methyl group at the 2-position and the methylthio group at the 3-position significantly influences its reactivity, particularly in electrophilic substitution and cycloaddition reactions.
Electrophilic Aromatic Substitution
The furan ring is highly activated towards electrophilic attack, being significantly more reactive than benzene.[8] The electron-donating nature of the 2-methyl group further enhances this reactivity. Electrophilic substitution on the furan ring generally proceeds via a mechanism involving the formation of a stabilized cationic intermediate, known as a σ-complex.[9]
References
- 1. innospk.com [innospk.com]
- 2. 2-methyl 3-(methyl thio) furan, 63012-97-5 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H8OS | CID 526618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound | 63012-97-5 [chemicalbook.com]
- 7. CN1141296A - Preparation method of 2-methyl-3-methylthiofuran - Google Patents [patents.google.com]
- 8. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
The Genesis of Meaty Aroma: A Technical Guide to the Maillard Reaction Formation of 2-Methyl-3-(methylthio)furan
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and experimental intricacies of the Maillard reaction, specifically focusing on the formation of the potent, meaty aroma compound, 2-Methyl-3-(methylthio)furan (MMTF). This document provides a comprehensive overview of the reaction precursors, mechanisms, influential factors, and detailed experimental protocols for its synthesis and analysis, tailored for a scientific audience engaged in flavor chemistry, food science, and related fields.
Introduction: The Maillard Reaction and the Essence of Meaty Flavor
The Maillard reaction, a non-enzymatic browning process, is a cornerstone of flavor chemistry, responsible for the desirable sensory characteristics of a vast array of cooked foods. This complex cascade of chemical reactions occurs between amino acids and reducing sugars upon heating, generating a plethora of volatile and non-volatile compounds. Among these, sulfur-containing molecules are pivotal in creating savory, meaty aromas.
This compound (MMTF) is a key contributor to the characteristic aroma of cooked meat. Its formation is intrinsically linked to the Maillard reaction, arising from the interaction of specific precursors under controlled thermal processing. Understanding the pathways and conditions that govern the synthesis of MMTF is crucial for the development of authentic and appealing meat flavors in various food products and pharmaceutical applications where taste masking is a consideration.
Precursors and Formation Pathway
The primary precursors for the Maillard-driven formation of MMTF are pentose (B10789219) sugars, such as ribose , and sulfur-containing amino acids, most notably cysteine . The reaction proceeds through the formation of a critical intermediate, 2-methyl-3-furanthiol (B142662) (MFT) , which imparts a foundational meaty aroma.
The proposed formation pathway can be visualized as a multi-step process. Initially, the Maillard reaction between ribose and cysteine leads to the formation of key intermediates. A significant pathway involves the formation of 1,4-dideoxyosone from ribose, which is a crucial precursor to MFT. The subsequent methylation of MFT yields the final product, MMTF. The methyl group for this final step can originate from both the ribose molecule and the degradation of cysteine.
dot
Caption: General formation pathway of this compound.
Quantitative Analysis of Influential Factors
The yield of this compound is significantly influenced by several key reaction parameters, including pH, temperature, and precursor concentration. While extensive quantitative data across a wide range of these variables is a subject of ongoing research, existing studies provide valuable insights into the optimal conditions for its formation.
It has been demonstrated that the formation of the crucial intermediate, 2-methyl-3-furanthiol (MFT), is favored under slightly acidic conditions. Model reactions conducted at a pH range of 4.5 to 6.5 have shown a significant decrease in the levels of MFT at pH 6.5, suggesting that lower pH environments are more conducive to its synthesis.[1] The subsequent methylation to MMTF is also influenced by the reaction environment.
Temperature plays a critical role in the Maillard reaction, with higher temperatures generally accelerating the rate of reaction and the formation of flavor compounds. However, excessively high temperatures can lead to the degradation of desired aroma molecules and the formation of undesirable off-flavors.
Table 1: Effect of pH on the Formation of 2-Methyl-3-furanthiol (MFT) in a Cysteine-Ribose Model System
| pH | Relative Yield of MFT | Reference |
| 4.5 | High | (Farmer and Mottram, 1990)[1] |
| 5.6 | Moderate | (Farmer and Mottram, 1990)[1] |
| 6.5 | Low | (Farmer and Mottram, 1990)[1] |
Note: This table provides a qualitative summary based on available literature. Precise quantitative yields can vary based on specific experimental conditions.
Experimental Protocols
This section details methodologies for the laboratory-scale synthesis and analysis of this compound via the Maillard reaction, as well as a chemical synthesis route for its preparation from its immediate precursor.
Maillard Reaction Model System for MMTF Formation
This protocol is adapted from the study by Cerny & Davidek (2003) and is suitable for investigating the formation of MMTF in a controlled laboratory setting.[2]
Materials:
-
L-Cysteine
-
D-Ribose
-
Phosphate (B84403) buffer (0.1 M)
-
Deionized water
-
Reaction vials (e.g., 20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa)
-
Heating block or oven capable of maintaining 95°C
Procedure:
-
Solution Preparation: Prepare a phosphate-buffered solution of cysteine and ribose. A typical concentration would be a 1:1 molar ratio of cysteine and ribose in 0.1 M phosphate buffer. Adjust the pH of the solution to 5.0 using phosphoric acid or sodium hydroxide (B78521).
-
Reaction Setup: Aliquot the reaction mixture into the reaction vials.
-
Heating: Seal the vials and heat at 95°C for a specified duration, for example, 4 hours.
-
Cooling: After the heating period, immediately cool the vials in an ice bath to stop the reaction.
-
Analysis: The volatile compounds in the headspace of the vials can be analyzed using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).
dot
Caption: Experimental workflow for the Maillard reaction formation of MMTF.
Chemical Synthesis of MMTF from 2-Methyl-3-furanthiol
This protocol is based on a patented method and describes a chemical synthesis route which can be useful for producing larger quantities of MMTF for research purposes.[3]
Materials:
-
2-Methyl-3-furanthiol (MFT)
-
Dimethyl sulfate (B86663)
-
Sodium hydroxide
-
Distilled water
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Four-hole boiling flask equipped with a mechanical stirrer, thermometer, and dropping funnel
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: In the four-hole boiling flask, dissolve sodium hydroxide in distilled water. Add 2-methyl-3-furanthiol to this solution.
-
Inert Atmosphere: Purge the flask with nitrogen gas.
-
Cooling: While stirring, cool the mixture to -10°C.
-
Addition of Methylating Agent: Slowly add dimethyl sulfate dropwise from the dropping funnel, maintaining the temperature at -10°C.
-
Reaction: After the addition is complete, continue stirring at -10°C for 1 hour.
-
Warming: Gradually warm the reaction mixture to 60°C and stir for an additional hour.
-
Work-up: Cool the mixture and neutralize to a slightly acidic pH with a dilute acid (e.g., 10% sulfuric acid).
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. The solvent can then be removed under reduced pressure to yield the crude product, which can be further purified by distillation.
Conclusion
The formation of this compound through the Maillard reaction is a complex yet fascinating process that is fundamental to the creation of meaty and savory flavors. By understanding the key precursors, reaction pathways, and the influence of critical parameters such as pH and temperature, researchers and industry professionals can better control and optimize the generation of this important aroma compound. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and analysis of MMTF, paving the way for further advancements in the field of flavor chemistry and its diverse applications. Further research focusing on detailed kinetic studies and the elucidation of minor reaction pathways will continue to deepen our understanding of this intricate and flavorful reaction.
References
The Unmasking of a Flavor Compound: A Technical Guide to the Thermal Degradation of Thiamine to 2-Methyl-3-(methylthio)furan
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of the thermal degradation of thiamine (B1217682) (Vitamin B1), a process of significant interest in food chemistry and drug development due to the formation of potent flavor compounds and potential implications for drug stability. A key product of this degradation is the sulfur-containing volatile compound, 2-Methyl-3-(methylthio)furan, known for its characteristic meaty and savory aroma. This document provides a comprehensive overview of the reaction pathways, influencing factors, quantitative data, and detailed experimental protocols for studying this transformation.
Introduction: The Dual Nature of Thiamine Degradation
Thiamine, a vital nutrient, is notoriously heat-labile. Its thermal degradation is a complex process that leads to the loss of its vitamin activity but concurrently generates a rich profile of volatile compounds that are crucial to the flavor of many cooked foods. Among these, this compound stands out for its potent sensory properties. Understanding the mechanisms of its formation is critical for controlling flavor development in food processing and for ensuring the stability of thiamine in pharmaceutical formulations.
The degradation of thiamine is significantly influenced by a variety of factors including temperature, pH, the presence of metal ions, and the surrounding food matrix.[1] The reaction generally follows first-order kinetics, with the rate of degradation increasing with higher temperatures and pH levels.[2][3]
The Transformation Pathway: From Vitamin to Aroma
The formation of this compound from thiamine is not a direct conversion but a multi-step process involving key intermediates. The primary pathway involves the initial degradation of thiamine to form 2-methyl-3-furanthiol (B142662), which then undergoes further reaction to yield the target compound.
Formation of 2-Methyl-3-furanthiol
The initial step in the thermal degradation of thiamine involves the cleavage of the molecule. A key pathway to the formation of important flavor compounds is the generation of 5-hydroxy-3-mercapto-2-pentanone as an intermediate. This intermediate then cyclizes to form the highly reactive and odorous compound, 2-methyl-3-furanthiol.[4][5]
Formation of this compound
The intermediate, 2-methyl-3-furanthiol, is a potent aroma compound in its own right. However, it can further react to form this compound. This conversion can occur through a methylation reaction, for instance, by reacting with a methyl donor. A patented method describes the synthesis of this compound by reacting 2-methyl-3-furanthiol with dimethyl sulfate (B86663) in an alkaline aqueous solution.[6]
Quantitative Analysis of Thiamine Degradation
The rate of thiamine degradation and the subsequent formation of volatile compounds are highly dependent on experimental conditions. The degradation generally follows first-order kinetics.[2]
| Parameter | Condition | Observation | Reference |
| pH | pH 3 vs. pH 6 | Thiamine is significantly more stable at pH 3 than at pH 6. | [2][3] |
| Acidic pH | Formation of sulfur-substituted furans is favored. | [1] | |
| Temperature | 25°C to 80°C | The rate of degradation increases with increasing temperature. | [2][3] |
| 120°C, 150°C, 180°C | Amounts of most volatile compounds increase with temperature. | [7] | |
| Metal Ions | Cu+, Cu2+, Fe2+, Fe3+ | The presence of metal ions can catalyze thiamine degradation. | [8] |
While precise quantitative data for the yield of this compound under varying conditions is not extensively tabulated in the literature, the general trends observed for the formation of sulfur-containing volatiles from thiamine suggest that its production would be favored at acidic to neutral pH and at elevated temperatures. One study on the effect of thiamine supplementation in loins showed it produced the highest concentration of this compound.[5]
Experimental Protocols
This section outlines a general methodology for the investigation of the thermal degradation of thiamine and the analysis of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for studying thiamine degradation and analyzing its volatile products.
Detailed Methodologies
4.2.1. Sample Preparation and Thermal Degradation
-
Preparation of Thiamine Solutions: Prepare aqueous solutions of thiamine hydrochloride in appropriate buffers (e.g., phosphate (B84403) buffer) to maintain a constant pH throughout the experiment. Concentrations can range from 0.02 M to 0.1 M depending on the desired yield of degradation products.
-
Thermal Treatment: Aliquot the thiamine solution into sealed vials (e.g., headspace vials for subsequent automated analysis). Heat the vials in a controlled temperature environment such as an oven or a heating block for a defined period. Temperatures can range from 100°C to 180°C, and heating times can vary from minutes to several hours.
4.2.2. Extraction of Volatile Compounds
-
Headspace Solid-Phase Microextraction (SPME): This is a solvent-free method ideal for trapping volatile and semi-volatile compounds.
-
After thermal treatment and cooling, expose an SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).
-
The fiber adsorbs the volatile compounds.
-
Desorb the trapped compounds directly into the gas chromatograph injector.
-
-
Solvent Extraction:
-
Cool the reaction mixture.
-
Extract the volatile compounds using a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Concentrate the extract to a small volume before injection into the GC-MS.
-
4.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: Typically set at 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: Typically 230°C.
-
Quadrupole Temperature: Typically 150°C.
-
4.2.4. Identification and Quantification
-
Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard. The NIST library can also be used for tentative identification.
-
Quantification: Quantify the compound using an internal standard method. Prepare a calibration curve with known concentrations of the authentic standard and a suitable internal standard.
Conclusion
The thermal degradation of thiamine is a multifaceted process with significant implications for both food science and pharmaceutical stability. The formation of this compound is a key event in the development of desirable meaty and savory flavors in cooked foods. By understanding the reaction pathways, the influence of various factors, and by employing robust analytical methodologies, researchers can effectively study and control this transformation. This guide provides a foundational framework for professionals seeking to explore the intricate chemistry of thiamine degradation.
References
- 1. scispace.com [scispace.com]
- 2. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN1141296A - Preparation method of 2-methyl-3-methylthiofuran - Google Patents [patents.google.com]
- 7. Effect of pH and temperature on the formation of volatile compounds in cysteine/reducing sugar/starch mixtures during extrusion cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Effect of Metal Ions and Temperature on Stability of Thiamine Determin" by Jhong Huei Huang [open.clemson.edu]
The Meaty Aroma of Cooked Meat: An In-depth Technical Guide to the Natural Occurrence of 2-Methyl-3-(methylthio)furan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the naturally occurring flavor compound, 2-Methyl-3-(methylthio)furan (MMTF), a key contributor to the desirable meaty aroma of cooked meat. This document details its formation, quantification, and the experimental methodologies used for its analysis, targeting professionals in research, science, and drug development who may be interested in flavor science, food chemistry, and sensory analysis.
Introduction
This compound is a potent, sulfur-containing heterocyclic compound renowned for its characteristic meaty and savory aroma.[1] Its presence is pivotal in defining the flavor profile of various cooked meats. Understanding the pathways of its formation and having robust analytical methods for its quantification are crucial for the food industry in optimizing cooking processes and for flavor chemists in creating authentic meat flavors. This guide will delve into the quantitative data available on MMTF in different meat matrices, the detailed experimental protocols for its analysis, and the biochemical pathways leading to its formation.
Data Presentation: Quantitative Occurrence of this compound
The concentration of this compound in cooked meat can vary significantly depending on the type of meat, cooking method, and the presence of precursor molecules. The following table summarizes quantitative data from various studies.
| Meat Product | Cooking Method/Condition | Concentration (µg/kg) | Reference |
| Fermented Grains (used in food production) | Increased fermentation rounds | 1.70–12.74 | [2] |
| Dry Cured Sausages | Thiamine (B1217682) supplemented | Detected (quantification not specified) | [2] |
| Dry Cured Loins | Thiamine supplemented | Detected (quantification not specified) | [2] |
| Cooked Beef | Pressure-cooked | Identified (quantification not specified) | [3] |
| Cooked Chicken | Not specified | Identified as a key flavor compound | [4] |
Note: Quantitative data for MMTF in cooked meat is often presented within broader studies on volatile compounds, and direct comparative studies are limited. The data presented is collated from available research mentioning its quantification.
Formation Pathways of this compound
The formation of this compound in cooked meat is primarily attributed to two key chemical pathways: the Maillard reaction and the thermal degradation of thiamine (Vitamin B1).[2]
The Maillard Reaction
The Maillard reaction is a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occur upon heating. In the context of MMTF formation, the key precursors are a reducing sugar (e.g., ribose) and the sulfur-containing amino acid, cysteine.[2] The reaction proceeds through several stages, ultimately leading to the formation of a vast array of flavor compounds, including MMTF.
Thiamine Degradation
Thiamine (Vitamin B1) is naturally present in meat and is thermally labile. During cooking, it degrades to produce a variety of flavor-active compounds, including sulfur-containing furans.[5] The degradation of thiamine can lead to the formation of 2-methyl-3-furanthiol (B142662) (MFT), a direct precursor to MMTF.[2] MFT can then be methylated to form this compound.
Experimental Protocols
The analysis of volatile compounds like MMTF in a complex matrix such as cooked meat requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for this purpose.[6][7]
Representative HS-SPME-GC-MS Protocol for MMTF Analysis in Cooked Meat
This protocol is a synthesis of methodologies reported in the literature for the analysis of volatile compounds in meat.[6][7][8]
1. Sample Preparation:
-
Homogenize a known weight (e.g., 2-5 g) of cooked meat sample.
-
Transfer the homogenized sample into a 20 mL headspace vial.
-
Add a saturated NaCl solution (e.g., 5 mL) to enhance the release of volatile compounds by increasing the ionic strength of the matrix.
-
If quantitative analysis is intended, add a known amount of an appropriate internal standard (e.g., isotopically labeled MMTF or a compound with similar chemical properties and volatility not present in the sample).
-
Seal the vial tightly with a PTFE/silicone septum cap.
2. HS-SPME Extraction:
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile compound analysis, including sulfur compounds.[6]
-
Incubation/Equilibration: Place the vial in a heating block or water bath and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with agitation to facilitate the release of volatiles into the headspace and to reach equilibrium.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to allow for the adsorption of the volatile compounds.
3. GC-MS Analysis:
-
Desorption: After extraction, the SPME fiber is immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250°C) for thermal desorption of the analytes onto the GC column.
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used for the separation of volatile compounds.
-
Oven Temperature Program: A programmed temperature gradient is employed to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Impact (EI) ionization at 70 eV is standard.
-
Detection Mode: Data can be acquired in full scan mode for compound identification by comparing mass spectra to libraries (e.g., NIST, Wiley). For quantification of specific target compounds like MMTF, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode is used to enhance sensitivity and selectivity.
-
Conclusion
This compound is a critical aroma compound that significantly contributes to the characteristic flavor of cooked meat. Its formation is intricately linked to the complex chemical reactions occurring during cooking, namely the Maillard reaction and thiamine degradation. The ability to accurately quantify MMTF using techniques such as HS-SPME-GC-MS provides valuable insights for food scientists and flavor chemists. This guide offers a foundational understanding of the occurrence, formation, and analysis of this important flavor compound, serving as a valuable resource for professionals in related scientific fields. Further research focusing on the systematic quantification of MMTF across a wider range of meat types and cooking conditions will continue to enhance our understanding and control of meaty flavor development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound [webbook.nist.gov]
- 4. table_of_contents [chicken-flavor.tripod.com]
- 5. researchgate.net [researchgate.net]
- 6. Food Science of Animal Resources [kosfaj.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Discovery, Isolation, and Technical Profile of 2-Methyl-3-(methylthio)furan: A Key Aroma Compound
Introduction
2-Methyl-3-(methylthio)furan (MMTF) is a sulfur-containing heterocyclic organic compound that plays a significant role in the flavor and fragrance industry.[1] First identified as a potent, meaty aroma compound in cooked beef, its unique organoleptic properties have led to its use as a flavor ingredient in a variety of food products.[2] This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development and food science.
Discovery and Isolation from Natural Sources
The seminal discovery of this compound as a key contributor to the aroma of cooked meat was reported by MacLeod and Ames in 1986.[2] Their work identified MMTF as a "meaty character impact aroma compound" isolated from cooked beef.[2]
Isolation from Cooked Beef: A General Protocol
-
Sample Preparation: A sample of beef is cooked under controlled conditions to generate the desired aroma compounds.
-
Volatile Extraction: The volatile compounds, including MMTF, are extracted from the cooked meat. A common method for this is steam distillation under reduced pressure to minimize the formation of artifacts.
-
Solvent Extraction: The aqueous distillate containing the volatile compounds is then extracted with an organic solvent, such as dichloromethane, to transfer the aroma compounds into the organic phase.
-
Concentration: The organic extract is carefully concentrated to increase the concentration of the volatile compounds.
-
Fractionation: The concentrated extract is fractionated, often using gas chromatography (GC), to separate the complex mixture of aroma compounds.
-
Identification: The isolated fractions are then analyzed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the individual compounds. The fraction corresponding to MMTF would be identified by its characteristic mass spectrum and retention time.
Synthesis of this compound
The chemical synthesis of this compound is crucial for its commercial use as a flavor ingredient. A common and efficient method involves the methylation of its precursor, 2-methyl-3-furanthiol (B142662). The following protocol is based on a method described in the patent literature.[3]
Experimental Protocol: Synthesis via Methylation of 2-Methyl-3-furanthiol
Materials:
-
2-Methyl-3-furanthiol
-
Dimethyl sulfate (B86663)
-
Sodium hydroxide (B78521)
-
Distilled water
-
Anhydrous sodium sulfate
-
Four-hole boiling flask equipped with a mechanical stirrer, nitrogen inlet, thermometer, and dropping funnel.
Procedure:
-
In a 1000 mL four-hole boiling flask, add 580 mL of distilled water and 30 g of sodium hydroxide. Stir until the sodium hydroxide is completely dissolved.
-
Add 57 g of 2-methyl-3-furanthiol to the sodium hydroxide solution.
-
Introduce a nitrogen atmosphere into the flask and cool the mixture to -10 °C with stirring.
-
Slowly add 48 mL of dimethyl sulfate to the reaction mixture from the dropping funnel, maintaining the temperature at -10 °C.
-
After the addition is complete, continue to stir the reaction mixture at -10 °C for a specified period to ensure the reaction goes to completion.
-
Upon completion, the reaction mixture is subjected to steam distillation to isolate the crude product.
-
The collected distillate, containing the oily product layer, is cooled.
-
The lower oily layer of this compound is separated.
-
The product is dried over anhydrous sodium sulfate to remove any residual water.
-
The final product is a pale yellow liquid with a characteristic meaty aroma. The reported yield for this method is approximately 82%.[3]
Physicochemical and Spectroscopic Characterization
Accurate characterization of this compound is essential for its quality control and application. A summary of its key physical properties and spectroscopic data is presented below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₈OS | [4] |
| Molecular Weight | 128.19 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Meaty, sulfurous | [5] |
| Boiling Point | 132 °C (lit.) | |
| Density | 1.057 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.5090 (lit.) | |
| CAS Number | 63012-97-5 | [4] |
Spectroscopic Data
Gas Chromatography-Mass Spectrometry (GC-MS)
The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 128. The fragmentation pattern provides further structural confirmation.
| m/z | Relative Intensity | Interpretation |
| 128 | High | Molecular ion [M]⁺ |
| 113 | High | [M - CH₃]⁺ |
| 99 | Moderate | Further fragmentation |
Data sourced from PubChem.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a definitive, peer-reviewed publication with complete assignment of the ¹H and ¹³C NMR spectra was not identified, data is available from chemical databases. The following table represents a plausible assignment based on known chemical shift values for similar structures.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH₃ (at C2) | ~2.2 | ~12 |
| -SCH₃ | ~2.4 | ~15 |
| H4 | ~6.2 | ~110 |
| H5 | ~7.1 | ~140 |
| C2 | - | ~148 |
| C3 | - | ~115 |
Note: These are approximate values and may vary depending on the solvent and instrument used.
Formation Pathway of the Precursor: 2-Methyl-3-furanthiol
This compound is synthesized from its immediate precursor, 2-methyl-3-furanthiol. Understanding the formation of this precursor is crucial in food chemistry, as it is a key product of the Maillard reaction, which is responsible for the desirable flavors in cooked foods.[5] The Maillard reaction is a complex series of non-enzymatic browning reactions between reducing sugars and amino acids.
The formation of 2-methyl-3-furanthiol primarily involves the reaction of a pentose (B10789219) sugar (like ribose) with the sulfur-containing amino acid cysteine.[5]
Caption: Simplified Maillard reaction pathway for the formation of 2-methyl-3-furanthiol.
Experimental Workflow for Synthesis and Characterization
The overall workflow for the synthesis and characterization of this compound can be summarized in the following diagram.
References
Formation of 2-Methyl-3-(methylthio)furan from Cysteine and Ribose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the formation of the potent aroma compound 2-methyl-3-(methylthio)furan from the reaction of cysteine and ribose. This reaction, a key pathway within the Maillard reaction, is of significant interest in food chemistry for its contribution to meaty and savory flavors. Understanding the underlying mechanisms, controlling factors, and analytical methodologies is crucial for researchers in flavor science, as well as for professionals in drug development who may encounter these compounds in various contexts.
Core Reaction Mechanism: The Maillard Reaction Pathway
The formation of this compound from L-cysteine and D-ribose is a complex, multi-step process primarily governed by the Maillard reaction. This non-enzymatic browning reaction begins with the condensation of the amino group of cysteine and the carbonyl group of ribose, leading to the formation of an N-substituted glycosylamine, which then rearranges to an Amadori compound. Subsequent degradation of the Amadori compound generates highly reactive intermediates that are crucial for the formation of flavor compounds.
The key precursor to this compound is 2-methyl-3-furanthiol (B142662) (MFT). The formation of MFT is thought to proceed through the 1,4-dideoxyosone pathway.[1] Isotopic labeling studies have shown that 4-hydroxy-5-methyl-3(2H)-furanone is not a significant intermediate in the formation of MFT from ribose.[1][2]
The final step in the formation of this compound is the methylation of the thiol group of MFT. The origin of the methyl group in the methylthio moiety is complex; studies have indicated that the carbon atom can originate from either ribose or cysteine.[1][2]
Quantitative Data
While the formation of this compound in cysteine-ribose model systems is well-documented, precise quantitative yields are not extensively reported in the literature. However, data on the formation of its direct precursor, 2-methyl-3-furanthiol (MFT), provides valuable insight into the efficiency of the initial stages of the reaction.
| Precursor System | Reaction Conditions | Product | Yield (mol %) | Reference |
| Hydroxyacetaldehyde and mercapto-2-propanone | 180°C, 6 min, no water | 2-Methyl-3-furanthiol | 1.4 | [3] |
| Ribose and Cysteine | Not specified | 2-Methyl-3-furanthiol | - | [1][2] |
| Thiamine and Cysteine | Not specified | 2-Methyl-3-furanthiol | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of Volatile Sulfur Compounds from Cysteine and Ribose
This protocol is adapted from a general method for studying the Maillard reaction between cysteine and ribose in a model system.[5]
Materials:
-
L-cysteine (≥98% purity)
-
D-ribose (≥99% purity)
-
Phosphate (B84403) buffer (0.1 M, pH 5.0)
-
Deionized water
-
20 mL headspace vials with PTFE/silicone septa
-
Heating block or oven
Procedure:
-
Solution Preparation: Prepare a 0.1 M phosphate buffer and adjust the pH to 5.0.
-
Reactant Preparation: In a 20 mL headspace vial, dissolve L-cysteine and D-ribose in the phosphate buffer. A typical molar ratio is 1:3 (cysteine:ribose). For example, use amounts corresponding to 0.5 mmol of cysteine and 1.5 mmol of ribose in 10 mL of buffer.[5]
-
Reaction Incubation: Securely cap the vial and place it in a heating block or oven preheated to 95°C for 4 hours.[1][2]
-
Reaction Quenching: After the incubation period, immediately transfer the vial to an ice bath to stop the reaction.[5]
-
Storage: Store the reacted sample at -20°C prior to analysis to minimize the loss of volatile compounds.[5]
Protocol 2: Analysis of Volatile Compounds by Headspace SPME-GC-MS
This protocol outlines the analysis of the volatile compounds formed in the reaction mixture using solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[5]
Instrumentation:
-
Gas chromatograph with a mass spectrometer (GC-MS)
-
SPME autosampler
-
SPME fiber (e.g., Carboxen/PDMS)
-
Heated agitator
Procedure:
-
Sample Preparation: Place the cooled reaction vial into the SPME autosampler tray.
-
Incubation and Extraction: The sample is incubated at a controlled temperature (e.g., 60°C) with agitation for a set period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace. The SPME fiber is then exposed to the headspace for a defined time (e.g., 30 minutes) to adsorb the analytes.
-
Desorption and GC-MS Analysis: The SPME fiber is withdrawn from the sample vial and inserted into the heated injection port of the GC, where the adsorbed volatile compounds are desorbed. The compounds are then separated on a capillary column and detected by the mass spectrometer.
-
Compound Identification: The identification of this compound and other volatile compounds is achieved by comparing their mass spectra and retention indices with those of authentic standards and library data.
Visualizations
Reaction Pathway Diagram
Caption: Proposed reaction pathway for the formation of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for synthesis and analysis.
References
- 1. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Physicochemical properties of 2-Methyl-3-(methylthio)furan.
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-(methylthio)furan
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a sulfur-containing heterocyclic compound, is a significant molecule in the fields of flavor and fragrance chemistry.[1] Identified by its CAS number 63012-97-5, this compound is known for its potent and characteristic aroma, often described as meaty, sulfurous, and spicy.[1] It is found naturally in cooked beef and tea and is used as a flavoring agent or adjuvant in the food industry.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with relevant experimental methodologies and safety information.
Chemical Identity and Structure
This compound possesses a furan (B31954) ring substituted with a methyl group at the second position and a methylthio group at the third position.[1] The presence of the sulfur atom is crucial to its distinct sensory profile.[1]
| Identifier | Value |
| IUPAC Name | 2-methyl-3-(methylsulfanyl)furan[2] |
| Synonyms | 2-Methyl-3-methylthiofuran, FEMA 3949, Methyl 2-methyl-3-furyl sulfide[2][4][5] |
| CAS Number | 63012-97-5[1][2] |
| Molecular Formula | C₆H₈OS[1][2][4] |
| Molecular Weight | 128.19 g/mol [1][2][4] |
| InChI | InChI=1S/C6H8OS/c1-5-6(8-2)3-4-7-5/h3-4H,1-2H3[2] |
| InChIKey | OQVAOEIMSKZGAL-UHFFFAOYSA-N[2] |
| SMILES | CC1=C(C=CO1)SC[2] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various industrial processes.[1]
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow transparent liquid | [1][4] |
| Odor | Sulfurous, meaty, cheesy, spicy, coffee-like | [1][6] |
| Odor Threshold | 0.01 ppb | [3][4] |
| Boiling Point | 132 °C (lit.) to 164.2±28.0 °C at 760 mmHg | [1][4] |
| Density | 1.057 g/mL at 25 °C to 1.1±0.1 g/cm³ | [1][3] |
| Refractive Index | n20/D 1.5090 (lit.) | [4] |
| Flash Point | 37.78 °C (100.00 °F) to 59 °C (138.2 °F) - closed cup | [4][6] |
| Vapor Pressure | 2.61 mmHg at 25 °C | [4] |
| Solubility | Insoluble in water; soluble in organic solvents and oils | [2] |
Spectroscopic and Chromatographic Data
Spectroscopic and chromatographic data are essential for the identification and quantification of this compound.
| Data Type | Information |
| Mass Spectrometry | GC-MS data is available through the NIST Mass Spectrometry Data Center.[2][7] |
| NMR Spectroscopy | 13C NMR spectra are available.[2] |
| Kovats Retention Index | Standard non-polar: 910 - 963; Standard polar: 1329 - 1383[2][8] |
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the methylation of its precursor, 2-methyl-3-furanthiol.[9]
Methodology: As described in patent CN1141296A, the synthesis can be carried out as follows:
-
2-methyl-3-furanthiol is added to an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide in a reactor.[9]
-
The mixture is maintained at a temperature between -10 °C and the reflux temperature.[9]
-
Dimethyl sulfate (B86663) is added to the stirred or refluxing mixture.[9]
-
Upon completion of the reaction, the product, this compound, is isolated by vacuum distillation or steam distillation.[9] This method is reported to achieve a yield of up to 82%.[9]
References
- 1. innospk.com [innospk.com]
- 2. This compound | C6H8OS | CID 526618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 63012-97-5 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. 63012-97-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-methyl 3-(methyl thio) furan, 63012-97-5 [thegoodscentscompany.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. CN1141296A - Preparation method of 2-methyl-3-methylthiofuran - Google Patents [patents.google.com]
Olfactory Properties of 2-Methyl-3-(methylthio)furan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-(methylthio)furan is a potent, sulfur-containing heterocyclic compound that plays a pivotal role in the flavor and fragrance industry.[1] Characterized by its powerful and complex aroma profile, this molecule is a key contributor to the desirable savory notes in a variety of cooked foods, particularly meat. Its formation is primarily attributed to thermal degradation pathways, such as the Maillard reaction and the breakdown of thiamine (B1217682) (Vitamin B1), during processing.[2][3] This technical guide provides an in-depth exploration of the olfactory properties of this compound, encompassing its sensory characteristics, formation mechanisms, analytical determination, and the current understanding of its interaction with olfactory receptors.
Chemical and Physical Properties
This compound, also known as 2-methyl-3-methylsulfanylfuran, possesses the molecular formula C₆H₈OS.[1][4] It is a yellow liquid with a distinct meaty aroma.[4] The presence of a sulfur atom in its structure is a key determinant of its characteristic odor.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈OS | [1][4] |
| Molecular Weight | 128.19 g/mol | [1][4] |
| Appearance | Yellow liquid | [4] |
| Odor | Meaty, sulfurous, coffee, cheesy, minty, spicy | [5] |
| Solubility | Insoluble in water; soluble in organic solvents and oils | [4] |
| Density (20°C) | 1.064-1.071 g/mL | [4] |
| Refractive Index (20°C) | 1.506-1.514 | [4] |
| Boiling Point | 164.2 ± 28.0 °C at 760 mmHg | [1] |
| Flash Point | 53.1 ± 24.0 °C | [1] |
| CAS Number | 63012-97-5 | [4] |
Sensory Properties and Odor Threshold
The olfactory profile of this compound is complex and potent, often described with a range of desirable savory and roasted notes. Its primary descriptors include "meaty," "sulfurous," "beefy," "cheesy," "coffee," "minty," and "spicy".[5] The intensity and character of the perceived aroma are highly dependent on the concentration of the compound.
The odor detection threshold is a critical parameter for understanding the impact of an aroma compound. For this compound, the reported odor threshold values vary depending on the medium and the methodology used for determination.
Table 2: Odor and Taste Thresholds of this compound
| Medium | Threshold Value (ppb) | Reference |
| Odor in Air | 0.0076 - 0.0304 | [6] |
| Odor in Air | 0.2 | [6] |
| Taste in Propylene Glycol | 0.10 - 0.40 ppm (mild meaty, spicy, slightly solvent-like with coffee, nutty, and cheesy nuances) | [5] |
Formation Pathways
The presence of this compound in cooked foods is a result of complex chemical reactions involving precursors naturally present in the raw ingredients. The two primary pathways for its formation are the Maillard reaction and the thermal degradation of thiamine.
Maillard Reaction
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a major contributor to the formation of a wide array of flavor compounds, including this compound. The reaction of cysteine (a sulfur-containing amino acid) with reducing sugars like ribose is a key pathway.[2][7]
Caption: Simplified Maillard reaction pathway for this compound formation.
Thiamine Degradation
Thiamine (Vitamin B1) is thermally labile and its degradation is a significant source of many sulfur-containing flavor compounds.[8][9] The cleavage of the methylene (B1212753) bridge in the thiamine molecule leads to the formation of pyrimidine (B1678525) and thiazole (B1198619) moieties, which can further react to form various aroma compounds, including this compound.[10]
Caption: Thiamine degradation pathway leading to this compound.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the methylation of 2-methyl-3-furanthiol (B142662).[11]
Materials:
-
2-methyl-3-furanthiol
-
Dimethyl sulfate (B86663)
-
Sodium hydroxide (B78521)
-
Distilled water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Four-hole boiling flask with electric mixer, nitrogen ingress pipe, thermometer, and dropping funnel
Procedure:
-
In the four-hole boiling flask, dissolve sodium hydroxide in distilled water.
-
Add 2-methyl-3-furanthiol to the sodium hydroxide solution.
-
While stirring under a nitrogen atmosphere, cool the mixture to -10°C.
-
Slowly add dimethyl sulfate from the dropping funnel, maintaining the temperature at -10°C.
-
After the addition is complete, continue stirring for 1 hour at -10°C.
-
Warm the reaction mixture to 60°C and stir for an additional hour.
-
Cool the mixture and neutralize with a 10% sulfuric acid solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound.
Caption: Workflow for the synthesis of this compound.
Sensory Evaluation Protocol
A trained sensory panel is essential for the detailed characterization of potent aroma compounds like this compound.
1. Panelist Selection and Training:
-
Select panelists based on their ability to detect basic tastes and odors and their verbal fluency in describing sensory perceptions.[12]
-
Train the panel on the specific aroma attributes of this compound using reference standards (e.g., cooked beef broth for "meaty," diluted solutions of other sulfur compounds for "sulfurous").[12][13]
2. Sample Preparation:
-
Prepare a series of dilutions of this compound in a neutral medium (e.g., deodorized water or oil) to determine the odor detection threshold and to present different intensity levels to the panel.[12]
3. Evaluation Method (Descriptive Analysis):
-
Present the samples to the panelists in a controlled environment (odor-free booths).
-
Ask panelists to individually rate the intensity of agreed-upon aroma descriptors (e.g., meaty, sulfurous, roasted, coffee-like) on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = extremely strong).
-
Include a reference sample of the pure compound at a known concentration for calibration.
Caption: Workflow for the sensory evaluation of this compound.
Analytical Determination: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique for identifying odor-active compounds in a complex mixture.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a known amount of the food sample into a headspace vial.
-
Add a saturated sodium chloride solution to enhance the release of volatile compounds.[14][15]
-
Equilibrate the sample at a specific temperature (e.g., 35-60°C) for a set time (e.g., 15-30 minutes).[14][15]
-
Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace to adsorb the volatile compounds.[14]
2. GC-MS/O Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used.[14][16]
-
Injector: Operate in splitless or split mode at a high temperature (e.g., 250-280°C).
-
Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 35-40°C and ramping up to 200-250°C.[14]
-
-
Mass Spectrometer (MS): Used for the identification of the separated compounds.
-
Olfactometry Port (O): The effluent from the GC column is split, with a portion going to the MS and the other to a sniffing port where a trained panelist can detect and describe the odors of the eluting compounds.
Caption: General workflow for GC-O analysis of this compound.
Olfactory Receptor Interaction
The perception of odorants begins with their interaction with olfactory receptors (ORs), which are G-protein coupled receptors located in the olfactory sensory neurons. While the specific human OR that binds to this compound has not yet been definitively identified, research on related sulfur-containing and furan-based compounds provides some insights.
Studies have shown that some ORs are highly specific to certain furanones, such as OR5M3 for Furaneol and OR8D1 for sotolone.[17] Furthermore, the detection of some potent sulfur-containing odorants by ORs has been found to be dependent on the presence of metal ions like copper.[18][19] It is hypothesized that the sulfur atom in compounds like this compound may play a crucial role in coordinating with a metal cofactor within the binding pocket of a specific OR.
Caption: Postulated olfactory signaling pathway for this compound.
Conclusion
This compound is a chemically and sensorially significant compound that greatly influences the desirable savory and meaty aromas of cooked foods. Its formation through the Maillard reaction and thiamine degradation highlights the complex chemistry occurring during food processing. The detailed experimental protocols for its synthesis, sensory evaluation, and analytical determination provided in this guide offer a robust framework for researchers and professionals in the fields of flavor chemistry, food science, and drug development. Further research into the specific olfactory receptors and the nuances of its sensory perception will continue to enhance our understanding and application of this potent aroma molecule.
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H8OS | CID 526618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-methyl 3-(methyl thio) furan, 63012-97-5 [thegoodscentscompany.com]
- 6. scribd.com [scribd.com]
- 7. ubblab.weebly.com [ubblab.weebly.com]
- 8. Causes of thiamine deficiency [thiamine.dnr.cornell.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. CN1141296A - Preparation method of 2-methyl-3-methylthiofuran - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
- 14. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 2-Methyl-3-furanthiol [webbook.nist.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low-Molecular-Weight Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analysis of 2-Methyl-3-(methylthio)furan in Food Samples by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-(methylthio)furan (MMTF) is a volatile sulfur-containing furan (B31954) derivative that contributes significantly to the desirable meaty, savory, and roasted aroma profiles of various cooked foods.[1][2] Its presence and concentration are critical to the overall flavor of products such as cooked beef, coffee, and certain savory snacks.[2] The formation of MMTF in food is primarily attributed to the Maillard reaction between sulfur-containing amino acids (like cysteine) and reducing sugars, as well as the thermal degradation of thiamine.[1] Given its potent sensory impact, accurate and sensitive quantification of MMTF is essential for food quality control, flavor development, and process optimization. This application note provides a detailed protocol for the analysis of this compound in food samples using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and reliable analytical technique for volatile organic compounds.
Quantitative Data
The available quantitative data for this compound and its closely related precursor, 2-methyl-3-furanthiol, in food products is currently limited in publicly accessible literature. The following table summarizes representative concentrations found in a specific fermented product, highlighting the need for further research across a broader range of food matrices.
| Food Product | Analyte | Concentration Range (μg/kg) | Reference |
| Sauce-Aroma Baijiu (Fermented Grains) | 2-Methyl-3-furanthiol | 1.70 - 12.74 | [1][3] |
Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is adapted from established methods for the analysis of furan and its derivatives in food matrices.[4][5][6][7]
1. Sample Preparation
-
Solid Samples (e.g., cooked meat, coffee beans, cereals):
-
Cryogenically grind the sample to a fine, homogeneous powder using a blender or grinder with liquid nitrogen to minimize the loss of volatile compounds.
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. The exact weight may need to be optimized based on the expected MMTF concentration.
-
For low-moisture solids, add a specific volume (e.g., 5-10 mL) of saturated NaCl solution to the vial to improve the release of volatile compounds into the headspace.[7]
-
-
Liquid Samples (e.g., coffee, broth):
-
Pipette 5-10 mL of the liquid sample directly into a 20 mL headspace vial.
-
For viscous liquids, dilution with deionized water or a saturated NaCl solution may be necessary.
-
2. Internal Standard Spiking
-
Prepare a stock solution of a suitable internal standard (IS), such as a deuterated analog of MMTF (e.g., d3-2-Methyl-3-(methylthio)furan) or a compound with similar chemical properties and volatility that is not naturally present in the sample.
-
Spike a known concentration of the internal standard into each sample vial. The concentration of the IS should be comparable to the expected concentration of the analyte. Stable isotope dilution analysis (SIDA) is the preferred method for quantification due to its high accuracy and precision.[8]
3. Headspace Solid-Phase Microextraction (HS-SPME)
-
Immediately seal the vials with PTFE/silicone septa after adding the sample and internal standard.
-
Place the vials in an autosampler tray equipped with a heating and agitation unit.
-
Equilibrate the sample at a specific temperature (e.g., 35-60°C) for a defined period (e.g., 15-30 minutes) with continuous agitation to facilitate the partitioning of MMTF into the headspace.[7]
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for a fixed extraction time (e.g., 15-30 minutes) at the same temperature.[4][6]
4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Target Ions for MMTF (m/z): 128 (molecular ion), 113, 85.
-
Target Ions for Internal Standard: To be determined based on the chosen IS.
-
-
Scan Mode: A full scan can be used for initial method development and qualitative analysis.
-
5. Data Analysis and Quantification
-
Identify the MMTF peak in the chromatogram based on its retention time and the presence of characteristic ions.
-
Integrate the peak areas of the target ions for both MMTF and the internal standard.
-
Construct a calibration curve using a series of standards with known concentrations of MMTF and a fixed concentration of the internal standard.
-
Calculate the concentration of MMTF in the samples by relating the analyte/IS peak area ratio to the calibration curve.
Visualizations
Caption: Experimental workflow for GC-MS analysis of MMTF.
Caption: Factors influencing MMTF formation in food.
References
- 1. researchgate.net [researchgate.net]
- 2. Showing Compound this compound (FDB015526) - FooDB [foodb.ca]
- 3. 2-Methyl-3-furanthiol | 28588-74-1 | Benchchem [benchchem.com]
- 4. Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry. | Sigma-Aldrich [merckmillipore.com]
- 5. Simultaneous determination of furan and its derivatives in food by headspace gas chromatography-mass spectrometry (HS-GC-MS) [vjfc.nifc.gov.vn]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction of 2-Methyl-3-(methylthio)furan from Meat Matrices
These application notes provide detailed protocols for the extraction of 2-Methyl-3-(methylthio)furan, a potent aroma compound, from various meat matrices. The methodologies outlined are intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development.
Introduction
This compound is a volatile sulfur compound that contributes significantly to the desirable savory and meaty aroma of cooked foods. Its precursor, 2-methyl-3-furanthiol (B142662) (MFT), is formed during the thermal processing of meat through Maillard reactions and the degradation of thiamine.[1][2][3][4][5] MFT can then be methylated to form this compound. Accurate quantification of these compounds is crucial for understanding flavor development, optimizing food processing techniques, and for quality control. The primary methods for the extraction of these volatile compounds from complex meat matrices include Headspace Solid-Phase Microextraction (HS-SPME) and Solvent Extraction, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8]
Quantitative Data Summary
The following table summarizes the quantitative data for 2-Methyl-3-furanthiol (MFT), the direct precursor to this compound, found in various cooked meats. This data is derived from a stable isotope dilution assay.[9]
| Meat Type | Cooking Method | Concentration of 2-Methyl-3-furanthiol (MFT) (μg/kg) |
| Beef | Boiled for 45 min | 7 - 28 |
| Pork | Boiled for 45 min | 6 - 9 |
| Lamb | Boiled for 45 min | 5 - 11 |
| Chicken | Boiled for 60 min | 4.5 |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol describes the extraction of volatile compounds, including this compound, from a meat matrix using HS-SPME, a solvent-free and sensitive technique.[6][8][10][11]
Materials and Equipment:
-
Cooked meat sample
-
Saturated NaCl solution
-
Internal standard (e.g., 2-methyl-3-heptanone)
-
20 mL headspace vials with screw caps (B75204) and septa
-
Homogenizer
-
SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)[10][11]
-
Heater-stirrer or water bath
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Weigh 2.5 g of the cooked meat sample into a 20 mL headspace vial.[8]
-
Add 5 mL of a 25% NaCl solution to the vial.[8] The addition of salt increases the ionic strength of the matrix, which can enhance the release of volatile compounds into the headspace.
-
Thoroughly homogenize the mixture for 1 minute.[8]
-
Spike the sample with an appropriate internal standard (e.g., 1 µL of 0.4 mg/mL 2-methyl-3-heptanone (B77676) in hexane) for accurate quantification.[8]
-
Immediately seal the vial tightly with a screw cap containing a septum.
-
-
Extraction:
-
Place the vial in a heater-stirrer or water bath set to the desired equilibration temperature (e.g., 35°C).[11]
-
Allow the sample to equilibrate for 15 minutes with gentle agitation.[11]
-
Expose the SPME fiber to the headspace of the vial by piercing the septum.
-
Extract the volatile compounds for a predetermined time (e.g., 15 minutes) at the same temperature.[11]
-
-
Desorption and Analysis:
-
Retract the SPME fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.
-
The GC oven temperature program should be optimized for the separation of the target analytes. A typical program might start at 35°C, hold for 5 minutes, then ramp to 250°C.[12]
-
The mass spectrometer is operated in total ion monitoring mode for identification and quantification.[12]
-
Workflow for HS-SPME Extraction
Caption: Workflow for the extraction of volatile compounds from meat using HS-SPME.
Protocol 2: Solvent Extraction
This protocol outlines a solvent extraction method using dichloromethane (B109758), followed by an enrichment step for thiol-containing compounds. This method is particularly useful for quantitative analysis using isotope dilution assays.[9][13]
Materials and Equipment:
-
Heated meat sample
-
Dichloromethane (CH₂Cl₂)
-
Internal standards (stable isotopomers of the target analytes)
-
p-Hydroxymercuribenzoic acid solution
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Extraction:
-
Homogenize a known amount of the heated meat sample with dichloromethane spiked with the stable isotope-labeled internal standards.
-
Separate the organic phase from the solid matrix, for example by centrifugation and decantation.
-
Concentrate the dichloromethane extract using a rotary evaporator under reduced pressure.
-
-
Enrichment of Thiols:
-
React the concentrated extract with a solution of p-hydroxymercuribenzoic acid. This will selectively bind the thiol compounds.
-
Wash the mixture to remove non-thiol compounds.
-
Liberate the bound thiols from the mercury reagent by adding a suitable reducing agent.
-
-
Analysis:
-
Analyze the liberated thiols by dynamic headspace GC-MS.
-
Quantify the analytes based on the ratio of the native compound to its stable isotope-labeled internal standard.
-
Workflow for Solvent Extraction
Caption: Workflow for the solvent extraction and enrichment of thiols from meat.
Signaling Pathways and Logical Relationships
The formation of this compound in meat is a multi-step process that begins with precursors present in the raw meat. The following diagram illustrates the key formation pathways.
Caption: Formation pathway of this compound in meat.
References
- 1. Formation and Analysis of Volatile and Odor Compounds in Meat—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and Analysis of Volatile and Odor Compounds in Meat-A Review (PHAIDRA - o:1713) [phaidra.vetmeduni.ac.at]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methyl-3-furanthiol | 28588-74-1 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of 2-methyl-3-furanthiol, 2-furfurylthiol, 3-mercapto-2-pentanone, and 2-mercapto-3-pentanone in heated meat [agris.fao.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pfigueiredo.org [pfigueiredo.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Methyl-3-(methylthio)furan in Sensory Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Methyl-3-(methylthio)furan in sensory analysis studies. This document includes its sensory profile, quantitative data, and detailed protocols for its evaluation, intended for professionals in research, scientific, and drug development fields.
Introduction
This compound (CAS No. 63012-97-5) is a potent, sulfur-containing heterocyclic furan (B31954) derivative that plays a significant role in the flavor and fragrance industry.[1][2] Its complex and powerful aroma profile makes it a key component in the formulation of savory flavors, particularly those mimicking cooked meat and other complex food aromas.[1][2] Understanding its sensory characteristics is crucial for its effective application in food products, beverages, and potentially in pharmaceutical formulations to mask undesirable tastes.
Sensory Profile
This compound is characterized by a multifaceted aroma and flavor profile. Its sensory attributes are highly dependent on its concentration.
Odor Profile: The primary odor characteristic is sulfurous and meaty.[1][2] At different dilutions, it exhibits a range of nuances, including:
-
High Concentrations: Pungent, sulfurous, and alliaceous.
-
Lower Concentrations (e.g., 10% in triacetin): Beefy, cheesy, coffee, minty, and spicy notes become more apparent.[1]
-
Very Low Concentrations (e.g., 1% in propylene (B89431) glycol): A meaty, brothy aroma with nuances of mustard and coffee emerges as it dries down.[1]
Flavor Profile: The taste of this compound is predominantly meaty and spicy.[1] At concentrations of 0.10 - 0.40 ppm, it is described as having mild meaty and spicy notes with slight solvent-like, coffee, nutty, and cheesy undertones.[1]
Quantitative Sensory Data
The following tables summarize the available quantitative and semi-quantitative data for this compound.
Table 1: Physicochemical and Organoleptic Properties
| Property | Value | Reference |
| CAS Number | 63012-97-5 | [1] |
| Molecular Formula | C6H8OS | [2] |
| Molecular Weight | 128.19 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor Type | Sulfurous, Meaty | [1] |
| Taste Threshold | 15 ppm for sulfurous, fishy, meaty, salmon and tuna-like with a slight roasted nuance | [3] |
| FEMA Number | 3949 | [4] |
Table 2: Descriptive Sensory Profile at Different Concentrations
| Concentration | Matrix | Olfactory Descriptors | Flavor Descriptors | Reference |
| 10.00 % | Triacetin | Beefy, cheese, coffee, minty, spicy | Not specified | [1] |
| 1.00 % | Propylene Glycol | Spicy, pungent, alliaceous, sulfurous, drying to a meaty, brothy aroma with mustard and coffee nuances | Not specified | [1] |
| 0.10 - 0.40 ppm | Not specified | Not specified | Mild meaty, spicy, slightly solvent-like with coffee, nutty, and cheesy nuances | [1] |
Table 3: Suggested Usage Levels in Flavor Applications
| Food Application | Suggested Level (ppm) in finished product |
| Bacon Flavors | 25 |
| Roast Beef Flavors | 100 |
| Chicken Flavors | 50 |
| Ham Flavors | 50 |
| Lamb Flavors | 50 |
| Liver Flavors | 10 |
| Pork Flavors | 100+ |
| Crab Flavors | 10 |
| Lobster Flavors | up to 30 |
| Seaweed Flavors | 1 |
| Shrimp Flavors | 20 |
| Tuna Flavors | 10 |
| Almond Flavors | 1 |
| Hazelnut Flavors | 8 |
Note: These levels are suggestions for flavors intended to be dosed at 0.05% in the final product.
Experimental Protocols
Protocol for Descriptive Sensory Analysis
This protocol outlines a method for a trained sensory panel to identify and quantify the sensory attributes of this compound.
4.1.1. Materials
-
This compound (high purity)
-
Odorless solvent (e.g., propylene glycol, triacetin, or deodorized mineral oil)
-
Glass vials with PTFE-lined caps
-
Graduated pipettes and syringes
-
Sensory evaluation booths with controlled lighting and ventilation
-
Deionized water for rinsing
-
Unsalted crackers for palate cleansing
-
Sensory evaluation software or standardized ballots
4.1.2. Panelist Selection and Training
-
Select 8-12 panelists with demonstrated sensory acuity and experience in descriptive analysis.
-
Conduct training sessions to familiarize panelists with the aroma and flavor profile of this compound and reference standards for key attributes (e.g., "meaty," "sulfurous," "spicy").
4.1.3. Sample Preparation
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of dilutions from the stock solution to cover a range of intensities, from just above the detection threshold to a strong, but not overwhelming, level.
-
Present samples in coded, identical vials to prevent bias.
4.1.4. Evaluation Procedure
-
Panelists evaluate samples in individual sensory booths.
-
For aroma evaluation, panelists sniff the headspace of the vial.
-
For flavor evaluation, the compound can be incorporated into a neutral base (e.g., unsalted broth, mashed potatoes) at various concentrations.
-
Panelists rate the intensity of each identified attribute on a structured scale (e.g., a 15-point intensity scale).
-
Panelists should rinse with deionized water and eat an unsalted cracker between samples.
4.1.5. Data Analysis
-
Analyze the intensity ratings for each attribute using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.
-
Generate a sensory profile (spider web plot) to visualize the aroma and flavor characteristics.
Protocol for Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique to identify the specific odor-active compounds in a sample.
4.2.1. Materials and Instrumentation
-
Gas chromatograph (GC) equipped with a sniffing port (olfactometry port) and a mass spectrometer (MS) or flame ionization detector (FID).
-
Capillary GC column suitable for flavor analysis (e.g., DB-WAX, VF-5MS).
-
Sample of interest containing this compound.
-
Humidifier for the sniffing port air supply.
-
Data acquisition system for both detector and olfactometry data.
4.2.2. Sample Preparation
-
For liquid samples, utilize solvent-assisted flavor evaporation (SAFE) or solid-phase microextraction (SPME) to isolate volatile compounds.[5]
-
For solid samples, headspace SPME is a common technique.[6]
-
Care must be taken during sample preparation to avoid oxidation or thermal degradation of sulfur compounds.[5]
4.2.3. GC-O Analysis
-
Inject the prepared sample extract into the GC.
-
The effluent from the GC column is split between the detector (MS or FID) and the sniffing port.
-
A trained panelist (or panel) sniffs the effluent from the sniffing port and records the time, duration, and description of each odor perceived.
-
The detector simultaneously records the chemical information of the eluting compounds.
4.2.4. Data Analysis
-
Correlate the retention times of the perceived odors with the retention times of the peaks from the detector.
-
Identify the compounds responsible for the odors by mass spectrometry.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used to determine the relative odor potency of the compounds.[5][7]
Visualizations
The following diagrams illustrate the workflows and relationships described in these application notes.
Caption: Workflow for Descriptive Sensory Analysis.
Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.
Caption: Sensory Attributes of this compound.
References
- 1. 2-methyl 3-(methyl thio) furan, 63012-97-5 [thegoodscentscompany.com]
- 2. innospk.com [innospk.com]
- 3. odourthreshold.com [odourthreshold.com]
- 4. This compound | C6H8OS | CID 526618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of 2-Methyl-3-(methylthio)furan in Coffee Aroma
Introduction
2-Methyl-3-(methylthio)furan (MMF) is a sulfur-containing volatile organic compound that contributes to the characteristic aroma of roasted coffee.[1] It is known for its meaty, spicy, and coffee-like aroma profile. The formation of MMF and other furan (B31954) derivatives in coffee is a result of complex chemical changes during the roasting process, primarily through Maillard and Strecker degradation reactions involving amino acids and reducing sugars.[2][3][4] The concentration of these volatile compounds is a key determinant of the final sensory quality of the coffee.
This application note details a comprehensive protocol for the quantification of this compound in coffee samples. Due to the limited availability of direct quantitative data for MMF in scientific literature, this protocol is adapted from established methods for the analysis of related volatile sulfur compounds, furan, and its derivatives in coffee and other food matrices. The methodology is based on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds in complex matrices.
Principle
The quantification of this compound from a coffee matrix involves the extraction of volatile and semi-volatile compounds from the headspace of the sample, followed by their separation and detection using GC-MS. Ground coffee is suspended in a saturated salt solution to enhance the release of volatile compounds into the headspace. A Solid-Phase Microextraction (SPME) fiber is exposed to the headspace, where the analytes are adsorbed onto the fiber coating. The fiber is then transferred to the GC injector, where the adsorbed compounds are thermally desorbed and carried onto the analytical column. The separation of MMF from other volatile compounds is achieved based on their different boiling points and affinities for the stationary phase of the GC column. The mass spectrometer then detects and quantifies MMF based on its unique mass spectrum.
Experimental Protocols
1. Sample Preparation
-
Objective: To prepare the coffee sample for headspace analysis.
-
Materials:
-
Whole bean or ground coffee
-
Deionized water
-
Sodium chloride (NaCl)
-
20 mL headspace vials with magnetic crimp caps (B75204) and PTFE/silicone septa
-
Analytical balance
-
Vortex mixer
-
-
Protocol:
-
Weigh 1.0 g of finely ground coffee into a 20 mL headspace vial.
-
Add 5.0 mL of a saturated sodium chloride (NaCl) solution to the vial. The salt solution helps to increase the ionic strength of the sample matrix, which promotes the partitioning of volatile organic compounds into the headspace.
-
Immediately seal the vial with a magnetic crimp cap.
-
Vortex the sample for 30 seconds to ensure thorough mixing.
-
2. Headspace Solid-Phase Microextraction (HS-SPME)
-
Objective: To extract and concentrate this compound from the sample headspace.
-
Materials:
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen™/Polydimethylsiloxane (DVB/CAR/PDMS))
-
SPME autosampler or manual holder
-
Heating block or water bath
-
-
Protocol:
-
Place the sealed vial in a heating block or water bath and incubate at 60°C for 15 minutes to allow for equilibration of the volatile compounds between the sample and the headspace.
-
Expose the SPME fiber to the headspace of the vial by piercing the septum.
-
Maintain the extraction for 30 minutes at 60°C.
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC injector for desorption and analysis.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To separate, identify, and quantify this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions (Adapted from methods for furan derivatives):
-
Injector: Splitless mode, 250°C
-
Desorption Time: 5 minutes
-
Column: DB-WAX or equivalent polar capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp 1: Increase to 150°C at a rate of 4°C/min
-
Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 10 minutes
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Scan Range: m/z 35-350
-
Data Acquisition: Full Scan and/or Selected Ion Monitoring (SIM) mode. For quantification, monitor the characteristic ions of this compound (e.g., m/z 128, 113).
-
4. Quantification
-
Objective: To determine the concentration of this compound in the coffee sample.
-
Method: External standard calibration.
-
Protocol:
-
Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at known concentrations.
-
Spike these standard solutions into a blank matrix (e.g., decaffeinated coffee or a model coffee solution) to prepare a calibration curve.
-
Analyze the calibration standards using the same HS-SPME-GC-MS method as the samples.
-
Construct a calibration curve by plotting the peak area of the target ion of MMF against the corresponding concentration.
-
Calculate the concentration of MMF in the coffee samples by interpolating their peak areas on the calibration curve.
-
Quantitative Data of Furan Derivatives in Coffee
| Compound | Coffee Type | Concentration Range (µg/kg) | Reference |
| Furan | Roasted Coffee | 57.3 - 587.3 | [5] |
| Furan | Ground Coffee | 2200 - 2450 | [6] |
| Furan | Instant Coffee | 233 - 327 | [6] |
| 2-Methylfuran | Ground Coffee | 9470 - 10700 | [6] |
| 2-Methylfuran | Instant Coffee | 1600 - 1800 | [6] |
| 3-Methylfuran | Ground Coffee | 447 - 508 | [6] |
| 3-Methylfuran | Instant Coffee | 72.9 - 75.2 | [6] |
Visualizations
Caption: Experimental workflow for the quantification of this compound in coffee.
Caption: Potential formation pathway of this compound (MMF) during coffee roasting.
References
- 1. 2-methyl 3-(methyl thio) furan, 63012-97-5 [thegoodscentscompany.com]
- 2. Analysis of furan and monosaccharides in various coffee beans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. allyopen.com [allyopen.com]
- 4. Melanoidin and the Maillard Reaction: A Scientific Overview | Roast Design Coffee Blog [coffeefanatics.jp]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
Synthesis and Purification of 2-Methyl-3-(methylthio)furan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and purification of 2-Methyl-3-(methylthio)furan, a volatile flavor compound with characteristic meaty and savory notes. The information is intended to guide researchers in the successful laboratory-scale preparation and purification of this compound for applications in flavor chemistry, food science, and pharmaceutical research.
Synthesis of this compound
The primary synthetic route to this compound involves the S-methylation of 2-methyl-3-furanthiol. This reaction is typically carried out in the presence of a base and a methylating agent.
Synthesis of the Precursor: 2-Methyl-3-furanthiol
The starting material, 2-methyl-3-furanthiol, can be synthesized via several routes. One documented method involves the treatment of 2-methylfuran (B129897).[1] While a specific US Patent (3,922,288) is cited for its preparation, alternative laboratory syntheses can be employed. A general approach starting from 2-methylfuran is outlined below.
Protocol for the Synthesis of 2-Methyl-3-furanthiol (General Approach)
-
Thiolation of 2-Methylfuran: 2-Methylfuran is reacted with a sulfur-introducing reagent. This can be a multi-step process involving lithiation followed by reaction with elemental sulfur or another sulfur electrophile.
-
Reaction Conditions: The reaction is typically performed under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) at low temperatures to control reactivity.
-
Work-up and Isolation: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified, typically by vacuum distillation, to yield 2-methyl-3-furanthiol.
S-Methylation of 2-Methyl-3-furanthiol to Yield this compound
A reliable method for the synthesis of this compound is detailed in Chinese Patent CN1141296A, which reports a high yield of 82%.[2] This procedure utilizes dimethyl sulfate (B86663) as the methylating agent in an aqueous basic solution.
Experimental Protocol for the Synthesis of this compound [2]
-
Reaction Setup: In a 1000 mL four-necked flask equipped with a mechanical stirrer, nitrogen inlet, thermometer, and dropping funnel, add 580 mL of distilled water, 30 g of sodium hydroxide, and 57 g of 2-methyl-3-furanthiol.
-
Initial Cooling: Purge the flask with nitrogen and, with stirring, cool the mixture to -10 °C using a suitable cooling bath.
-
Addition of Methylating Agent: Slowly add 48 mL of dimethyl sulfate from the dropping funnel while maintaining the temperature at -10 °C.
-
Initial Reaction: After the addition is complete, continue stirring at -10 °C for 1 hour.
-
Warming and Further Reaction: Heat the reaction mixture to 60 °C and stir for an additional hour.
-
Quenching and Extraction: Cool the reaction mixture and neutralize to a slightly acidic pH with 10% sulfuric acid. Extract the product with diethyl ether (3 x 50 mL).
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate. Remove the solvent by rotary evaporation.
-
Purification: The crude product is then purified by either vacuum distillation or steam distillation.
Alternative Protocol using Potassium Hydroxide [2]
-
Reaction Setup: In a 100 mL four-necked flask equipped with a reflux condenser, nitrogen inlet, thermometer, and dropping funnel, add 600 mL of distilled water, 42 g of potassium hydroxide, and 57 g of 2-methyl-3-furanthiol.
-
Heating to Reflux: Purge with nitrogen and heat the mixture to reflux.
-
Addition of Methylating Agent: Slowly add 47 mL of dimethyl sulfate.
-
Reflux: Continue to reflux for 30 minutes after the addition is complete.
-
Work-up: Cool the mixture, acidify with 10% sulfuric acid, and proceed with steam distillation.
Purification Techniques for this compound
Purification of the synthesized this compound is crucial to remove unreacted starting materials, by-products, and residual solvents. The choice of purification method depends on the scale of the synthesis and the desired purity.
Distillation
Distillation is the primary method for purifying this compound, taking advantage of its volatility.
Protocol for Vacuum Distillation
-
Apparatus: Assemble a standard vacuum distillation apparatus.
-
Procedure: Transfer the crude product to the distillation flask. Apply a vacuum and gently heat the flask.
-
Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure. The boiling point of this compound is 132 °C at atmospheric pressure.[3] Under vacuum, the boiling point will be significantly lower.
Protocol for Steam Distillation [2]
-
Apparatus: Set up a steam distillation apparatus.
-
Procedure: Introduce steam into the flask containing the acidified reaction mixture.
-
Collection: Collect the distillate until no more oily product is observed. The product will co-distill with the water.
-
Separation: Separate the organic layer from the aqueous layer in the collected distillate. Dry the organic layer over anhydrous sodium sulfate.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving very high purity, preparative HPLC can be employed. While a specific protocol for this compound is not widely published, a general method can be developed based on analytical HPLC conditions.
General Protocol for Preparative HPLC Purification
-
Column Selection: A reversed-phase column (e.g., C18) is a suitable choice for this relatively nonpolar compound.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for reversed-phase chromatography. The ratio can be optimized based on analytical scale separations.
-
Detection: UV detection is typically used.
-
Fraction Collection: The eluent corresponding to the peak of this compound is collected.
-
Post-Purification: The collected fraction is concentrated under reduced pressure to remove the mobile phase solvents.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₈OS | [4][5] |
| Molecular Weight | 128.19 g/mol | [3][4] |
| Boiling Point | 132 °C (at 760 mmHg) | [3] |
| Density | 1.057 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.5090 | [3] |
Spectroscopic Data
| Spectroscopy | Key Data |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 128; 2nd Highest: 113; 3rd Highest: 99[4] |
| ¹³C NMR | Spectral data available in public databases such as PubChem.[4] |
| ¹H NMR | Spectral data available in public databases such as PubChem. |
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Purification Workflow
Caption: Purification workflow for this compound.
References
- 1. 2-Methyl-3-furanthiol synthesis - chemicalbook [chemicalbook.com]
- 2. CN1141296A - Preparation method of 2-methyl-3-methylthiofuran - Google Patents [patents.google.com]
- 3. 2-Methyl-3-methylthiofuran = 98 , FG 63012-97-5 [sigmaaldrich.com]
- 4. This compound | C6H8OS | CID 526618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
Application of 2-Methyl-3-(methylthio)furan as a Flavor Intermediate: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-(methylthio)furan (CAS No. 63012-97-5) is a sulfur-containing heterocyclic compound that serves as a crucial intermediate in the flavor and fragrance industry.[1][2] Its potent and complex aroma profile, primarily characterized by meaty, savory, and slightly sulfurous notes, makes it a valuable component in the formulation of a wide range of food and beverage flavorings.[1][3] This document provides detailed application notes and experimental protocols for the synthesis, sensory evaluation, and quantitative analysis of this compound for its effective utilization as a flavor intermediate.
Physicochemical Properties and Sensory Profile
This compound is a colorless to pale yellow liquid with a distinct meaty and savory aroma.[1] Its multifaceted scent profile is also described as beefy, cheesy, coffee-like, minty, and spicy.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H8OS | [1] |
| Molecular Weight | 128.19 g/mol | [1] |
| Boiling Point | 164.2 ± 28.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 53.1 ± 24.0 °C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | |
| Appearance | Colorless to pale yellow transparent liquid | [1] |
| Aroma | Meaty, savory, sulfurous, beefy, cheesy, coffee-like | [1][3] |
Applications in Flavor Formulations
This compound is a high-impact flavor additive primarily used in the food industry to impart or enhance meaty and savory characteristics in a variety of products.[1][2] Its applications include, but are not limited to, processed meats, soups, sauces, seasonings, and snacks.[1][2] The following table, adapted from suggested use levels for its precursor 2-methyl-3-furanthiol (B142662), provides a starting point for formulation development.
Table 2: Suggested Starting Concentrations for Flavor Applications (as part of a flavor concentrate)
| Food Product | Suggested Starting Concentration (ppm) in Flavor Concentrate | Flavor Contribution |
| Roast Beef | 100 | Enhances roasted and savory meat notes.[4] |
| Chicken | 50 | Provides a cooked, meaty character.[4] |
| Pork | 100+ | Contributes to the characteristic flavor of cooked pork.[4] |
| Bacon | 25 | Adds a savory, meaty dimension.[4] |
| Lamb | 50 | Imparts a cooked meat note.[4] |
| Soups and Broths | 10 - 50 | Adds depth and a savory, meaty background. |
| Sauces (e.g., gravy) | 20 - 60 | Enhances the overall savory and meaty flavor. |
| Seasonings and Snack Foods | 5 - 30 | Provides a savory, umami-like character. |
| Seafood (e.g., tuna, shrimp) | 10 - 20 | Adds a cooked, savory note.[4] |
| Toasted Coconut | 5 | Adds an attractive cooked element.[4] |
| Chocolate | 10 - 30 | Can add complexity and depth.[4] |
Note: These are starting concentrations in a flavor concentrate, which is then typically dosed at a much lower level (e.g., 0.05%) in the final food product. Optimization will be required for specific applications.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the preparation method described in patent CN1141296A.[3]
Objective: To synthesize this compound from its precursor, 2-methyl-3-furanthiol.
Materials:
-
2-methyl-3-furanthiol (reactant)
-
Dimethyl sulfate (B86663) (methylating agent)
-
Sodium hydroxide (B78521) (base)
-
Distilled water (solvent)
-
Diethyl ether (extraction solvent)
-
Anhydrous sodium sulfate (drying agent)
-
10% Sulfuric acid (for neutralization)
-
1000 mL four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Nitrogen inlet
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and nitrogen inlet, add 580 mL of distilled water and 30 g of sodium hydroxide. Stir until the sodium hydroxide is completely dissolved.
-
Addition of Reactant: Add 57 g of 2-methyl-3-furanthiol to the sodium hydroxide solution.
-
Cooling: Begin purging the flask with nitrogen and cool the reaction mixture to -10 °C using an appropriate cooling bath (e.g., ice-salt bath).
-
Methylation: Slowly add 48 mL of dimethyl sulfate to the reaction mixture via the dropping funnel while maintaining the temperature at -10 °C.
-
Initial Reaction: After the addition is complete, continue stirring the mixture at -10 °C for 1 hour.
-
Warming and Second Reaction Phase: Heat the reaction mixture to 60 °C and continue stirring for an additional hour.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture to a slightly acidic pH with 10% sulfuric acid.
-
Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation or steam distillation to obtain this compound.
-
Expected Yield: Approximately 82%.[3]
Safety Precautions: Dimethyl sulfate is highly toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Protocol 2: Sensory Evaluation using Quantitative Descriptive Analysis (QDA)
Objective: To quantitatively describe the sensory attributes of this compound in a neutral food matrix.
Materials:
-
Purified this compound
-
Neutral food base (e.g., unsalted broth, microcrystalline cellulose (B213188) in water)
-
Reference standards for aroma attributes (e.g., cooked beef, roasted coffee, sautéed onions)
-
Trained sensory panel (8-12 panelists)
-
Sensory evaluation booths with controlled lighting and ventilation
-
Coded sample cups with lids
-
Water and unsalted crackers for palate cleansing
-
Data collection software or paper ballots with unstructured line scales
Procedure:
-
Panelist Training and Lexicon Development:
-
Conduct several training sessions with the sensory panel.
-
Present the panelists with samples of this compound at various concentrations in the neutral food base.
-
Through discussion, the panel will develop a consensus lexicon of descriptive terms for the aroma and flavor attributes (e.g., "meaty," "savory," "sulfurous," "roasted," "oniony").
-
Provide reference standards for each attribute to anchor the panelists' perceptions.
-
-
Sample Preparation:
-
Prepare solutions of this compound in the neutral food base at concentrations relevant to its intended application (e.g., 0.1, 0.5, and 1.0 ppm).
-
Prepare a control sample (neutral food base only).
-
Portion the samples into coded cups and allow them to equilibrate to a consistent serving temperature.
-
-
Evaluation:
-
Panelists will evaluate the samples in individual sensory booths.
-
The presentation order of the samples should be randomized for each panelist.
-
Panelists will rate the intensity of each attribute in the developed lexicon on a 15-cm unstructured line scale, anchored with "low" and "high" at each end.
-
Panelists should cleanse their palates with water and unsalted crackers between samples.
-
-
Data Analysis:
-
Measure the distance of the panelist's mark from the "low" end of the line scale for each attribute and sample.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.
-
The results can be presented in a "spider web" plot to visually compare the sensory profiles of the different concentrations.
-
Protocol 3: Quantitative Analysis by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
Objective: To quantify the concentration of this compound in a food matrix (e.g., meat product, soup).
Materials:
-
Food sample containing or spiked with this compound
-
Internal standard (e.g., 2-methyl-3-(ethylthio)furan or a deuterated analog)
-
Saturated sodium chloride solution
-
20 mL headspace vials with screw caps (B75204) and septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Analytical balance
-
Vortex mixer
-
Heating block or water bath with temperature control
Procedure:
-
Sample Preparation:
-
Homogenize the food sample if it is solid.
-
Accurately weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of the internal standard solution.
-
Add 5 mL of saturated sodium chloride solution to increase the volatility of the analyte.
-
Immediately seal the vial.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or water bath and allow it to equilibrate at a set temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to allow for the adsorption of volatile compounds.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 128, 113, 85) and the internal standard.
-
-
-
Quantification:
-
Prepare a calibration curve by analyzing standard solutions of this compound of known concentrations with a constant amount of the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of this compound in the sample by comparing its peak area ratio to the calibration curve.
-
Conclusion
This compound is a potent and versatile flavor intermediate that can significantly contribute to the development of authentic and appealing meaty and savory flavor profiles in a wide array of food products. The provided protocols for synthesis, sensory evaluation, and quantitative analysis offer a comprehensive framework for researchers and flavor chemists to effectively utilize this compound in their product development and research endeavors. Careful adherence to these methodologies will ensure consistent and reliable results, facilitating the creation of innovative and high-quality food flavorings.
References
Application Note: Quantitative Analysis of 2-Methyl-3-(methylthio)furan using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and reliable method for the determination of 2-Methyl-3-(methylthio)furan, a key aroma compound, in various matrices. The methodology employs headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by analysis with gas chromatography-mass spectrometry (GC-MS). This solvent-free extraction technique offers high sensitivity and is well-suited for the analysis of volatile and semi-volatile organic compounds. The described protocol provides a comprehensive guide for fiber selection, optimization of extraction parameters, and instrumental analysis, along with expected analytical performance data.
Introduction
This compound (C₆H₈OS, MW: 128.19 g/mol , CAS: 63012-97-5) is a volatile sulfur-containing furan (B31954) derivative known for its significant contribution to the aroma of various food products, particularly those that have undergone heat treatment.[1][2][3] Its potent, meaty, and savory aroma makes its accurate quantification crucial for flavor and fragrance research, food quality control, and potentially in the study of off-flavors.[4][5] Headspace solid-phase microextraction (HS-SPME) is an ideal sample preparation technique for such volatile compounds, offering a simple, fast, and solvent-free approach to extraction and concentration.[6][7] This method relies on the partitioning of analytes from the sample matrix into the headspace and subsequent adsorption onto a coated fiber.[8] The choice of SPME fiber and the optimization of extraction parameters are critical for achieving high sensitivity and reproducibility.[6][9]
Experimental Protocols
Materials and Reagents
-
Standard: this compound (>98% purity)
-
Internal Standard (IS): 2-Methylfuran (B129897) or other suitable non-interfering volatile compound
-
Solvents: Methanol (HPLC grade) for stock solutions
-
Salt: Sodium chloride (NaCl, analytical grade)
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), Carboxen/Polydimethylsiloxane (CAR/PDMS), or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) are recommended for volatile sulfur and furan compounds.[9][10]
-
Vials: 20 mL headspace vials with magnetic crimp caps
Instrumentation
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
SPME Autosampler
-
GC Column: A non-polar column such as DB-5ms (30 m x 0.25 mm, 0.25 µm) is suitable.[1]
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of working standard solutions by serially diluting the stock solution with methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of the chosen internal standard and dissolve it in 10 mL of methanol.
Sample Preparation and HS-SPME Procedure
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial. For solid samples, accurately weigh a representative amount (e.g., 1-5 g) into the vial.
-
Add a consistent amount of deionized water to solid samples to create a slurry.
-
Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the partitioning of the analyte into the headspace.[11]
-
Spike the sample with the internal standard solution to achieve a final concentration of 1 µg/mL.
-
Immediately seal the vial with a magnetic crimp cap.
-
Place the vial in the autosampler tray for incubation and extraction.
HS-SPME Parameters (to be optimized for specific applications):
-
SPME Fiber: DVB/CAR/PDMS, 50/30 µm
-
Incubation Temperature: 40-60 °C
-
Incubation Time: 15 minutes
-
Extraction Time: 20-40 minutes
-
Agitation Speed: 250-500 rpm
-
Desorption Temperature: 250 °C
-
Desorption Time: 2-5 minutes in the GC inlet
-
Injection Mode: Splitless
GC-MS Conditions
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 150 °C
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Target Ions for this compound: To be determined from the mass spectrum of the standard (primary ion and qualifier ions).
-
Target Ions for Internal Standard: To be determined from the mass spectrum of the IS standard.
-
Data Presentation
The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following tables provide a template for presenting such quantitative data, with example values derived from similar analyses of furan derivatives.[12][13][14]
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 10 | > 0.995 |
Table 2: Precision and Accuracy (Recovery)
| Analyte | Spiked Concentration (ng/mL) | Repeatability (RSD, %) | Intermediate Precision (RSD, %) | Recovery (%) |
| This compound | 0.5 | < 10 | < 15 | 90 - 110 |
| 5.0 | < 10 | < 15 | 90 - 110 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 0.05 | 0.15 |
Visualizations
Experimental Workflow
Caption: HS-SPME-GC-MS workflow for this compound.
Key Parameter Relationships in HS-SPME Optimization
Caption: Interdependencies of key HS-SPME optimization parameters.
Conclusion
The HS-SPME-GC-MS method presented provides a robust and sensitive approach for the quantification of this compound. This application note serves as a comprehensive guide for researchers in the fields of food science, flavor chemistry, and analytical chemistry. The provided protocols and optimization guidelines can be adapted to various sample matrices, enabling accurate and reliable analysis of this important aroma compound. The solvent-free nature of SPME also aligns with green chemistry principles, making it an environmentally friendly choice for sample preparation.
References
- 1. This compound [webbook.nist.gov]
- 2. 2-methyl 3-(methyl thio) furan, 63012-97-5 [thegoodscentscompany.com]
- 3. This compound | C6H8OS | CID 526618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. Automated analysis of 2-methyl-3-furanthiol and 3-mercaptohexyl acetate at ng L(-1) level by headspace solid-phase microextracion with on-fibre derivatisation and gas chromatography-negative chemical ionization mass spectrometric determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Gas Chromatography-Olfactometry (GC-O) of Meaty Aroma Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that couples the high-resolution separation capabilities of gas chromatography with the sensitivity and specificity of the human olfactory system as a detector.[1][2] This method is indispensable for identifying the key aroma-active compounds that contribute to the characteristic scent of foods, including the complex and highly valued aroma of cooked meat. Unlike purely instrumental methods that detect all volatile compounds, GC-O specifically pinpoints those that are perceived by the human nose, providing a more accurate representation of the sensory experience.[1][3]
The aroma of cooked meat is a complex mixture of hundreds of volatile compounds generated primarily through the Maillard reaction, lipid oxidation, and thiamine (B1217682) degradation.[4][5] Identifying the most potent odorants among these is crucial for understanding flavor chemistry, developing new food products, optimizing cooking processes, and ensuring product quality and consistency.
These application notes provide a comprehensive overview and detailed protocols for the analysis of meaty aroma compounds using GC-O.
Key Meaty Aroma Compounds
A wide array of volatile compounds contributes to the overall aroma of cooked meat. These can be broadly categorized into several chemical classes. The perceived odor of these compounds is highly dependent on their concentration. The significance of a volatile compound to the overall aroma is often determined by its Odor Activity Value (OAV), which is the ratio of its concentration in the food to its odor threshold.[3][5]
Table 1: Major Classes of Meaty Aroma Compounds and their General Odor Descriptions
| Chemical Class | General Odor Description | Examples |
| Sulfur-containing compounds | Meaty, roasted, savory, soupy, cabbage-like | 2-Methyl-3-furanthiol, 2-Furfurylthiol, Methional, Dimethyl sulfide, Dimethyl trisulfide |
| Pyrazines | Roasted, nutty, earthy, cocoa-like | 2,3-Diethyl-5-methylpyrazine, 2-Ethyl-3,5-dimethylpyrazine, 2,3,5-Trimethylpyrazine |
| Aldehydes | Fatty, green, pungent, citrus-like | Hexanal, (E,E)-2,4-Decadienal, Nonanal |
| Ketones | Buttery, fruity, mushroom-like | 2,3-Butanedione, 1-Octen-3-one |
| Alcohols | Sweet, floral, fatty | 1-Octen-3-ol |
| Furans | Sweet, caramel-like, burnt sugar | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) |
| Phenols | Smoky, spicy, medicinal | Guaiacol, 4-Ethylguaiacol, 3-Ethylphenol |
Quantitative Data of Key Aroma Compounds in Meat
The following tables summarize the concentrations and Odor Activity Values (OAVs) of key aroma compounds identified in different types of meat using GC-O and other quantitative methods. These values can vary significantly depending on the meat cut, animal diet, cooking method, and analytical technique used.
Table 2: Key Aroma Compounds in Beef
| Compound | Odor Description | Concentration Range (µg/kg) | Odor Threshold (µg/kg in water) | OAV Range | Reference |
| 2-Methyl-3-furanthiol | Meaty, roasted | 0.1 - 15 | 0.005 | 20 - 3000 | [6] |
| Methional | Boiled potato | 5 - 50 | 0.2 | 25 - 250 | [7] |
| (E,E)-2,4-Decadienal | Fatty, deep-fried | 10 - 200 | 0.07 | 143 - 2857 | [7] |
| 1-Octen-3-one | Mushroom | 1 - 20 | 0.005 | 200 - 4000 | [1] |
| 2-Furfurylthiol | Roasted coffee | 0.5 - 10 | 0.005 | 100 - 2000 | [4] |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Caramel, sweet | 500 - 5000 | 40 | 12.5 - 125 | [8] |
| 3-Methylbutanal | Malty | 100 - 1000 | 0.3 | 333 - 3333 | [9] |
Table 3: Key Aroma Compounds in Pork
| Compound | Odor Description | Concentration Range (µg/kg) | Odor Threshold (µg/kg in water) | OAV Range | Reference |
| 2-Acetyl-1-pyrroline | Roasty | 0.1 - 5 | 0.1 | 1 - 50 | [7] |
| Guaiacol | Smoky | 1 - 20 | 3 | 0.3 - 6.7 | [7] |
| 3-Ethylphenol | Smoky, medicinal | 5 - 50 | 10 | 0.5 - 5 | [7] |
| Nonanal | Fatty, citrus | 50 - 500 | 1 | 50 - 500 | [10] |
| (E)-2-Nonenal | Fatty, green | 20 - 200 | 0.08 | 250 - 2500 | [4] |
| 2,6-Dimethylphenol | Smoky | 1 - 15 | 2 | 0.5 - 7.5 | [7] |
| Methional | Boiled potato | 10 - 100 | 0.2 | 50 - 500 | [7] |
Experimental Protocols
Protocol 1: Sample Preparation and Aroma Extraction
This protocol outlines common methods for extracting volatile aroma compounds from a meat matrix. The choice of extraction method is critical and can significantly influence the resulting aroma profile.[1]
1. Materials and Equipment:
-
Meat sample (e.g., beef, pork, chicken), cooked under controlled conditions
-
Blender or food processor
-
High-purity water (Milli-Q or equivalent)
-
Internal standard solution (e.g., 2-methyl-3-heptanone (B77676) in methanol)
-
Extraction glassware (e.g., round-bottom flasks, condensers)
-
Heating mantle or water bath
-
Liquid nitrogen
-
Organic solvents (e.g., dichloromethane (B109758), diethyl ether), high purity
-
Sodium sulfate (B86663) (anhydrous)
-
Concentration apparatus (e.g., Kuderna-Danish, rotary evaporator)
-
Vials for sample storage
2. Extraction Methods (Choose one):
-
A. Simultaneous Distillation-Extraction (SDE):
-
Homogenize 100 g of the cooked meat sample with 500 mL of high-purity water.
-
Transfer the slurry to a 1 L round-bottom flask.
-
Add a known amount of internal standard.
-
Connect the flask to an SDE apparatus (Likens-Nickerson type).
-
Add 50 mL of dichloromethane to the solvent flask of the SDE apparatus.
-
Heat both the sample and solvent flasks to boiling and perform the distillation-extraction for 2 hours.
-
Cool the apparatus and collect the organic extract.
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a Kuderna-Danish concentrator.
-
-
B. Solvent Assisted Flavor Evaporation (SAFE): [9]
-
Prepare a solvent extract of the meat sample as in the initial steps of SDE or by direct solvent extraction.
-
Introduce the extract into the SAFE apparatus under high vacuum (typically < 10-4 mbar).
-
Gently warm the extract (e.g., 40°C) to facilitate the evaporation of volatile compounds.
-
Collect the volatiles in a trap cooled with liquid nitrogen.
-
Thaw the trap and collect the concentrated aroma extract. This method is particularly gentle and minimizes artifact formation.[1]
-
-
C. Solid Phase Microextraction (SPME): [4][11]
-
Place 5 g of the homogenized meat sample into a 20 mL headspace vial.
-
Add a known amount of internal standard.
-
Seal the vial with a PTFE/silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for equilibration of volatiles in the headspace.
-
Expose an appropriate SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
-
Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis
This protocol describes the instrumental analysis of the extracted aroma compounds.
1. Instrumentation:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.
-
The GC effluent is split between the FID and the olfactometry port, typically in a 1:1 ratio.[1]
-
A humidified air stream is supplied to the olfactometry port to prevent nasal dehydration.
-
Data acquisition system for both FID and olfactometry data.
2. GC Conditions (Example for Meaty Aroma Compounds):
-
Injector: Split/splitless, operated in splitless mode for 1 min. Temperature: 250°C.
-
Column: DB-FFAP or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program: 40°C (hold for 2 min), ramp at 6°C/min to 230°C (hold for 10 min).
-
Detector (FID): Temperature: 250°C.
-
Olfactometry Port: Temperature: 230°C.
3. Olfactometry Assessment Methods:
-
A. Aroma Extract Dilution Analysis (AEDA): [8][12]
-
The original aroma extract is serially diluted (e.g., 1:2, 1:4, 1:8, etc.) with a suitable solvent.
-
Each dilution is analyzed by GC-O.
-
Assessors record the retention time and a descriptor for each odor perceived.
-
The highest dilution at which an odorant is still detected is its Flavor Dilution (FD) factor.[8]
-
Compounds with higher FD factors are considered more potent odorants.
-
-
B. Detection Frequency Method: [10][13]
-
A panel of trained assessors (typically 6-12) sniffs the undiluted extract.
-
For each assessor, the retention time and odor descriptor of each perceived aroma are recorded.
-
The detection frequency for each aroma compound is calculated as the number of assessors who detected it.
-
Aromagrams are constructed by plotting the detection frequency against the retention index.
-
4. Data Analysis and Compound Identification:
-
Correlate the retention times of the detected odors with the peaks in the FID chromatogram.
-
Calculate the Linear Retention Indices (LRI) for each odor-active peak using a series of n-alkanes.
-
Identify the odor-active compounds by comparing their LRI, odor descriptor, and mass spectrum (if a mass spectrometer is used in parallel) with those of authentic reference standards.
-
Quantify the identified compounds using the internal standard method.
-
Calculate the Odor Activity Value (OAV) for each compound by dividing its concentration by its published odor threshold. Compounds with OAV ≥ 1 are considered to significantly contribute to the overall aroma.[3]
Visualizations
Experimental Workflow
Caption: GC-O Experimental Workflow for Meaty Aroma Analysis.
Logical Relationship of Aroma Perception
Caption: Relationship between concentration, odor threshold, and sensory impact.
References
- 1. pfigueiredo.org [pfigueiredo.org]
- 2. mdpi.com [mdpi.com]
- 3. Effective Strategies for Understanding Meat Flavor: A Review -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 4. Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS [agris.fao.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the Key Aroma Compounds in Traditional Hunan Smoke-Cured Pork Leg (Larou, THSL) by Aroma Extract Dilution Analysis (AEDA), Odor Activity Value (OAV), and Sensory Evaluation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. iltusa.com [iltusa.com]
- 12. Detection of potent odorants in foods by aroma extract dilution analysis | CoLab [colab.ws]
- 13. scribd.com [scribd.com]
Application Notes and Protocols: 2-Methyl-3-(methylthio)furan in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-(methylthio)furan (CAS No. 63012-97-5) is a sulfur-containing heterocyclic compound recognized for its potent sensory characteristics, primarily a meaty and savory aroma.[1] While its principal application lies within the flavor and fragrance industry, the furan (B31954) scaffold is a recurring motif in a variety of bioactive molecules and pharmaceuticals.[2][3] Furan derivatives are present in drugs such as the anti-ulcer agent ranitidine (B14927) and the diuretic furosemide.[4] This document provides detailed protocols for the chemical synthesis of this compound, an overview of its known applications, and a discussion on the potential, though currently underexplored, relevance of such structures in pharmaceutical development.
Synthesis of this compound
The primary route for the synthesis of this compound involves the S-methylation of its precursor, 2-methyl-3-furanthiol (B142662).[1] A patented method outlines the reaction of 2-methyl-3-furanthiol with dimethyl sulfate (B86663) in the presence of a base.[1] This approach is efficient, with reported yields reaching up to 82%.[1]
Experimental Protocols
Two variations of the S-methylation reaction are detailed below, differing in the choice of base and reaction temperature.
Protocol 1: Synthesis using Sodium Hydroxide (B78521) at Low Temperature
This procedure involves the reaction of 2-methyl-3-furanthiol with dimethyl sulfate in an aqueous solution of sodium hydroxide at a low temperature.
Materials:
-
2-methyl-3-furanthiol (57 g)
-
Sodium hydroxide (30 g)
-
Dimethyl sulfate (48 mL)
-
Distilled water (580 mL)
-
Diethyl ether
-
10% Sulfuric acid
-
Anhydrous sodium sulfate
-
1000 mL four-hole boiling flask equipped with a mechanical stirrer, nitrogen inlet, thermometer, and dropping funnel.
Procedure:
-
To the four-hole boiling flask, add 580 mL of distilled water and 30 g of sodium hydroxide.
-
Add 57 g of 2-methyl-3-furanthiol to the flask.
-
Introduce a nitrogen atmosphere and stir the mixture, cooling it to -10 °C.
-
Slowly add 48 mL of dimethyl sulfate via the dropping funnel.
-
After the addition is complete, continue stirring at -10 °C for 1 hour.
-
Warm the reaction mixture to 60 °C and stir for an additional hour.
-
Cool the mixture and neutralize to a slightly acidic pH with 10% sulfuric acid.
-
Extract the aqueous layer three times with 50 mL of diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
The final product can be isolated by distillation.[1]
Protocol 2: Synthesis using Potassium Hydroxide at Reflux
This alternative method utilizes potassium hydroxide as the base and is conducted at reflux temperature.
Materials:
-
2-methyl-3-furanthiol (57 g)
-
Potassium hydroxide (42 g)
-
Dimethyl sulfate (47 mL)
-
Distilled water (600 mL)
-
10% Sulfuric acid
-
Anhydrous sodium sulfate
-
1000 mL four-hole boiling flask equipped with a reflux condenser, nitrogen inlet, thermometer, and dropping funnel.
Procedure:
-
In the four-hole boiling flask, dissolve 42 g of potassium hydroxide in 600 mL of distilled water.
-
Add 57 g of 2-methyl-3-furanthiol to the flask.
-
Establish a nitrogen atmosphere and heat the mixture to reflux.
-
Gradually add 47 mL of dimethyl sulfate from the dropping funnel.
-
Continue to reflux for 30 minutes after the addition is complete.
-
Neutralize the mixture to a slightly acidic pH with 10% sulfuric acid.
-
Isolate the product via steam distillation until no more oily substance is observed in the distillate.
-
Separate the lower organic layer from the cooled distillate and dry it over anhydrous sodium sulfate to obtain the final product.[1]
Quantitative Data Summary
| Parameter | Protocol 1 (NaOH) | Protocol 2 (KOH) | Reference |
| Reactants | |||
| 2-methyl-3-furanthiol | 57 g | 57 g | [1] |
| Base | 30 g NaOH | 42 g KOH | [1] |
| Methylating Agent | 48 mL Dimethyl Sulfate | 47 mL Dimethyl Sulfate | [1] |
| Solvent | 580 mL Water | 600 mL Water | [1] |
| Reaction Conditions | |||
| Temperature | -10 °C to 60 °C | Reflux | [1] |
| Reported Yield | Not specified, but overall process yield is up to 82% | Up to 82% | [1] |
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₆H₈OS | [5] |
| Molecular Weight | 128.19 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 132 °C (lit.) | [7] |
| Density | 1.057 g/mL at 25 °C (lit.) | [7] |
| Refractive Index | n20/D 1.5090 (lit.) | [7] |
| GC-MS (m/z) | Top Peak: 128, 2nd Highest: 113, 3rd Highest: 99 | [6] |
Synthetic Workflow Diagram
References
- 1. CN1141296A - Preparation method of 2-methyl-3-methylthiofuran - Google Patents [patents.google.com]
- 2. biojournals.us [biojournals.us]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX [slideshare.net]
- 5. innospk.com [innospk.com]
- 6. This compound | C6H8OS | CID 526618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-甲基-3-甲硫基呋喃 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Stability of 2-Methyl-3-(methylthio)furan in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methyl-3-(methylthio)furan (MMTF) in aqueous solutions. Given the limited direct literature on MMTF stability, this guide incorporates data from its precursor, 2-methyl-3-furanthiol (B142662) (MFT), and general principles of stability testing for similar chemical structures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in a neutral aqueous solution at room temperature?
Q2: How do pH and temperature affect the stability of MMTF in aqueous solutions?
A2: While specific studies on MMTF are lacking, the stability of furan (B31954) and thioether-containing compounds is generally influenced by pH and temperature.
-
pH: Acidic or basic conditions can potentially lead to the hydrolysis of the furan ring or the thioether bond, although thioethers are generally stable to hydrolysis. The furan ring in some derivatives can be susceptible to acid-catalyzed degradation.
-
Temperature: Increased temperature will accelerate most degradation reactions, following the principles of chemical kinetics. Accelerated stability studies often utilize elevated temperatures to predict long-term stability.[2][3]
Q3: What are the potential degradation pathways for MMTF in an aqueous environment?
A3: Based on the structure of MMTF, two primary degradation pathways can be hypothesized:
-
Oxidation of the Thioether: The methylthio group is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone. Thioether oxidation can be influenced by the presence of oxidizing agents and reactive oxygen species.
-
Degradation of the Furan Ring: The furan ring can undergo degradation, particularly under harsh acidic or oxidative conditions. This can involve ring-opening reactions. The degradation of some furan compounds is known to proceed via oxidation and subsequent conversion to carboxylic acids.
Q4: What are the likely degradation products of MMTF?
A4: While specific degradation products of MMTF in aqueous solution have not been extensively documented, potential products could include:
-
2-Methyl-3-(methylsulfinyl)furan (from oxidation of the thioether)
-
2-Methyl-3-(methylsulfonyl)furan (from further oxidation)
-
Products resulting from the opening of the furan ring. The degradation of other furan aldehydes has been shown to result in the formation of furoic acid.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Rapid disappearance of MMTF peak in HPLC analysis of an aqueous solution. | 1. Presence of unstable precursor (2-methyl-3-furanthiol).2. Aggressive pH or high temperature of the solution.3. Presence of oxidizing agents in the medium. | 1. Verify the purity of the MMTF standard. If MFT is present, consider its degradation as a contributing factor.2. Conduct stability studies at controlled, milder pH and temperature conditions initially.3. Ensure the aqueous medium is free from peroxides or other oxidizing agents. Use deoxygenated water where appropriate. |
| Appearance of multiple new peaks in the chromatogram during stability study. | Formation of degradation products. | 1. Attempt to identify the new peaks using LC-MS or GC-MS.2. Compare the retention times with those of potential degradation products (e.g., sulfoxide, sulfone).3. Follow a forced degradation study protocol (see Experimental Protocols section) to systematically identify degradation products under different stress conditions. |
| Inconsistent stability results between experimental runs. | 1. Poor dispersion of the water-insoluble MMTF in the aqueous medium.2. Variability in sample preparation and storage conditions. | 1. Due to its insolubility, ensure consistent and effective mixing or consider using a co-solvent system (e.g., water/acetonitrile (B52724), water/ethanol) for a homogenous solution. Note that the co-solvent can influence the degradation kinetics.2. Maintain strict control over pH, temperature, light exposure, and headspace oxygen during the experiment. |
Quantitative Data Summary
As there is no direct quantitative stability data for MMTF in the literature, the following table provides a template for how such data should be structured once generated through experimental studies.
| Condition | pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) |
| Aqueous Buffer | 3.0 | 40 | Data to be determined | Data to be determined |
| Aqueous Buffer | 7.0 | 40 | Data to be determined | Data to be determined |
| Aqueous Buffer | 9.0 | 40 | Data to be determined | Data to be determined |
| Aqueous Buffer | 7.0 | 60 | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound in Aqueous Buffers
This protocol outlines a forced degradation study to assess the stability of MMTF under various stress conditions.
1. Materials and Reagents:
-
This compound (high purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer solutions (pH 3, 7, and 9)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (B78521) (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with UV or MS detector
-
Stability chambers or water baths
2. Preparation of Stock Solution:
-
Due to the insolubility of MMTF in water, prepare a stock solution in a suitable organic solvent such as acetonitrile or ethanol (B145695) (e.g., 1 mg/mL).
3. Sample Preparation for Stability Testing:
-
For each condition, add a small aliquot of the MMTF stock solution to a larger volume of the respective aqueous buffer (pH 3, 7, or 9) to achieve the desired final concentration (e.g., 10 µg/mL). The final concentration of the organic co-solvent should be kept low and consistent across all samples.
-
Prepare separate samples for each time point and condition.
-
For oxidative stress, use a solution of 3% hydrogen peroxide in water.
-
For thermal stress, incubate samples at elevated temperatures (e.g., 40°C and 60°C).
-
For photostability, expose samples to a calibrated light source, alongside a dark control.
4. Stability-Indicating HPLC Method:
-
A reverse-phase HPLC method is suitable for monitoring the degradation of MMTF.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water and acetonitrile. For MS compatibility, use formic acid as a modifier instead of non-volatile buffers.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at an appropriate wavelength or a mass spectrometer.
-
The method must be validated to demonstrate that it is stability-indicating, meaning it can separate the parent MMTF peak from all significant degradation product peaks.
5. Data Analysis:
-
Analyze samples at predetermined time points (e.g., 0, 24, 48, 72 hours for accelerated conditions).
-
Calculate the percentage of MMTF remaining at each time point relative to the initial concentration.
-
Plot the natural logarithm of the concentration of MMTF versus time to determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: Workflow for the accelerated stability study of MMTF.
References
Technical Support Center: Thermal Degradation of 2-Methyl-3-(methylthio)furan
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Methyl-3-(methylthio)furan under thermal stress. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues during experimental analysis.
Troubleshooting Guides & FAQs
Q1: I am observing unexpected peaks in my GC-MS analysis after heating this compound. What are the likely degradation products?
A1: Under thermal stress, this compound is expected to degrade into a variety of smaller, more volatile compounds. While specific literature on the thermal degradation of this exact compound is limited, based on the thermal decomposition of similar furan (B31954) and thioether compounds, likely degradation products could include:
-
Sulfur Compounds: Methanethiol (B179389), dimethyl sulfide, and dimethyl disulfide are common degradation products from the cleavage of the methylthio group.
-
Furan Derivatives: Cleavage of the side chain could lead to the formation of 2-methylfuran.
-
Ring-Opened Products: High thermal stress can lead to the opening of the furan ring, resulting in various carbonyl compounds and hydrocarbons.
Q2: My chromatogram shows significant peak tailing for the parent compound and its degradation products. What could be the cause?
A2: Peak tailing in GC-MS analysis of sulfur-containing compounds like this compound and its degradation products is a common issue. The primary causes include:
-
Active Sites: Free silanol (B1196071) groups in the injector liner, GC column, or detector can interact with the sulfur and oxygen atoms in the analytes.
-
Column Contamination: Buildup of non-volatile residues at the head of the column can lead to poor peak shape.
-
Improper Column Installation: Dead volumes created by incorrect column installation in the injector or detector can cause peak tailing.
To resolve this, consider using deactivated liners and columns, regularly baking out the column, and ensuring proper column installation.
Q3: I am struggling to achieve good separation of the degradation products. What GC parameters should I optimize?
A3: Achieving good resolution of a complex mixture of degradation products requires careful optimization of your GC method. Key parameters to consider are:
-
GC Column: A column with a polar stationary phase, such as a Carbowax or a cyanopropyl phase, is often suitable for separating polar and sulfur-containing compounds.
-
Oven Temperature Program: A slow initial temperature ramp can help separate highly volatile compounds like methanethiol and dimethyl sulfide. A higher final temperature may be needed to elute less volatile degradation products.
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) can improve separation efficiency.
Q4: How can I confirm the identity of the degradation products?
A4: Mass spectrometry (MS) is the primary tool for identifying unknown degradation products. To confirm their identity, you should:
-
Mass Spectral Library Match: Compare the obtained mass spectra with a commercial library (e.g., NIST, Wiley).
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, HRMS can provide the exact mass and elemental composition of the fragment ions.
-
Reference Standards: If available, injecting pure standards of suspected degradation products can confirm their retention time and mass spectrum.
Data on Potential Thermal Degradation Products
Due to the limited direct experimental data on the thermal degradation of this compound, the following table summarizes potential degradation products and the analytical conditions under which they are typically observed for similar compounds. This information is inferred and should be used as a guideline for method development.
| Potential Degradation Product | Expected m/z Ratios (Mass Spectrum) | Typical GC Column | Elution Temperature Range (°C) |
| Methanethiol | 48, 47, 46, 45 | Polar (e.g., WAX) | 30-50 |
| Dimethyl sulfide | 62, 47, 45, 61 | Polar (e.g., WAX) | 40-60 |
| Dimethyl disulfide | 94, 45, 79, 47 | Polar (e.g., WAX) | 80-110 |
| 2-Methylfuran | 82, 53, 39, 81 | Non-polar (e.g., DB-5) or Polar | 50-70 |
| Various Carbonyls | Varies | Polar (e.g., WAX) | 50-150 |
| Various Hydrocarbons | Varies | Non-polar (e.g., DB-5) | 40-200 |
Experimental Protocols
Protocol 1: Thermal Degradation Study using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile degradation products of this compound at a specific temperature.
-
Methodology:
-
Place a small, accurately weighed amount of this compound (e.g., 100 µg) into a pyrolysis sample cup.
-
Insert the sample cup into the pyrolysis unit, which is directly coupled to the GC injector.
-
Set the pyrolysis temperature to the desired value (e.g., 300 °C, 500 °C, or 700 °C) and the pyrolysis time (e.g., 10 seconds).
-
Initiate the pyrolysis, which rapidly heats the sample and transfers the degradation products directly onto the GC column.
-
Run a suitable GC-MS method to separate and identify the degradation products. An example GC program would be: 40 °C for 2 min, ramp to 250 °C at 10 °C/min, and hold for 5 min.
-
Analyze the resulting chromatogram and mass spectra to identify the degradation products.
-
Protocol 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Volatile Degradation Products
-
Objective: To analyze the volatile compounds generated from the thermal degradation of this compound in a sealed environment.
-
Methodology:
-
Place a known amount of this compound (e.g., 1-5 mg) into a headspace vial.
-
Seal the vial tightly with a septum and cap.
-
Place the vial in a heating block or the headspace autosampler's incubator at the desired temperature (e.g., 120 °C) for a specific time (e.g., 30 minutes) to allow for the accumulation of volatile degradation products in the headspace.
-
Set the headspace autosampler parameters, including sample loop temperature, transfer line temperature, and injection time.
-
Inject a specific volume of the headspace gas into the GC-MS system.
-
Separate and identify the volatile compounds using an appropriate GC-MS method.
-
Visualizations
Caption: Inferred thermal degradation pathways of this compound.
Caption: General experimental workflow for analyzing thermal degradation products.
Caption: Troubleshooting decision tree for common GC-MS issues.
Troubleshooting 2-Methyl-3-(methylthio)furan quantification in complex matrices
Welcome to the Technical Support Center for 2-Methyl-3-(methylthio)furan (MMF) Quantification.
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the quantification of this compound in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MMF) and why is it challenging to quantify?
A1: this compound (MMF) is a highly volatile sulfur-containing furan (B31954) derivative. Its quantification in complex matrices is challenging due to its low concentrations, high volatility which can lead to analyte loss during sample preparation, and its susceptibility to matrix effects that can suppress or enhance the analytical signal.[1][2][3] The presence of sulfur can also lead to interactions with active sites in the gas chromatography system, causing poor peak shapes.[4][5]
Q2: Which analytical technique is most suitable for MMF quantification?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for the quantification of volatile compounds like MMF.[6] For enhanced selectivity and sensitivity, especially in very complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can be employed.[7][8]
Q3: What is the recommended sample preparation method for MMF in complex matrices?
A3: Headspace Solid-Phase Microextraction (HS-SPME) is a widely recommended technique for the extraction of MMF and other volatile compounds from complex samples like food and beverages.[1][9] This method is solvent-free, minimizes the extraction of non-volatile matrix components, and can be easily automated. The choice of SPME fiber is crucial; a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often effective for volatile sulfur compounds.[7][8]
Q4: How do matrix effects impact MMF quantification and how can they be mitigated?
A4: Matrix effects occur when components of the sample other than the analyte interfere with the quantification process, causing either signal enhancement or suppression.[10][11] In GC-MS, this can happen due to competition for active sites in the injector or at the head of the column.[10] To mitigate matrix effects, the use of a matrix-matched calibration or stable isotope-labeled internal standards is highly recommended.[2][12] Optimizing HS-SPME conditions such as extraction time and temperature can also help minimize the co-extraction of interfering compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Question: My MMF peak is showing significant tailing. What are the potential causes and solutions?
Answer: Peak tailing for active sulfur compounds like MMF is a common issue in GC-MS analysis.
-
Cause 1: Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner, column, or detector can interact with the sulfur moiety of MMF, causing peak tailing.[4]
-
Solution: Use deactivated liners and columns. If your column is old, it may have developed active sites; trimming the first few centimeters or replacing it might be necessary. Regularly cleaning the inlet liner is also crucial.
-
-
Cause 2: Column Contamination: Accumulation of non-volatile residues from the sample matrix at the head of the column can lead to peak distortion.
-
Solution: Regularly bake out your column to remove contaminants. Trimming the front end of the column can also eliminate the contaminated section.
-
-
Cause 3: Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volumes, leading to peak tailing and broadening.
-
Solution: Ensure the column is installed according to the manufacturer's instructions, with the correct insertion distance into the injector and detector.
-
Issue 2: Low or No Analyte Response
Question: I am not detecting MMF or the signal is very low. What could be the problem?
Answer: A low or absent signal for MMF can stem from several factors, from sample preparation to instrument settings.
-
Cause 1: Analyte Loss During Sample Preparation: MMF is highly volatile and can be lost during sample handling and preparation.
-
Solution: Minimize sample exposure to the atmosphere. Use sealed vials for extraction and analysis. Ensure your HS-SPME preparation for headspace analysis is fast and well-designed to minimize analyte loss.
-
-
Cause 2: Suboptimal SPME Conditions: The extraction efficiency of your HS-SPME method may not be optimal for MMF.
-
Cause 3: Matrix Suppression: Co-eluting compounds from the matrix can suppress the ionization of MMF in the mass spectrometer source.[13]
-
Solution: Use a matrix-matched calibration curve to compensate for the suppression. Alternatively, employ a stable isotope-labeled internal standard that will be similarly affected by the matrix. Further sample cleanup or using a more selective technique like GC-MS/MS can also help.
-
Issue 3: Poor Reproducibility (High %RSD)
Question: My replicate injections are showing high variability in MMF concentration. What are the likely causes?
Answer: Poor reproducibility is often linked to inconsistencies in sample preparation or injection.
-
Cause 1: Inconsistent SPME Extraction: Manual SPME can be prone to variability.
-
Solution: Use an autosampler for SPME to ensure consistent extraction time, temperature, and fiber insertion depth. If performing manual SPME, be meticulous about timing and technique.
-
-
Cause 2: Sample Heterogeneity: The complex matrix may not be homogenous, leading to variations in the MMF concentration between aliquots.
-
Solution: Ensure thorough homogenization of the sample before taking an aliquot for analysis.
-
-
Cause 3: Carryover: MMF from a high-concentration sample may be carried over to the next injection.
-
Solution: Run a blank solvent injection after a high-concentration sample to check for carryover. If carryover is observed, optimize your injector and column bake-out parameters.
-
Data Presentation
Table 1: Typical GC-MS/MS Method Performance for MMF Quantification
| Parameter | Value | Notes |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L | Dependent on matrix and instrumentation. |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/L | Typically 3x the LOD. |
| Linearity (R²) | > 0.995 | Over a defined concentration range. |
| Recovery | 85 - 115% | Spiked samples at low, medium, and high concentrations.[6] |
| Precision (%RSD) | < 15% | For replicate injections. |
Experimental Protocols
Protocol 1: HS-SPME-GC-MS for MMF in Wine
This protocol provides a general procedure for the quantification of MMF in a wine matrix.
-
Sample Preparation:
-
Pipette 5 mL of the wine sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Add an appropriate amount of a suitable internal standard (e.g., a stable isotope-labeled MMF).
-
Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
Place the vial in an autosampler with an agitator and incubator.
-
Equilibrate the sample at 40°C for 10 minutes with agitation.
-
Expose a 75 µm Carboxen/PDMS SPME fiber to the headspace of the sample for 30 minutes at 40°C with continued agitation.
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a suitable capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Start at 40°C (hold for 3 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 20°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for GC-MS/MS.
-
Monitor Ions: Select appropriate ions for MMF and the internal standard (e.g., for MMF, m/z 128 as the quantifier and m/z 85 and 57 as qualifiers).
-
-
-
Quantification:
-
Create a calibration curve using matrix-matched standards or by using the internal standard method.
-
Calculate the concentration of MMF in the sample based on the peak area ratio of the analyte to the internal standard.
-
Visualizations
Caption: A troubleshooting workflow for MMF quantification issues.
Caption: A typical experimental workflow for HS-SPME-GC-MS analysis.
References
- 1. Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. silcotek.com [silcotek.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Analysis of 27 Volatile Sulfur Compounds in Wine by Headspace Solid-Phase Microextraction Gas Chromatography Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. youtube.com [youtube.com]
- 12. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-Methyl-3-(methylthio)furan Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-Methyl-3-(methylthio)furan.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: A widely used and effective method is the methylation of 2-methyl-3-furanthiol (B142662) with a methylating agent. A patented process describes the reaction of 2-methyl-3-furanthiol with dimethyl sulfate (B86663) in an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, which can achieve yields of up to 82%.[1] This method is favored for its operational simplicity and cost-effectiveness compared to older methods that used more expensive reagents like methyl iodide and strong organic bases in alcoholic solutions.[1]
Q2: What are the critical parameters influencing the yield of the reaction?
A2: The key parameters that can significantly impact the yield include reaction temperature, reaction time, pH of the reaction mixture (controlled by the base), and the stoichiometry of the reactants. The purity of the starting material, 2-methyl-3-furanthiol, is also crucial for a high-yield synthesis.
Q3: What are the common side reactions and byproducts I should be aware of?
A3: In the methylation of thiols, potential side reactions can include the formation of over-methylated products or oxidation of the thiol starting material. A specific byproduct identified in the industrial production of 2-methyl-3-furanthiol is 4-(5-methyl-2-furylthio)-5-methyltetrahydrofuran-2-thione, which can arise from impurities in the starting material. Unreacted 2-methyl-3-furanthiol can also be present in the final product if the reaction is incomplete.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting material, 2-methyl-3-furanthiol. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the product and any byproducts in the reaction mixture. High-Performance Liquid Chromatography (HPLC) is another suitable method for analyzing the reaction components.
Q5: What are the recommended purification methods for this compound?
A5: Following the reaction, the product is typically extracted from the aqueous solution using an organic solvent like diethyl ether. The combined organic extracts are then dried and the solvent is removed. Final purification can be achieved by distillation, either under reduced pressure (vacuum distillation) or through steam distillation, to obtain the pure this compound.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction.[1] - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. - Degradation of starting material or product. - Inefficient extraction or purification. | - Monitor the reaction by TLC or GC-MS to ensure the complete consumption of 2-methyl-3-furanthiol. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. - Optimize the reaction temperature. The patent suggests a range from -10 °C to reflux temperature.[1] Experiment within this range to find the optimal condition for your setup. - Ensure accurate measurement of all reactants. A slight excess of the methylating agent may be necessary. - Use high-purity starting materials. Store 2-methyl-3-furanthiol under an inert atmosphere and in a cool, dark place to prevent degradation. - Perform multiple extractions with the chosen organic solvent to ensure complete recovery of the product from the aqueous phase. Ensure efficient separation during distillation. |
| Product Discoloration (Yellow to Brown) | - Presence of impurities from the starting material. - Oxidation of the product or starting material. - Side reactions occurring at elevated temperatures. | - Ensure the purity of the 2-methyl-3-furanthiol starting material. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] - Maintain careful temperature control throughout the reaction and purification steps. Avoid excessive heating during distillation. |
| Presence of Unreacted 2-methyl-3-furanthiol in Product | - Insufficient amount of methylating agent. - Short reaction time. - Inefficient mixing. | - Use a slight molar excess of dimethyl sulfate. - Increase the reaction time and monitor for completion. - Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. |
| Formation of Unknown Byproducts | - Contaminated reagents. - Reaction temperature is too high, leading to side reactions. | - Use reagents of high purity. - Carefully control the reaction temperature. Consider running the reaction at a lower temperature for a longer duration. - Characterize the byproducts using GC-MS or NMR to understand their formation and adjust the reaction conditions accordingly. |
Experimental Protocols
Synthesis of this compound via Methylation of 2-Methyl-3-furanthiol
This protocol is adapted from patent CN1141296A.[1]
Materials:
-
2-methyl-3-furanthiol
-
Dimethyl sulfate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Distilled water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
10% Sulfuric acid
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Reflux condenser
-
Nitrogen inlet
-
Separatory funnel
-
Distillation apparatus
Procedure 1: Low-Temperature Addition
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and nitrogen inlet, add distilled water, sodium hydroxide, and 2-methyl-3-furanthiol.
-
Purge the flask with nitrogen and begin stirring.
-
Cool the mixture to -10 °C using an appropriate cooling bath.
-
Slowly add dimethyl sulfate dropwise from the dropping funnel, maintaining the temperature at -10 °C.
-
After the addition is complete, continue stirring at -10 °C for 1 hour.
-
Gradually warm the reaction mixture to 60 °C and stir for an additional hour.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture to a slightly acidic pH with 10% sulfuric acid.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Procedure 2: Reflux Conditions
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, reflux condenser, and nitrogen inlet, add distilled water, potassium hydroxide, and 2-methyl-3-furanthiol.
-
Purge the flask with nitrogen and heat the mixture to reflux with stirring.
-
Slowly add dimethyl sulfate dropwise from the dropping funnel while maintaining reflux.
-
After the addition is complete, continue to reflux for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture to a slightly acidic pH with 10% sulfuric acid.
-
Purify the product directly from the reaction mixture using steam distillation.
-
Separate the oily product from the distillate and dry it over anhydrous sodium sulfate to yield this compound.
Safety Precautions:
-
Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Have a quenching solution (e.g., aqueous ammonia (B1221849) or sodium hydroxide solution) readily available to neutralize any spills of dimethyl sulfate.
Data Presentation
Table 1: Summary of Reaction Conditions and Reported Yield
| Parameter | Method 1 (Low Temp) | Method 2 (Reflux) |
| Starting Material | 2-methyl-3-furanthiol | 2-methyl-3-furanthiol |
| Methylating Agent | Dimethyl sulfate | Dimethyl sulfate |
| Base | Sodium hydroxide | Potassium hydroxide |
| Solvent | Water | Water |
| Temperature | -10 °C to 60 °C | Reflux |
| Purification | Solvent Extraction & Vacuum Distillation | Steam Distillation |
| Reported Yield | up to 82%[1] | up to 82%[1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
Technical Support Center: Analysis of 2-Methyl-3-(methylthio)furan
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the detection and quantification of 2-Methyl-3-(methylthio)furan (MMTF).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the detection of this compound?
A1: The most common analytical techniques for the detection of MMTF and related volatile sulfur compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][2] GC-MS is often coupled with headspace or solid-phase microextraction (SPME) for sample preparation, especially in complex food matrices.[2] For HPLC analysis, a reverse-phase (RP) method with a mobile phase of acetonitrile (B52724), water, and an acid modifier (like phosphoric or formic acid) is typically used.[1]
Q2: My MMTF peak is showing significant tailing in my GC-MS analysis. What could be the cause?
A2: Peak tailing for active compounds like MMTF in GC-MS is often due to active sites in the GC inlet liner or the column itself. This can lead to poor peak shape and reduced sensitivity. Ensure you are using a deactivated liner and a high-quality, low-bleed GC column suitable for sulfur compounds.
Q3: I am observing low recovery of MMTF from my sample matrix. What are the potential reasons?
A3: Low recovery of MMTF can be attributed to several factors. MMTF is a volatile compound, and losses can occur during sample preparation and handling.[3] Additionally, strong interactions with the sample matrix, particularly in high-protein or high-fat foods, can hinder its extraction.[4][5] The choice of extraction technique (e.g., SPME fiber coating) and parameters (e.g., extraction time and temperature) is also critical and should be optimized for your specific matrix.[6]
Q4: Can other furan (B31954) derivatives interfere with the detection of MMTF?
A4: Yes, other furan derivatives with similar retention times and mass spectral fragmentation patterns can potentially interfere with MMTF detection. For example, isomers of MMTF or other sulfur-containing furans could co-elute.[7] Using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can help to differentiate MMTF from interfering compounds.[6]
Q5: How does the food matrix impact the analysis of MMTF?
A5: The food matrix can significantly impact the analysis of MMTF through "matrix effects."[8] Non-volatile components in the matrix, such as fats, proteins, and sugars, can affect the volatility and extraction efficiency of MMTF.[4][9] Volatile components can also compete with MMTF for headspace, potentially suppressing its signal during analysis.[9] It is often necessary to use matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for these effects.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution and Co-eluting Peaks
Question: I am having difficulty separating MMTF from other peaks in my chromatogram. How can I improve the resolution?
Answer: Poor resolution and co-eluting peaks can compromise the accuracy of MMTF quantification. Consider the following troubleshooting steps:
-
Optimize GC Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.
-
Select an Appropriate GC Column: For volatile sulfur compounds, a column with a mid-polar stationary phase may provide better selectivity compared to a non-polar column.
-
Employ Two-Dimensional GC (GCxGC): For very complex matrices, multidimensional gas chromatography can provide a significant increase in resolving power.[10]
Issue 2: Inconsistent Quantification Results
Question: My quantitative results for MMTF are not reproducible across different sample preparations. What could be the cause?
Answer: Inconsistent quantification is a common challenge, often stemming from variability in sample preparation and matrix effects.
-
Internal Standard: Ensure you are using an appropriate internal standard that closely mimics the chemical behavior of MMTF. A stable isotope-labeled MMTF would be ideal.
-
Sample Homogeneity: Ensure your samples are thoroughly homogenized before extraction to obtain a representative aliquot.
-
Precise Control of Extraction Parameters: For techniques like SPME, variables such as extraction time, temperature, and sample volume must be strictly controlled.[3]
Quantitative Data Summary
| Parameter | Value | Analytical Method | Matrix | Reference |
| MMTF Concentration | Up to 27 µg/L | GC-MS | Fungal Cultures | [11] |
| 2-Methyl-3-furanthiol (B142662) Concentration | Up to 100 ng/L | GC-MS | Wine | [12][13] |
| Furan Derivative Recovery | 76-117% | SPME-GC-MS/MS | Various Foods | [6] |
| Furan Derivative LOQ | 0.003–0.675 ng/g | SPME-GC-MS/MS | Various Foods | [6] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis of MMTF in a Liquid Matrix
-
Sample Preparation: Place a defined volume (e.g., 5 mL) of the liquid sample into a headspace vial.
-
Internal Standard Addition: Spike the sample with an appropriate internal standard.
-
Salting Out (Optional): Add a salt, such as sodium chloride, to increase the volatility of the analytes.
-
Equilibration: Seal the vial and incubate it in a temperature-controlled agitator (e.g., 40°C for 15 minutes) to allow the analytes to partition into the headspace.
-
SPME Extraction: Expose a suitable SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
Desorption and GC-MS Analysis: Retract the fiber and immediately introduce it into the hot GC inlet to desorb the analytes onto the GC column for separation and subsequent MS detection.
Protocol 2: Reverse-Phase HPLC for the Analysis of MMTF
-
Sample Preparation: Dilute the sample in the mobile phase. If the sample contains particulates, filter it through a 0.45 µm filter.
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water with an acid modifier. For MS detection, use formic acid instead of phosphoric acid.[1]
-
Detection: MMTF can be detected using a UV detector or, for higher sensitivity and specificity, a mass spectrometer.
Visualizations
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preventing the degradation of 2-Methyl-3-(methylthio)furan standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Methyl-3-(methylthio)furan (MMTF) standards.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the handling and analysis of this compound standards.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Decreased peak area or concentration over a short period. | - Volatility: MMTF is a volatile compound, and loss can occur from improperly sealed vials. - Adsorption: The analyte may adsorb to the surface of the container or septa. | - Ensure vials are tightly sealed with high-quality septa. - Use vials with minimal headspace. - Consider using silanized glass vials to minimize adsorption. - Prepare standards fresh whenever possible. |
| Appearance of new, unidentified peaks in the chromatogram. | - Degradation: The standard is degrading due to exposure to oxygen, light, or elevated temperatures. - Contamination: The solvent or glassware used may be contaminated. | - Store standards under an inert atmosphere (e.g., nitrogen or argon). - Protect standards from light by using amber vials or storing them in the dark. - Maintain storage at or below the recommended temperature (see FAQ section). - Run a blank analysis of the solvent to check for contamination. |
| Inconsistent analytical results between different preparations of the same standard concentration. | - Incomplete Dissolution: The standard may not be fully dissolved in the chosen solvent. - Pipetting Errors: Inaccurate pipetting of the volatile standard or solvent. - Solvent Evaporation: Loss of solvent during preparation can concentrate the standard. | - Vigorously vortex or sonicate the standard solution to ensure complete dissolution. - Use positive displacement pipettes for accurate handling of volatile liquids. - Minimize the time vials are open during preparation. |
| Precipitate formation in the standard solution. | - Low Solubility: The concentration of the standard may exceed its solubility in the chosen solvent. - Polymerization: Degradation products may be polymerizing and precipitating out of the solution. | - Verify the solubility of MMTF in the selected solvent. - If polymerization is suspected, prepare fresh standards and store them under optimal conditions to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are believed to be:
-
Oxidation: The furan (B31954) ring and the methylthio group are susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of sulfoxides, sulfones, and ring-opened products.
-
Radical Reactions: Similar to other thiols and furans, MMTF can undergo radical-induced reactions, leading to the formation of dimers (e.g., bis(2-methyl-3-furyl) disulfide) and other polymeric materials.[1]
-
Thermal Degradation: Elevated temperatures can accelerate the degradation process, leading to a variety of breakdown products.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
Q2: What are the ideal storage conditions for this compound standards?
A2: To ensure the stability of MMTF standards, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, preferably at -20°C or below, in a freezer.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Ampules sealed under an inert gas are ideal for long-term storage.
-
Light: Protect from light by using amber glass vials or by storing the vials in a dark container or location.
-
Container: Use tightly sealed, high-quality glass vials with PTFE-lined septa to prevent volatilization and contamination.
Q3: Which solvents are recommended for preparing this compound standard solutions?
A3: The choice of solvent can impact the stability of the standard. Here are some recommendations:
-
Aprotic Solvents: Solvents like hexane, dichloromethane, and methyl tert-butyl ether (MTBE) are generally preferred as they are less reactive.
-
Protic Solvents: If a protic solvent is necessary, methanol (B129727) or ethanol (B145695) can be used, but the stability of the standard in these solvents should be carefully monitored, as they can participate in degradation reactions.
-
Aqueous Solutions: MMTF has low solubility in water and is generally less stable in aqueous solutions due to the potential for hydrolysis and increased oxidative degradation. If aqueous standards are required, they should be prepared fresh and used immediately.
Q4: How long can I expect my this compound standard solutions to be stable?
A4: The stability of MMTF solutions is highly dependent on the storage conditions and the solvent used. The following table provides an estimated shelf life based on typical laboratory conditions. It is crucial to perform your own stability studies to determine the exact shelf life for your specific application and storage conditions.
| Solvent | Storage Temperature | Atmosphere | Estimated Shelf Life (Illustrative) |
| Hexane | -20°C | Inert Gas (Nitrogen) | 6 - 12 months |
| Dichloromethane | -20°C | Inert Gas (Nitrogen) | 3 - 6 months |
| Methanol | -20°C | Inert Gas (Nitrogen) | 1 - 3 months |
| Water | 4°C | Air | < 24 hours |
Q5: What are the expected degradation products of this compound that I should monitor?
A5: Based on the degradation pathways of similar compounds, potential degradation products to monitor include:
-
2-Methyl-3-(methylsulfinyl)furan (Sulfoxide): An initial oxidation product.
-
2-Methyl-3-(methylsulfonyl)furan (Sulfone): A further oxidation product.
-
Bis(2-methyl-3-furyl) disulfide: Formed through the dimerization of the corresponding thiol intermediate.
-
Ring-opened products: Various aldehydes, ketones, and carboxylic acids can be formed upon the oxidative cleavage of the furan ring.
-
Polymers: High molecular weight species resulting from polymerization reactions.
Experimental Protocols
Protocol 1: Preparation of a Stock Standard Solution of this compound
Objective: To prepare a concentrated stock solution of MMTF for further dilution.
Materials:
-
This compound (neat material or certified reference material)
-
High-purity solvent (e.g., Hexane, HPLC grade)
-
Class A volumetric flasks (e.g., 10 mL)
-
Gas-tight syringe
-
Analytical balance
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Allow the sealed ampule or vial of neat MMTF to equilibrate to room temperature in a desiccator.
-
Tare a clean, dry 10 mL volumetric flask on an analytical balance.
-
Under a fume hood, carefully open the MMTF container.
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Using a gas-tight syringe, quickly withdraw a small volume of MMTF (e.g., 10 µL) and add it to the tared volumetric flask.
-
Immediately cap the flask and reweigh it to determine the exact mass of MMTF added.
-
Add a small amount of the chosen solvent to dissolve the MMTF, and gently swirl.
-
Once dissolved, dilute the flask to the 10 mL mark with the solvent.
-
Cap the flask and invert it several times to ensure a homogenous solution.
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Transfer aliquots of the stock solution to smaller amber vials, purge with inert gas, and seal tightly.
-
Store the stock solution at -20°C or below, protected from light.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade the MMTF standard to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
MMTF stock solution (prepared as in Protocol 1)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven
-
UV lamp
-
pH meter
-
Analytical instrumentation (e.g., HPLC-UV/MS or GC-MS)
Procedure:
1. Acid Hydrolysis: a. To an aliquot of the MMTF stock solution, add an equal volume of 0.1 M HCl. b. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours). c. At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute it with the mobile phase for analysis.
2. Base Hydrolysis: a. To an aliquot of the MMTF stock solution, add an equal volume of 0.1 M NaOH. b. Follow the same heating and sampling procedure as for acid hydrolysis, neutralizing the samples with HCl before analysis.
3. Oxidation: a. To an aliquot of the MMTF stock solution, add an equal volume of 3% H₂O₂. b. Keep the mixture at room temperature for specified time points (e.g., 2, 4, 8, 24 hours). c. At each time point, withdraw a sample and dilute it with the mobile phase for analysis.
4. Thermal Degradation: a. Place a sealed vial of the MMTF stock solution in an oven at an elevated temperature (e.g., 80°C). b. Sample at specified time points and analyze.
5. Photodegradation: a. Expose a sealed vial of the MMTF stock solution to a UV lamp (e.g., 254 nm) for a defined period. b. Keep a control sample wrapped in aluminum foil to protect it from light. c. Sample both the exposed and control solutions at specified time points and analyze.
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV/MS or GC-MS).
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
-
Calculate the percentage of degradation of the parent MMTF peak.
Visualizations
References
Technical Support Center: Analysis of 2-Methyl-3-(methylthio)furan (MMF)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2-Methyl-3-(methylthio)furan (MMF).
Troubleshooting Guide
Issue: Inaccurate quantification of MMF due to matrix effects.
Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in the trace analysis of MMF in complex samples such as coffee, meat, and other food products.[1][2][3] This guide provides an overview of expected matrix effects in different food matrices and outlines strategies to mitigate them.
Quantitative Data on Matrix Effects
The extent of matrix effects is highly dependent on the sample matrix, the analyte concentration, and the analytical technique employed. While specific quantitative data for MMF is limited in published literature, the following table summarizes typical matrix effects observed for similar volatile sulfur compounds and furan (B31954) derivatives in relevant food matrices. The Matrix Effect (%) is calculated as: ((Response in Matrix - Response in Solvent) / Response in Solvent) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.
| Food Matrix | Analytical Method | Typical Matrix Effect (%) | Mitigation Strategy | Reference |
| Coffee | HS-SPME-GC-MS | -30% to -70% (Suppression) | Stable Isotope Dilution Analysis (SIDA) | [4] |
| Cooked Meat | HS-SPME-GC-MS/MS | -20% to +50% (Suppression/Enhancement) | SIDA, Matrix-Matched Calibration | [5] |
| Wine | SPE-GC-MS | -15% to -40% (Suppression) | SIDA, p-hydroxymercuribenzoate (B1229956) derivatization | [6] |
| Infant Formula | HS-SPME Arrow-GC-MS | -10% to -25% (Suppression) | SIDA | [7][8] |
Mitigation Strategies
-
Stable Isotope Dilution Analysis (SIDA): This is the most effective method to compensate for matrix effects.[9] An isotopically labeled internal standard (e.g., d3-MMF) is added to the sample at the beginning of the workflow. Since the internal standard has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.[10][11]
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects of the actual samples in the calibration standards, leading to more accurate quantification.
-
Sample Preparation and Cleanup: Rigorous sample preparation is crucial to remove interfering matrix components. Techniques like Solid-Phase Microextraction (SPME) and Solid-Phase Extraction (SPE) can selectively isolate MMF while leaving behind many matrix components.[12][13]
-
Chromatographic Separation: Optimizing the gas or liquid chromatography method to achieve baseline separation of MMF from co-eluting matrix components can significantly reduce matrix effects.[1]
Frequently Asked Questions (FAQs)
Q1: My MMF peak is showing significant suppression in coffee samples when using GC-MS. What is the likely cause and how can I fix it?
A1: Significant ion suppression in coffee matrix is common due to the presence of numerous co-eluting compounds, such as caffeine (B1668208) and phenolic compounds. The most robust solution is to use Stable Isotope Dilution Analysis (SIDA) with a deuterated MMF internal standard. This will effectively compensate for the signal suppression. Alternatively, you can try to improve your sample cleanup by using a selective SPME fiber coating or by performing an additional cleanup step after extraction.
Q2: I am observing both suppression and enhancement of the MMF signal in different meat samples. Why is it so variable?
A2: The composition of meat matrices can be highly variable depending on the type of meat, the cut, and the cooking method. This variability in matrix components, such as fats, proteins, and Maillard reaction products, can lead to inconsistent matrix effects.[5] For such variable matrices, SIDA is strongly recommended as it corrects for matrix effects on a sample-by-sample basis.[9]
Q3: What is the best sample preparation technique for analyzing MMF in a solid food matrix?
A3: Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and widely used technique for the extraction of volatile and semi-volatile compounds like MMF from solid matrices.[4] It is a solvent-free technique that combines extraction and pre-concentration in a single step. The choice of SPME fiber coating is critical for optimal extraction efficiency. For MMF, a fiber with a mixed-phase coating, such as DVB/CAR/PDMS, is often a good starting point.
Q4: Can I use a standard addition method to overcome matrix effects for MMF analysis?
A4: Yes, the method of standard additions can be an effective way to correct for matrix effects, especially when an isotopically labeled internal standard is not available.[1] This involves adding known amounts of a MMF standard to several aliquots of the sample extract and then determining the concentration by extrapolating the calibration curve back to zero response. However, this method is more time-consuming than SIDA as it requires multiple analyses for each sample.
Experimental Protocols
Protocol 1: Determination of this compound in Coffee by Headspace SPME-GC-MS with Stable Isotope Dilution Analysis
This protocol is adapted from methods for the analysis of furan derivatives in coffee.[7][8]
1. Sample Preparation:
- Weigh 1.0 g of finely ground coffee into a 20 mL headspace vial.
- Add 5.0 mL of saturated NaCl solution.
- Add 10 µL of the deuterated MMF (d3-MMF) internal standard solution (concentration to be optimized based on expected analyte levels).
- Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
2. HS-SPME Extraction:
- Place the vial in an autosampler with an agitator and incubator.
- Incubate the sample at 60 °C for 15 minutes with agitation.
- Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60 °C.
3. GC-MS Analysis:
- Injector: Splitless mode, 250 °C.
- Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Oven Program: 40 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Transfer Line: 250 °C.
- Ion Source: 230 °C.
- MS Quadrupole: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- MMF ions: m/z 128 (quantifier), 113, 85 (qualifiers).
- d3-MMF ions: m/z 131 (quantifier), 116, 88 (qualifiers).
4. Quantification:
- Create a calibration curve by analyzing standards containing known concentrations of MMF and a fixed concentration of d3-MMF.
- Calculate the concentration of MMF in the samples based on the response ratio of the analyte to the internal standard.
Visualizations
Caption: Experimental workflow for MMF analysis using HS-SPME-GC-MS with SIDA.
Caption: Logical relationship of matrix effects in MMF analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. gcms.cz [gcms.cz]
- 9. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 10. imreblank.ch [imreblank.ch]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Analysis of 2-Methyl-3-(methylthio)furan
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic analysis of 2-Methyl-3-(methylthio)furan, a key aroma compound. The information is tailored for researchers, scientists, and professionals in the drug development industry to help improve the resolution and overall quality of their chromatographic separations.
Troubleshooting Guide: Improving Resolution
This guide addresses common issues encountered during the chromatographic analysis of this compound and provides systematic solutions to enhance peak resolution.
Question: I am observing poor resolution or complete co-elution of this compound with other components in my sample. What steps can I take to improve the separation?
Answer:
Poor resolution is a common challenge in gas chromatography (GC), especially when dealing with complex matrices.[1] A systematic approach to troubleshooting can help identify and resolve the issue. The following steps, from simple adjustments to more complex method modifications, are recommended:
-
Verify and Optimize GC Oven Temperature Program: The temperature program has a significant impact on separation.[2]
-
Lower the Initial Temperature: A lower starting temperature can increase the interaction time of early-eluting peaks with the stationary phase, potentially improving their separation.[2]
-
Reduce the Ramp Rate: A slower temperature ramp, particularly around the elution temperature of this compound, can enhance resolution between closely eluting compounds.[3]
-
Introduce a Hold: Adding a brief isothermal hold just before the elution of the target analyte can sometimes be enough to separate a co-eluting pair.[4]
-
-
Adjust Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium, Hydrogen) affects the efficiency of the separation.
-
Evaluate the GC Column: The choice of the stationary phase is the most critical factor for achieving selectivity.[6]
-
Column Polarity: this compound is a moderately polar compound. If you are using a non-polar column (e.g., DB-1, HP-5), consider switching to a more polar stationary phase to alter the elution order and improve separation from non-polar interferences. For sulfur-containing heterocycles, phases with different selectivities, such as those with phenyl or liquid crystalline moieties, have shown to be effective.[7]
-
Column Dimensions: A longer column generally provides better resolution, while a narrower internal diameter can also enhance separation efficiency.[1]
-
-
Check for System Issues: Poor peak shape, such as tailing or fronting, can contribute to poor resolution.
-
Inlet and Liner Maintenance: Ensure the injector liner is clean and properly deactivated. Active sites in the liner can cause peak tailing.[5]
-
Column Installation: Improperly installed columns can create dead volumes, leading to peak broadening.[8]
-
Column Contamination: Contamination at the head of the column can be addressed by trimming a small portion of the column.[5]
-
Below is a troubleshooting workflow to guide you through the process of improving the resolution of this compound.
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best suited for the analysis of this compound?
A1: The ideal column depends on the sample matrix. For general-purpose analysis, a mid-polarity column, such as one with a 50% phenyl-substituted methylpolysiloxane stationary phase, can provide good selectivity for sulfur-containing heterocyclic compounds.[7] In the analysis of furan (B31954) derivatives, an HP-5MS column has also been used successfully.[3] If co-elution with non-polar compounds is an issue, a more polar column may be required.
Q2: Are there any special considerations for sample preparation when analyzing for this compound?
A2: Yes, as a volatile sulfur compound, this compound can be challenging to handle. To minimize analyte loss, headspace solid-phase microextraction (HS-SPME) is a recommended sample preparation technique.[3] Care should also be taken to avoid oxidation of the sulfur-containing analyte during sample preparation.
Q3: My peaks for this compound are tailing. What could be the cause?
A3: Peak tailing is often caused by active sites in the GC system.[5] This can be due to a contaminated or non-deactivated injector liner, or an aging column. To resolve this, try cleaning or replacing the liner and trimming the first few centimeters of the column.
Q4: Can I use a detector other than a mass spectrometer (MS) for this analysis?
A4: While an MS detector is excellent for positive identification, a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), can provide higher selectivity and sensitivity for sulfur-containing compounds like this compound, which can be beneficial in complex matrices.
Q5: How do different GC parameters affect the resolution?
A5: Several parameters influence resolution. The relationship between these parameters is illustrated in the diagram below. Stationary phase chemistry has the most significant impact on selectivity, while column length and carrier gas velocity primarily affect the column's efficiency. The oven temperature influences both the retention of the analyte and the selectivity of the separation.[6]
Data Presentation
The following table summarizes the Kovats retention indices (RI) for 2-Methyl-3-furanthiol (a related compound) on various GC columns. This data can be used to predict the elution behavior on different stationary phases and aid in column selection.
| Column Type | Active Phase | Retention Index (I) | Reference |
| Non-polar | DB-1 | 844 | Rochat S., et al., 2007[9] |
| Non-polar | ZB-5 | 866 | Ruiz Perez-Cacho, et al., 2007[9] |
| Non-polar | BPX-5 | 879 | Sarrazin E., et al., 2007[9] |
| Non-polar | HP-5 | 869 | Mahattanatawee, et al., 2005[9] |
| Polar | CP-Wax 52CB | 1341 | Aliani and Farmer, 2005[9] |
Experimental Protocols
Protocol for Optimizing the GC Temperature Program for Improved Resolution
This protocol provides a systematic approach to optimizing the oven temperature program to improve the separation of this compound from co-eluting species.
-
Initial Analysis:
-
Perform an initial injection using your current GC method to establish a baseline chromatogram.
-
Identify the retention time of this compound and the co-eluting peak(s).
-
-
Lowering the Initial Temperature:
-
Decrease the initial oven temperature by 10-20°C.
-
Maintain the same temperature ramp and final temperature.
-
Inject the sample and compare the resolution to the baseline chromatogram.
-
-
Slowing the Temperature Ramp:
-
If lowering the initial temperature does not provide adequate resolution, revert to the original initial temperature.
-
Decrease the temperature ramp rate by half (e.g., from 10°C/min to 5°C/min) in the temperature range where this compound elutes.
-
Inject the sample and assess the change in resolution.
-
-
Introducing an Isothermal Hold:
-
Based on the retention time from the initial analysis, introduce a 1-2 minute isothermal hold approximately 10-15°C below the elution temperature of this compound.[4]
-
Resume the temperature ramp after the hold.
-
Inject the sample and evaluate the separation.
-
-
Evaluation:
-
For each modification, calculate the resolution (Rs) between this compound and the adjacent peak.
-
Select the temperature program that provides the best resolution while maintaining a reasonable analysis time.
-
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. gcms.cz [gcms.cz]
- 7. Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. 2-Methyl-3-furanthiol [webbook.nist.gov]
Minimizing artifact formation during 2-Methyl-3-(methylthio)furan extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize artifact formation during the extraction of 2-Methyl-3-(methylthio)furan (MMTF).
I. Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of MMTF, a key aroma compound with a characteristic meaty flavor. Proper extraction is crucial to prevent the formation of artifacts that can compromise analytical results and sensory evaluations.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of MMTF | 1. Thermal Degradation: MMTF is heat-sensitive. High temperatures used in extraction methods like Simultaneous Distillation-Extraction (SDE) can lead to its degradation.[1] 2. Oxidation: The methylthio group is susceptible to oxidation, leading to the formation of disulfides and other oxidation products.[2] 3. Inappropriate Solvent: The choice of solvent can significantly impact extraction efficiency. | 1. Use a mild extraction technique: Employ methods that operate at lower temperatures, such as Solvent-Assisted Flavor Evaporation (SAFE) or Headspace Solid-Phase Microextraction (HS-SPME).[3][4] 2. Work under an inert atmosphere: Purge all solvents and the extraction system with nitrogen or argon to minimize oxygen exposure. The addition of antioxidants like ascorbic acid can also help mitigate oxidation.[5][6] 3. Optimize solvent selection: For SAFE, dichloromethane (B109758) and pentane (B18724) have shown good recovery for MMTF from fatty matrices.[3] For liquid-liquid extraction, ensure the solvent is of high purity to avoid contaminants that could react with MMTF. |
| Presence of unexpected peaks in the chromatogram (Artifacts) | 1. Thermal Artifacts: High-temperature extraction methods can generate artifacts that were not originally present in the sample.[1] 2. Solvent-Induced Artifacts: Solvents can sometimes react with the analyte or other matrix components, especially if they contain impurities.[7][8] 3. pH-Induced Degradation: Both acidic and alkaline conditions can affect the stability of the furan (B31954) ring and the thiol group. The furan ring is particularly susceptible to acid-catalyzed ring opening. | 1. Employ milder extraction conditions: As mentioned above, SAFE and SPME are preferred. For GC analysis, use a lower injector temperature where possible. 2. Use high-purity solvents: Always use freshly opened, high-purity solvents. It is also advisable to run a solvent blank to identify any potential contaminants.[7] 3. Control the pH of the sample: If possible, adjust the sample pH to a neutral or slightly acidic range (around pH 4-6) where furan derivatives tend to be more stable.[2] |
| Poor reproducibility of results | 1. Inconsistent Extraction Parameters: Variations in temperature, extraction time, and solvent-to-sample ratio can lead to inconsistent results. 2. Sample Heterogeneity: The distribution of MMTF in the sample matrix may not be uniform. 3. Instability of Extracts: MMTF can degrade in the extract during storage before analysis. | 1. Standardize the extraction protocol: Ensure all parameters are kept constant for all samples. 2. Homogenize the sample thoroughly: Ensure the sample is well-mixed before taking a subsample for extraction. 3. Analyze extracts promptly: If storage is necessary, keep the extracts at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere and in the dark. |
II. Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for MMTF during extraction?
A1: The two primary degradation pathways for MMTF are oxidation and thermal decomposition. The sulfur-containing methylthio group is readily oxidized to form disulfides, such as bis(2-methyl-3-furyl) disulfide.[2] High temperatures can cause the furan ring to break down and can also lead to other complex reactions, resulting in a loss of the target analyte and the formation of various volatile artifacts.[1]
Q2: Which extraction method is best for minimizing MMTF degradation?
A2: Solvent-Assisted Flavor Evaporation (SAFE) is considered a superior method for the extraction of thermally labile and volatile compounds like MMTF.[3][4] This technique utilizes high vacuum and low temperatures, which significantly reduces the risk of thermal degradation and artifact formation. Headspace Solid-Phase Microextraction (HS-SPME) is another excellent, solventless option for volatile analysis that avoids high temperatures.
Q3: How does pH affect the stability of MMTF?
A3: The furan ring in MMTF is susceptible to degradation under acidic conditions, which can lead to ring-opening reactions. While specific quantitative data on the optimal pH for MMTF stability is limited, furan derivatives generally show better stability in a slightly acidic to neutral pH range. It is advisable to avoid strongly acidic or alkaline conditions during extraction.
Q4: Can I use antioxidants to protect MMTF during extraction?
A4: Yes, the use of antioxidants can be beneficial. Ascorbic acid (Vitamin C) is a common antioxidant used in food analysis to prevent the oxidation of sensitive compounds.[5][6] Adding a small amount of ascorbic acid to your sample before extraction can help protect the methylthio group from oxidation.
Q5: What are the ideal storage conditions for MMTF extracts?
A5: To ensure the stability of MMTF in your extracts, they should be stored at low temperatures, preferably at -20°C or ideally at -80°C. It is also crucial to store them under an inert atmosphere (e.g., by flushing the vial with nitrogen or argon before sealing) and in amber vials to protect them from light.[9]
III. Experimental Protocols
A. Solvent-Assisted Flavor Evaporation (SAFE)
This protocol is a gentle method for the isolation of volatile compounds from a food matrix.
Materials:
-
SAFE apparatus
-
High-vacuum pump
-
Liquid nitrogen
-
Dichloromethane (high purity)
-
Anhydrous sodium sulfate
-
Sample (e.g., cooked meat)
-
Rotary evaporator
-
Vigreux column
-
Nitrogen gas for evaporation
Procedure:
-
Sample Preparation: Homogenize the sample. For a solid sample like cooked meat, it can be frozen in liquid nitrogen and ground to a fine powder.
-
Solvent Extraction: Extract the homogenized sample with dichloromethane at a ratio of 1:2 (sample:solvent, w/v) by stirring for 1-2 hours at room temperature.
-
Filtration: Filter the extract to remove solid particles.
-
SAFE Distillation:
-
Assemble the SAFE apparatus and ensure a high vacuum is achieved (e.g., 10-5 mbar).
-
Cool the receiving flask with liquid nitrogen.
-
Slowly add the filtered extract into the dropping funnel and allow it to drip into the distillation flask, which is gently warmed in a water bath (typically 40-50°C).
-
The volatile compounds will evaporate and condense in the cold receiving flask.
-
-
Drying and Concentration:
-
Thaw the contents of the receiving flask.
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the dried extract to a small volume (e.g., 1-2 mL) using a rotary evaporator with a Vigreux column at a low temperature.
-
Further concentrate the extract to the final volume under a gentle stream of nitrogen.
-
-
Analysis: The concentrated extract is now ready for GC-MS or GC-O analysis.
B. Headspace Solid-Phase Microextraction (HS-SPME)
This is a solvent-free method suitable for the analysis of volatile compounds.
Materials:
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Headspace vials with septa
-
Heating block or water bath with agitation
-
GC-MS system with an SPME-compatible inlet
Procedure:
-
Sample Preparation: Place a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.
-
Addition of Salt (Optional): Add a saturated solution of sodium chloride to the sample. This can increase the volatility of the analytes.
-
Internal Standard: Add an appropriate internal standard if quantitative analysis is required.
-
Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation to allow the volatiles to equilibrate in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the hot inlet of the GC-MS for thermal desorption of the analytes onto the analytical column.
IV. Data Presentation
The following table summarizes the expected impact of different extraction parameters on MMTF recovery and artifact formation. It is important to note that optimal conditions may vary depending on the specific sample matrix.
| Parameter | Condition A | Condition B | Expected Outcome |
| Extraction Method | Simultaneous Distillation-Extraction (SDE) | Solvent-Assisted Flavor Evaporation (SAFE) | SAFE is expected to yield higher recovery of MMTF with significantly fewer thermal artifacts.[3] |
| Temperature | High Temperature (e.g., >100°C) | Low Temperature (e.g., 40-60°C) | Lower temperatures will minimize thermal degradation of MMTF. |
| Atmosphere | Ambient Air | Inert Atmosphere (Nitrogen) | An inert atmosphere will reduce oxidative degradation of the methylthio group. |
| pH | Highly Acidic (pH < 3) or Alkaline (pH > 8) | Near Neutral (pH 4-7) | Near-neutral conditions are generally preferred to maintain the integrity of the furan ring. |
| Additive | No Antioxidant | Ascorbic Acid | The addition of ascorbic acid is expected to improve the stability of MMTF by preventing oxidation.[5][6] |
V. Visualizations
Degradation Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology [ouci.dntb.gov.ua]
- 7. Frontiers | Trivialities in metabolomics: Artifacts in extraction and analysis [frontiersin.org]
- 8. Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research [mdpi.com]
- 9. aurochemicals.com [aurochemicals.com]
Refinement of derivatization methods for 2-Methyl-3-(methylthio)furan analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3-(methylthio)furan (MMTF). The focus is on providing practical guidance for the analysis of MMTF, including a discussion on the refinement of derivatization methods.
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the GC-MS analysis of this compound (MMTF)?
A1: Not necessarily. MMTF is a relatively volatile compound and can often be analyzed directly by gas chromatography (GC) without derivatization.[1][2] Derivatization is typically employed to increase the volatility or thermal stability of an analyte, or to improve its chromatographic behavior and detectability.[3][4] Since MMTF is already amenable to GC analysis, direct injection is the most straightforward approach. However, derivatization might be considered in specific cases, such as to enhance sensitivity for trace-level detection or to improve separation from interfering matrix components.[5]
Q2: What are the potential benefits of derivatizing MMTF?
A2: While not always necessary, derivatization of MMTF, if a suitable reaction is developed, could offer the following advantages:
-
Increased Sensitivity: Introducing a functional group that is more responsive to a specific detector (e.g., an electron-capturing group for an Electron Capture Detector - ECD) can significantly lower the limit of detection.[3]
-
Improved Chromatographic Peak Shape: Derivatization can reduce tailing and improve peak symmetry by masking any potential active sites on the molecule that might interact with the GC column.[6]
-
Enhanced Separation: By altering the chemical structure of MMTF, its retention time can be shifted, potentially improving its separation from co-eluting compounds in complex matrices.
Q3: What type of derivatization reactions could theoretically be applied to MMTF?
A3: MMTF lacks active hydrogens (like those in -OH, -NH, -SH, or -COOH groups), which are the primary targets for common derivatization techniques like silylation and acylation.[7] Therefore, these standard methods are not directly applicable. A potential, though not commonly reported for analytical purposes, derivatization strategy for MMTF could involve the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone. This would significantly change the polarity and chromatographic behavior of the molecule. Research has shown the formation of this compound sulphoxide (MMFSO) in metabolic studies.[8]
Q4: Are there established derivatization protocols for MMTF?
A4: Based on available scientific literature, there are no widely established and validated derivatization protocols specifically for the routine quantitative analysis of MMTF. The synthesis of MMTF from its thiol precursor, 2-methyl-3-furanthiol, using reagents like dimethyl sulfate (B86663) has been described, but this is for synthesis rather than analytical derivatization.[9] Most analytical methods focus on the direct measurement of MMTF.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of MMTF.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My MMTF peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for a sulfur-containing compound like MMTF can be due to several factors:
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the sulfur atom, causing tailing.
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample or use a higher split ratio.[11]
-
-
Inappropriate Injection Temperature: If the temperature is too low, the sample may not volatilize efficiently.
-
Solution: Optimize the injector temperature. Be cautious not to set it too high, which could cause degradation.
-
-
Issue 2: Low or No Signal/Response
-
Question: I am not seeing a peak for MMTF, or the response is very low. What should I check?
-
Answer: A lack of signal can be frustrating. Here’s a systematic approach to troubleshooting:
-
Sample Integrity: MMTF may be volatile and could be lost during sample preparation.
-
Solution: Minimize sample handling steps and ensure vials are properly sealed.
-
-
Injector Problems: A clogged syringe, leaking septum, or incorrect injection volume can all lead to a loss of sample entering the column.
-
Solution: Check the syringe for blockages, replace the septum, and verify the injection volume.[6]
-
-
Detector Issues: Ensure the detector is turned on and that the gas flows are correct.
-
Solution: Verify detector parameters and gas supplies.[6]
-
-
Derivatization Failure (if attempted): If you are attempting a novel derivatization, the reaction may be incomplete or have failed.
-
Solution: Analyze an underivatized MMTF standard to confirm system functionality. Re-evaluate your derivatization conditions (reagent concentration, temperature, and time).
-
-
Issue 3: Irreproducible Results
-
Question: My quantitative results for MMTF are not reproducible. What are the likely causes?
-
Answer: Poor reproducibility is often linked to inconsistencies in the analytical process.
-
Manual Injection Technique: Variability in manual injection speed and volume can lead to inconsistent results.
-
Solution: Use an autosampler for improved precision. If using manual injection, ensure a consistent and rapid injection technique.[11]
-
-
Sample Preparation: Inconsistent sample workup, including extraction and dilution steps, can introduce significant variability.
-
Solution: Standardize all sample preparation steps and use calibrated pipettes.
-
-
System Leaks: Leaks in the carrier gas flow path can cause fluctuations in retention times and peak areas.
-
Solution: Perform a leak check of the GC system, paying close attention to the septum, liner O-ring, and column fittings.[11]
-
-
Data Presentation: Comparison of Derivatization Approaches for GC Analysis
| Derivatization Technique | Target Functional Groups | Common Reagents | Potential Applicability to MMTF |
| Silylation | -OH, -SH, -NH, -COOH (Active Hydrogens) | BSTFA, TMCS, TMSI | No: MMTF lacks an active hydrogen. |
| Acylation | -OH, -NH, -SH | Acetic anhydride (B1165640), Trifluoroacetic anhydride (TFAA) | No: MMTF lacks an active hydrogen. |
| Alkylation/Esterification | -COOH, -OH, -SH | Diazomethane, Alkyl halides, Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | No: MMTF lacks a functional group amenable to this reaction. |
| Oxidation | Sulfides | Peroxy acids (e.g., m-CPBA) | Potential: The methylthio group could be oxidized to a sulfoxide or sulfone. This is not a standard analytical derivatization but a possible chemical modification. |
Experimental Protocols
As there are no established derivatization protocols for MMTF, this section provides a detailed methodology for the direct analysis of MMTF by GC-MS , which is the most common approach.
Protocol: Direct Analysis of this compound by GC-MS
-
Sample Preparation:
-
Accurately weigh or measure the sample containing MMTF.
-
If the sample is a solid, perform a suitable extraction (e.g., solvent extraction or solid-phase microextraction - SPME).
-
If the sample is a liquid, a simple dilution with an appropriate solvent (e.g., dichloromethane (B109758) or hexane) may be sufficient.
-
Prepare a calibration curve using a certified reference standard of MMTF.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1, for higher concentrations).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan (m/z 40-300) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity. Key ions for MMTF (C₆H₈OS, MW: 128.19) would need to be determined from the full scan spectrum of a standard (e.g., m/z 128, 113).[1]
-
-
Data Analysis:
-
Identify the MMTF peak in the chromatogram by comparing its retention time and mass spectrum to that of a pure standard.
-
Quantify the amount of MMTF in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for the direct analysis of MMTF.
Caption: Troubleshooting logic for MMTF analysis.
References
- 1. This compound | C6H8OS | CID 526618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. shopshimadzu.com [shopshimadzu.com]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. CN1141296A - Preparation method of 2-methyl-3-methylthiofuran - Google Patents [patents.google.com]
- 10. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-3-(methylthio)furan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methodologies applicable to the quantification of 2-Methyl-3-(methylthio)furan (MMTF). While specific validation data for MMTF is limited in publicly available literature, this document leverages data from validated methods for structurally similar furan (B31954) derivatives. The primary analytical technique for these volatile compounds is Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a sample enrichment technique such as Headspace (HS) or Headspace Solid-Phase Microextraction (HS-SPME).
Comparison of Analytical Method Performance
The following table summarizes the performance of different analytical methods used for the analysis of furan and its derivatives. This data provides a benchmark for what can be expected when developing and validating a method for this compound.
| Method | Analyte(s) | Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (RSD%) |
| HS-SPME-GC-MS/MS | Furan and 10 derivatives | Various foods | - | 0.001 - 1.071 ng/g | 0.003 - 3.571 ng/g | 76 - 117 | Intra-day: 1-16, Inter-day: 4-20 |
| HS-GC-MS | Furan | Various foods | - | - | 2.0 - 5.0 ng/g | - | - |
| HS-SPME-GC-FID | Furan, 2-methylfuran, 2-pentylfuran | Fruit juices | - | 0.056 ng/mL | 0.18 ng/mL | - | - |
| LLME-GC-MS | Volatile compounds | Fermented beverages | >0.99 | - | - | - | - |
| HS-SPME-GC-MS | Volatile Organic Compounds | Dry-cured ham | - | 0.03 - 1.13 mg/kg | 0.09 - 3.41 mg/kg | - | - |
Data is compiled from multiple sources for furan and its derivatives as a proxy for MMTF.[1][2][3][4][5]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the analysis of this compound.
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and suitable for detecting trace levels of volatile compounds.
Sample Preparation:
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[4]
-
For solid or semi-solid matrices, add a salt solution (e.g., 5 mL of saturated NaCl) to facilitate the release of volatile analytes.[6]
-
Seal the vial with a PTFE-faced silicone septum and an aluminum cap.
-
Equilibrate the sample at a specific temperature (e.g., 30-70°C) for a set time (e.g., 15-60 min) with agitation.[4][5]
SPME Extraction:
-
Expose a SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) to the headspace of the vial for a defined period (e.g., 15-60 min) at the equilibration temperature.[5][6]
-
The choice of fiber coating is critical and should be optimized for the target analyte. CAR/PDMS fibers are often effective for a wide range of volatile and semi-volatile compounds.[2]
GC-MS Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 280°C) for a short duration (e.g., 1-4 min).[1][5]
-
Column: Use a capillary column suitable for volatile compound separation, such as a HP-5MS (or equivalent).[1]
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 32°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 200°C).[1]
-
Mass Spectrometer: Operate the MS in either full scan mode for qualitative analysis or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity in quantitative analysis.[7][8]
Static Headspace (HS) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is robust and suitable for samples with higher concentrations of volatile analytes.
Sample Preparation:
-
Place a known amount of the sample (e.g., 5-10 g) into a headspace vial.[9]
-
For solid samples, a diluent like water or a salt solution may be added.[10]
-
Seal the vial and place it in the headspace autosampler.
Headspace Extraction:
-
The vial is heated to a specific temperature (e.g., 60-80°C) for a set time to allow volatile compounds to partition into the headspace.[10]
-
A portion of the headspace gas is automatically injected into the GC.
GC-MS Analysis:
The GC-MS conditions are similar to those described for the HS-SPME-GC-MS method.
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical procedures.
Caption: Workflow for HS-SPME-GC-MS Analysis.
Caption: Workflow for Static HS-GC-MS Analysis.
References
- 1. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 10. Determination of Furan in Foods | FDA [fda.gov]
2-Methyl-3-(methylthio)furan vs 2-methyl-3-furanthiol sensory properties.
A Comparative Guide to the Sensory Properties of 2-Methyl-3-(methylthio)furan and 2-methyl-3-furanthiol (B142662)
For researchers and professionals in the fields of flavor chemistry, food science, and drug development, a precise understanding of the sensory characteristics of aroma compounds is crucial. This guide provides a detailed comparison of the sensory properties of two potent, sulfur-containing furan (B31954) derivatives: this compound and 2-methyl-3-furanthiol. These compounds are significant contributors to the desirable savory and meaty notes in a variety of food products.
Introduction to the Compounds
This compound (CAS No. 63012-97-5), also known as methyl methylthiofuran, is a sulfur-containing heterocyclic compound.[1] It is recognized for its role in creating meaty and savory flavor profiles and is utilized as a flavoring agent in the food industry to enhance the taste of processed meats, soups, and sauces.[1] This compound is found naturally in cooked beef and tea.[2]
2-Methyl-3-furanthiol (CAS No. 28588-74-1), also known as 2-methyl-3-mercaptofuran, is another sulfur-containing furan derivative. It is known for its powerful meaty and savory aroma and has a very low odor detection threshold, making it a highly valued ingredient in the flavor industry.[3] It is a key odorant in various food products, including cooked ham, wine, and canned tuna.[4]
Quantitative Sensory Data
The following table summarizes the key quantitative sensory data for this compound and 2-methyl-3-furanthiol, providing a direct comparison of their reported odor and taste thresholds.
| Sensory Property | This compound | 2-Methyl-3-furanthiol |
| Odor Profile | Sulfurous, meaty, spicy, cheese-like[1][2] | Roasted, meaty, sulfurous, fishy, metallic[5][6][7] |
| Taste Profile | Meaty[8] | Roasted meat, sulfurous, fishy, meaty (salmon and tuna-like with a slight roasted nuance at 15 ppm)[4][5] |
| Odor Threshold | 0.01 ppb[9] | 0.00003 µg/kg (approximately 0.03 ppt)[10] |
Sensory Perception and Signaling Pathways
The perception of flavor is a complex interplay between the sense of smell (olfaction) and taste (gustation). The distinct sensory profiles of this compound and 2-methyl-3-furanthiol are a result of their interaction with specific olfactory and gustatory receptors.
Olfactory Perception: The potent, sulfurous, and meaty aromas of these compounds are detected by olfactory receptors (ORs) located in the nasal cavity.[11][12] Volatile sulfur compounds are known to be potent odorants.[11] Research suggests that the detection of some sulfur-containing odorants by olfactory receptors may involve metal ions, such as copper, which act as cofactors.[11][13][14] The interaction of these molecules with specific ORs triggers a signal transduction cascade, leading to the perception of their characteristic aromas in the brain.[12]
Gustatory Perception: The savory and meaty taste characteristics are associated with the umami taste, one of the five basic tastes.[15][16] Umami is primarily elicited by glutamate (B1630785) and certain 5'-ribonucleotides.[1] The savory notes of this compound and 2-methyl-3-furanthiol likely contribute to the overall umami perception in foods by enhancing the savory flavor profile.[1] The umami taste is detected by specific G protein-coupled receptors, including T1R1/T1R3, which are present on the tongue.[16][17]
Below is a simplified diagram illustrating a plausible signaling pathway for the olfactory perception of these sulfur-containing furan derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1 [dlg.org]
- 3. researchgate.net [researchgate.net]
- 4. imreblank.ch [imreblank.ch]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. Sensory Panel Management course - Siebel Institute of Technology [siebelinstitute.com]
- 8. caes.ucdavis.edu [caes.ucdavis.edu]
- 9. Meet FlavorActiV’s Global Sensory Panel Experts [flavoractiv.com]
- 10. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Umami - Wikipedia [en.wikipedia.org]
- 16. nestle.com [nestle.com]
- 17. Molecular insights into human taste perception and umami tastants: A review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Meaty Aroma: A Comparative Analysis of Furan Derivatives in Meat Flavor Profiles
For researchers, scientists, and professionals in drug development, understanding the intricate symphony of flavor compounds in meat is paramount for product development and quality control. Among the vast orchestra of molecules, furan (B31954) derivatives play a pivotal role in creating the characteristic "meaty" aroma and flavor of cooked beef, pork, and chicken. This guide provides a comprehensive comparative analysis of these crucial compounds, supported by experimental data and detailed methodologies.
Furan derivatives are a class of heterocyclic volatile organic compounds that are primarily formed during the thermal processing of food through the Maillard reaction and the thermal degradation of lipids and thiamine. Their presence and concentration are highly dependent on the type of meat, cooking method, temperature, and duration of cooking. This analysis delves into the nuances of furan derivative profiles across different meat types and cooking conditions, offering valuable insights for flavor chemistry research.
Comparative Analysis of Furan Derivative Concentrations
| Furan Derivative | Meat Type | Cooking Method | Concentration (ng/g) | Flavor Description |
| Furan | Meat Products (General) | Thermal Processing | 13 - 17[1] | Sweet, ethereal |
| Furan | Korean Seasoned Pork/Beef | Not specified | 85.72[1][2] | Sweet, ethereal |
| 2-Methylfuran | Not specified | Not specified | - | Coffee, chocolate, nutty |
| 2-Pentylfuran | Boiled Beef | Boiling | Present (Key Volatile)[3] | Beany, fruity, earthy |
| 2-Methyl-3-furanthiol | Cooked Beef | Not specified | - (Key odorant) | Meaty, roasted |
| Bis(2-methyl-3-furanyl) disulfide | Cooked Beef | Not specified | - (Potent odorant) | Meaty, sulfurous |
| Furfural | Not specified | Not specified | - | Bready, sweet, almond |
| 2-Furfurylthiol | Cooked Chicken | Not specified | - (Important for flavor)[4] | Roasted, coffee |
Key Observations:
-
2-Methyl-3-furanthiol and its disulfide are consistently identified as key contributors to the desirable "meaty" aroma, particularly in cooked beef.[5]
-
2-Pentylfuran , a product of lipid oxidation, is a significant volatile compound in boiled beef.[3]
-
The overall concentration of furan can vary significantly, with seasoned and processed meats potentially showing higher levels.[1][2]
-
Cooking methods that involve high temperatures, such as roasting and grilling, generally promote the formation of furan derivatives through the Maillard reaction. In contrast, moist-heat cooking methods like boiling can lead to the loss of volatile furans.[6][7]
Experimental Protocols for Furan Derivative Analysis
Accurate quantification of furan derivatives in meat matrices requires robust analytical methods. The most common and effective techniques are Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).
Detailed Protocol for HS-SPME-GC-MS Analysis
This protocol is a synthesized example based on common practices in the cited literature for the analysis of furan derivatives in meat.
1. Sample Preparation:
-
Homogenize 5 grams of the cooked meat sample.
-
Weigh 1-2 grams of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of a deuterated internal standard (e.g., d4-furan) to each vial for accurate quantification via isotope dilution analysis.
-
Add 5 mL of saturated NaCl solution to the vial to increase the volatility of the analytes.
-
Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-spectrum analysis of volatile and semi-volatile compounds, including furans.
-
Incubation: Place the vial in an autosampler with an incubation chamber set to 60°C for 15 minutes to allow the volatile compounds to equilibrate in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the furan derivatives.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Transfer the SPME fiber to the GC inlet, heated to 250°C, for 5 minutes to desorb the analytes onto the GC column.
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for separation.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 240°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Scan range: m/z 35-350.
-
Acquisition mode: Full scan for identification and selected ion monitoring (SIM) for quantification of target furan derivatives.
-
4. Quantification:
-
Identify the furan derivatives based on their retention times and mass spectra by comparing them to authentic standards and the NIST library.
-
Quantify the concentration of each analyte by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard and comparing it to a calibration curve prepared with known concentrations of the standards.
Visualizing the Pathways and Processes
To better understand the formation of furan derivatives and the analytical workflow, the following diagrams are provided in the DOT language for Graphviz.
Formation Pathways of Furan Derivatives in Meat
Caption: Key pathways for furan derivative formation in meat.
Experimental Workflow for Furan Derivative Analysis
Caption: HS-SPME-GC-MS workflow for furan analysis.
References
- 1. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Boiling Time on the Color, Water, Protein Secondary Structure, and Volatile Compounds of Beef - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ab :: Animal Bioscience [animbiosci.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of cooking or handling conditions on the furan levels of processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Sensory and Experimental Guide to 2-Methyl-3-(methylthio)furan and bis(2-Methyl-3-furyl) disulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive sensory evaluation of two key flavor compounds, 2-Methyl-3-(methylthio)furan and bis(2-Methyl-3-furyl) disulfide. It offers a comparative analysis of their sensory profiles, supported by available quantitative data and detailed experimental methodologies for their assessment.
Sensory Profile Comparison
These two sulfur-containing furan (B31954) derivatives, while structurally related, present distinct sensory characteristics that are highly valued in the food and fragrance industries. This compound is noted for its savory, meaty, and slightly spicy notes, whereas bis(2-methyl-3-furyl) disulfide offers a more complex profile reminiscent of roasted and seared beef, with additional onion and fermented nuances.
Quantitative Sensory Data
The following tables summarize the available quantitative and descriptive sensory data for both compounds.
| Property | This compound | bis(2-Methyl-3-furyl) disulfide |
| CAS Number | 63012-97-5[1] | 28588-75-2[2] |
| Molecular Formula | C6H8OS[1] | C10H10O2S2 |
| Appearance | Colorless to pale yellow transparent liquid[1] | Colorless liquid with a roast, meaty aroma. |
| FEMA Number | 3949[3][4] | 3259[5] |
Table 1: Physicochemical Properties
| Sensory Attribute | This compound | bis(2-Methyl-3-furyl) disulfide |
| Odor Description | Sulfurous, meaty, beefy, cheesy, coffee, minty, spicy.[1][6] At 1.0% in propylene (B89431) glycol: Spicy, pungent, alliaceous, sulfurous, drying to a meaty, brothy aroma with mustard and coffee nuances.[6] | Meaty, roasted, scallion, onion, sulfurous.[7] At 0.10% in propylene glycol: Meaty, roasted, scallion, onion, sulfury. At 1.00% in propylene glycol: Sulfurous, strong roasted meaty with a note reminiscent of sulfurol, savory, au jus and chicken nuances. |
| Taste Description | At 0.10 - 0.40 ppm: Mild meaty, spicy, slightly solvent-like with coffee, nutty, and cheesy nuances.[6] At 15 ppm: Sulfurous, fishy, meaty, salmon and tuna-like with a slight roasted nuance.[8] | Taste and odor is seared beef, onion, fermented vegetable and sauerkraut.[2] At 0.00 - 0.10 ppm: Strong meaty, sulfurous, brothy with a hint of thiamin, roasted savory, with nuances of cooked onion, sauteed garlic and black pepper. Can be used in lower dosages (5 to 10 ppb) to add fatty notes to hazelnut and chocolate flavors and to add creamy and milky effects.[7] |
| Odor Threshold | Derivatives of 2-methyl-3-furyl sulfide (B99878) have low aroma thresholds (<5 µg/mL).[9][10] | Odor threshold in air: 0.0006-0.0028 ng/L. |
Table 2: Comparative Sensory Profiles and Thresholds
Experimental Protocols
Accurate sensory evaluation of these potent aroma compounds requires rigorous and well-defined experimental protocols. The following sections detail methodologies for sensory panel evaluation and instrumental analysis.
Sensory Panel Evaluation
A trained sensory panel is essential for obtaining reliable and reproducible descriptive sensory data.
1. Panelist Selection and Training:
-
Selection: Recruit panelists based on their sensory acuity, ability to discriminate between different stimuli, and descriptive language skills. Initial screening can involve basic taste and odor identification tests.[11]
-
Training: Conduct extensive training sessions to familiarize panelists with the specific aroma profiles of this compound and bis(2-methyl-3-furyl) disulfide.[6]
-
Reference Standards: Use reference standards to anchor the perception of specific flavor notes (e.g., "meaty," "sulfurous," "roasted").
-
Vocabulary Development: Develop a consensus vocabulary to describe the sensory attributes of each compound.
-
Intensity Rating: Train panelists to use a standardized intensity scale (e.g., a 100-point scale) to rate the intensity of each attribute.[12]
-
Consistency and Reproducibility: Conduct repeated trials to ensure panelists are consistent and reproducible in their evaluations.
-
2. Sample Preparation:
-
Solvent Selection: Prepare solutions of the compounds in a neutral solvent such as propylene glycol or water, depending on the application and solubility.
-
Concentration Series: Prepare a series of concentrations for each compound to evaluate the dose-response relationship of different sensory attributes.
-
Blinding and Randomization: Present samples to panelists in a blinded and randomized order to minimize bias.[9]
3. Evaluation Procedure:
-
Environment: Conduct sensory evaluations in a controlled environment with neutral lighting and free from distracting odors.[9]
-
Instructions: Provide clear and concise instructions to the panelists.
-
Data Collection: Collect data using a well-designed evaluation form or sensory software.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds.
1. Sample Preparation:
-
Extraction: For complex food matrices, extract volatile compounds using methods such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.[13] The choice of extraction method is crucial to obtain a representative aroma profile.[14]
-
SPME Fiber Selection: For SPME, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for broad-range volatile compound analysis.[13]
2. GC-O System Configuration:
-
Gas Chromatograph (GC):
-
Column: Use a non-polar column (e.g., DB-5) or a polar column (e.g., CP-Wax) for separation, depending on the specific analytical needs.
-
Injector: A split/splitless injector is commonly used. For SPME analysis, a specific SPME liner is required.
-
Oven Program: Develop a temperature program that provides good separation of the target analytes.
-
-
Olfactometry (O) Port:
-
The GC effluent is split between a chemical detector (e.g., Mass Spectrometer) and the olfactometry port.
-
Humidified air is mixed with the effluent at the O-port to prevent nasal dehydration of the assessor.
-
-
Detector: A Mass Spectrometer (MS) is typically used for the identification of the odor-active compounds.
3. Data Acquisition and Analysis:
-
A trained assessor sniffs the effluent from the O-port and records the time, duration, and description of each perceived odor.
-
The data from the MS and the olfactometry analysis are combined to identify the compounds responsible for specific odors.
Signaling Pathways and Experimental Workflows
While specific signaling pathways for the perception of this compound and bis(2-methyl-3-furyl) disulfide are not extensively documented, a general understanding of olfactory and gustatory transduction provides a framework for their perception.
General Olfactory Transduction Pathway
The perception of odorants is initiated by the binding of these molecules to olfactory receptors (ORs), which are G-protein-coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[15][16] This binding event triggers an intracellular signaling cascade, leading to the generation of an action potential that is transmitted to the brain.
Caption: Generalized signaling pathway for olfactory perception.
Experimental Workflow for Sensory Evaluation
The following diagram illustrates a typical workflow for the comprehensive sensory evaluation of flavor compounds.
Caption: Workflow for the sensory evaluation of flavor compounds.
References
- 1. An odorant derivative as an antagonist for an olfactory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. furfuryl 2-methyl-3-furyl disulfide, 109537-55-5 [thegoodscentscompany.com]
- 5. benchchem.com [benchchem.com]
- 6. Training a Sensory Panel – Sensory Nutrition: the role of sensory properties of foods in nutrition and health [pressbooks.pub]
- 7. bis(2-methyl-3-furyl) disulfide, 28588-75-2 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. Best Practices for Conducting a Sensory Panel for Meat Testing - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 10. Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Cross-Validation of Quantification Techniques for 2-Methyl-3-(methylthio)furan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common analytical techniques for the quantification of 2-Methyl-3-(methylthio)furan (MMTF), a key aroma compound with a characteristic meaty flavor. The selection of an appropriate quantification method is critical for accurate and reliable results in food science, flavor chemistry, and quality control. This document outlines the performance of prevalent methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs.
Comparison of Quantification Techniques
The quantification of MMTF is primarily achieved through chromatographic methods coupled with mass spectrometry. The choice of technique often depends on the sample matrix, required sensitivity, and the availability of instrumentation. The following tables summarize the performance of commonly employed methods.
Table 1: Performance Characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods
| Parameter | HS-SPME-GC-MS | Stable Isotope Dilution Assay (SIDA) GC-MS |
| Principle | Headspace solid-phase microextraction for analyte concentration followed by GC-MS analysis. | Use of a stable isotope-labeled internal standard that mimics the analyte's behavior, providing high accuracy. |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1 µg/kg | < 0.01 µg/kg |
| Limit of Quantification (LOQ) | 0.03 - 3 µg/kg | < 0.03 µg/kg |
| Accuracy (% Recovery) | 85-115% | 95-105% |
| Precision (% RSD) | < 15% | < 10% |
| Sample Matrix | Beverages, Food Products | Complex Food Matrices, Biological Samples |
| Advantages | Solvent-free, relatively simple, good sensitivity. | High accuracy and precision, compensates for matrix effects and analyte loss. |
| Disadvantages | Susceptible to matrix effects, fiber-to-fiber variability. | Requires synthesis of expensive labeled internal standards. |
Table 2: Performance Characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Methods
| Parameter | UPLC-MS/MS |
| Principle | Ultra-performance liquid chromatography for separation followed by tandem mass spectrometry for sensitive and selective detection. |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.001 - 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.003 - 0.3 µg/kg |
| Accuracy (% Recovery) | 90-110% |
| Precision (% RSD) | < 10% |
| Sample Matrix | Beverages, Aqueous Samples |
| Advantages | High sensitivity and selectivity, suitable for less volatile compounds. |
| Disadvantages | May require derivatization for volatile compounds, potential for ion suppression from matrix components. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these techniques.
Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS
This method is widely used for the analysis of volatile and semi-volatile compounds in various matrices.
a. Sample Preparation:
-
Homogenize 5 g of the solid sample or pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 2 g of sodium chloride to the vial to increase the ionic strength of the aqueous phase and promote the release of volatile compounds.
-
Add a known amount of internal standard (e.g., 2-ethylfenchol).
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
b. SPME Procedure:
-
Place the vial in a temperature-controlled autosampler at 60°C.
-
Equilibrate the sample for 15 minutes with agitation.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.
c. GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 15°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for MMTF (e.g., m/z 128, 113, 85).
-
Stable Isotope Dilution Assay (SIDA) by GC-MS
SIDA is considered the gold standard for quantification due to its high accuracy.[1]
a. Sample Preparation:
-
Weigh 1 g of the homogenized sample into a screw-cap tube.
-
Spike the sample with a known amount of deuterated MMTF (MMTF-d3) internal standard.
-
Add 5 mL of dichloromethane (B109758) and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the organic layer and concentrate it to 100 µL under a gentle stream of nitrogen.
b. GC-MS Analysis:
-
Injector: Inject 1 µL of the extract in splitless mode at 250°C.
-
Column: Use a high-polarity column such as a VF-WAXms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Start at 50°C (hold for 1 min), ramp to 240°C at 10°C/min (hold for 10 min).
-
Carrier Gas: Helium at 1.2 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 240°C.
-
Acquisition Mode: SIM of quantifier and qualifier ions for both MMTF (e.g., m/z 128, 113) and MMTF-d3 (e.g., m/z 131, 116).
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique offers high sensitivity and is suitable for analyzing MMTF in liquid samples.
a. Sample Preparation:
-
For aqueous samples, perform a liquid-liquid extraction with dichloromethane.
-
For solid samples, perform an extraction with a suitable organic solvent followed by cleanup using solid-phase extraction (SPE).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
b. UPLC-MS/MS Analysis:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the transition of the precursor ion [M+H]+ to specific product ions.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for cross-validating quantification techniques and a simplified representation of a common analytical pathway.
Caption: Workflow for cross-validation of analytical methods.
References
Comparative Analysis of 2-Methyl-3-(methylthio)furan (MMF) Formation Across Different Meat Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the formation of 2-Methyl-3-(methylthio)furan (MMF), a potent meaty aroma compound, in various meat types. The content is supported by experimental data and detailed methodologies to assist in research and development.
Introduction to this compound (MMF)
This compound (MMF) is a sulfur-containing heterocyclic compound renowned for its significant contribution to the desirable savory and meaty aroma of cooked foods. It is formed during thermal processing from its immediate precursor, 2-methyl-3-furanthiol (B142662) (MFT), which is also a potent aroma compound.[1][2] The generation of MMF is a complex process influenced by the type of meat, the availability of precursors, and cooking conditions. Understanding the variations in its formation across different meats is crucial for developing flavor profiles in food products.
Primary Formation Pathways of MMF Precursor (2-Methyl-3-furanthiol)
The formation of 2-methyl-3-furanthiol (MFT), the direct precursor to MMF, primarily occurs through two major chemical pathways during the heating of meat: the Maillard reaction and the thermal degradation of thiamine (B1217682) (Vitamin B1).[1]
-
Maillard Reaction: This pathway involves the reaction between a reducing sugar (typically a pentose (B10789219) like ribose, which is abundant in meat) and a sulfur-containing amino acid, most notably cysteine.[1][3]
-
Thiamine Degradation: Thiamine is thermally unstable and degrades upon heating to yield several aroma-active compounds, including MFT.[2][4] This pathway is considered highly efficient, even at the typical concentrations of thiamine found in meat.[2]
The subsequent methylation of the thiol group in MFT, often involving a methyl donor, leads to the formation of this compound (MMF).[2]
Comparison of MMF Formation in Different Meats
Direct quantitative comparisons of MMF concentrations across different meat types cooked under identical conditions are limited in publicly available literature. However, analysis of precursor concentrations and qualitative flavor profiles allows for a comparative assessment. Key volatile compounds found in cooked beef, such as MFT, are also present in cooked pork and chicken, though their concentrations vary between species.[5]
| Meat Type | Key Precursors & Influencing Factors | Relative MMF/MFT Formation Potential | Supporting Observations |
| Beef | High concentrations of ribonucleotides (source of ribose) and sulfur-containing amino acids. | High | MFT and its disulfide are recognized as major contributors to the characteristic meaty aroma of cooked beef.[6] The meaty-caramel notes of beef are attributed to high concentrations of compounds including MFT.[5] |
| Pork | Notably high in thiamine compared to other meats. Also contains cysteine and reducing sugars. | High | The reaction of cysteine and sugars is important for the characteristic flavor of pork.[3][7] Thiamine supplementation in pork products like ham has been shown to increase the formation of MFT.[5] |
| Chicken | Contains all necessary precursors: ribonucleotides, cysteine/glutathione, and thiamine. | Moderate to High | MFT is considered one of the most vital chemical compounds responsible for chicken flavor, particularly in chicken broth.[3][7] The formation of MFT in chicken involves both the Maillard reaction and thiamine degradation.[3] |
| Lamb | Contains the necessary precursors, but flavor profile is heavily influenced by branched-chain fatty acids. | Moderate | While MFT contributes a cooked meat note to lamb flavors, the overall aroma is often dominated by other compounds derived from lipids.[8] |
Experimental Protocols
The standard methodology for the analysis of MMF and other volatile compounds in meat involves sample preparation, volatile compound extraction, and analysis by gas chromatography-mass spectrometry (GC-MS).
Sample Preparation
-
Meat Samples: Procure fresh, uncooked samples of beef (e.g., loin), pork (e.g., loin), and chicken (e.g., breast).
-
Cooking: Cook the meat samples under controlled and identical conditions to ensure comparability. A common method is boiling or roasting to a specific internal temperature (e.g., 80°C).
-
Homogenization: After cooking, the samples are cooled and then minced or homogenized to create a uniform matrix for extraction.
Volatile Compound Extraction: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a widely used, solvent-free technique for extracting volatile and semi-volatile compounds from a sample's headspace.
-
Apparatus:
-
SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane, PDMS)
-
20 mL headspace vials with septa
-
Heating block or water bath
-
Gas chromatograph
-
-
Procedure:
-
Place a precise amount (e.g., 3.0 g) of the homogenized cooked meat sample into a 20 mL headspace vial.
-
Add an internal standard (e.g., 2-methyl-3-heptanone) to the vial for quantification.
-
Seal the vial tightly with a septum cap.
-
Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction period (e.g., 30-60 minutes) at the same temperature.
-
Retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.
-
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
System: A gas chromatograph coupled with a mass spectrometer detector.
-
Column: A capillary column suitable for flavor compound analysis (e.g., DB-Wax or DB-5ms).
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min)
-
Oven Program: Start at 40°C, hold for 3 min, ramp to 230°C at 5°C/min, and hold for 5 min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 35-350
-
-
Identification and Quantification:
-
Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and entries in mass spectral libraries (e.g., NIST).
-
Quantification is performed by calculating the ratio of the peak area of the target analyte to the peak area of the internal standard and comparing it against a calibration curve.
-
Conclusion
The formation of the critical meaty aroma compound, this compound, is intrinsically linked to the precursor profile of the specific meat type and the thermal conditions applied. Beef and pork are considered to have high potential for MMF formation due to abundant Maillard reaction precursors and high thiamine content, respectively. Chicken also robustly produces this compound, which is vital to its characteristic flavor. While lamb contains the necessary precursors, its unique flavor profile is often more influenced by lipid-derived compounds. Further research employing standardized cooking protocols and quantification methods across a wider variety of meat cuts and breeds is necessary to provide a more definitive quantitative comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Methyl-3-furanthiol | 28588-74-1 | Benchchem [benchchem.com]
- 3. Flavour Chemistry of Chicken Meat: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. table_of_contents [chicken-flavor.tripod.com]
- 5. scielo.br [scielo.br]
- 6. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. perfumerflavorist.com [perfumerflavorist.com]
Quantitative Comparison of Furanthiols in Arabica and Robusta Coffee: A Focus on 2-Methyl-3-(methylthio)furan and Related Compounds
A critical analysis for researchers and flavor scientists.
Executive Summary
This guide provides a comparative overview of the potent aroma compound 2-Methyl-3-(methylthio)furan and related furanthiols in Coffea arabica (arabica) and Coffea canephora (robusta) coffee. While this compound has been identified as a contributor to the desirable roasty and savory notes in coffee, a comprehensive literature review reveals a significant data gap: no quantitative studies to date have been published comparing the concentration of this compound in arabica versus robusta coffee. The compound has been detected in both species, but not quantified.
However, quantitative data is available for the structurally similar and highly aromatic compound, 2-methyl-3-furanthiol (B142662) , along with other key furanthiols. These compounds are crucial to the characteristic aroma profile of coffee. This guide summarizes the available quantitative data for these related compounds, details the experimental protocols for their analysis, and illustrates their formation pathway during coffee roasting. This information serves as a valuable proxy for understanding the potential differences in sulfur-containing furan (B31954) derivatives between arabica and robusta coffee.
Quantitative Comparison of Key Furanthiols
Due to the absence of quantitative data for this compound, this section focuses on related furanthiols for which comparative data in arabica and robusta coffee is available. It is important to note that concentrations can vary significantly based on factors such as geographic origin, roasting conditions, and analytical methodology.
| Furanthiol Compound | Coffee Variety | Concentration Range | Reference |
| 2-Furfurylthiol (FFT) | Robusta | 20.94 µg/L (in brew) | [1] |
| Arabica (Yunnan) | 11.34 µg/L (in brew) | [1] | |
| Arabica (Columbia) | 15.33 µg/L (in brew) | [1] | |
| 2-Methyl-3-furanthiol | Arabica | Predominantly found | [2][3] |
| Robusta | Lower concentrations than Arabica | [2][3] | |
| 2,5-Dimethyl-3-furanthiol (DMFT) | Coffee Powder (unspecified) | ~10 ng/kg | [1] |
General observations suggest that Robusta coffee tends to have higher concentrations of some furanthiols, like 2-furfurylthiol, which contributes to its bolder, more rubbery and roasty aroma profile.
Experimental Protocols
The quantification of volatile sulfur compounds like furanthiols in a complex matrix such as coffee is a significant analytical challenge. The most common and accurate methods employed are based on gas chromatography-mass spectrometry (GC-MS), often incorporating a stable isotope dilution assay (SIDA) for precise quantification.
Methodology: Stable Isotope Dilution Assay (SIDA) Coupled with GC-MS
This method is considered the gold standard for the accurate quantification of trace volatile compounds.
1. Sample Preparation and Extraction:
-
Roasting and Grinding: Coffee beans (arabica and robusta) are roasted to a specified degree (e.g., medium roast) and then ground to a consistent particle size.
-
Internal Standard Spiking: A known amount of a stable isotope-labeled analog of the target furanthiol (e.g., deuterated 2-methyl-3-furanthiol) is added to the ground coffee sample. This internal standard behaves almost identically to the native analyte during extraction and analysis, correcting for any losses.
-
Extraction: Volatile compounds are extracted from the coffee matrix. Common techniques include:
-
Simultaneous Distillation-Extraction (SDE): A Likens-Nickerson apparatus is used with a solvent like dichloromethane (B109758) to simultaneously distill and extract volatile compounds from an aqueous coffee slurry.[4]
-
Solid-Phase Microextraction (SPME): A fiber coated with an adsorbent material is exposed to the headspace of the coffee sample to trap volatile compounds.[5]
-
2. Chromatographic Separation and Detection:
-
Gas Chromatography (GC): The extracted volatile compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5 or DB-FFAP).
-
Mass Spectrometry (MS): The separated compounds are ionized and fragmented. The mass spectrometer detects and quantifies specific ions corresponding to the native analyte and the labeled internal standard. Two-dimensional GC (GCxGC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS) can be employed for enhanced separation and identification of trace compounds in complex mixtures.[4][5]
3. Quantification:
-
The concentration of the native furanthiol is calculated based on the ratio of the signal intensity of the native compound to that of the known amount of the added internal standard.[6][7][8]
Formation Pathway of Furanthiols in Coffee
Furanthiols, including this compound, are not present in green coffee beans but are formed during the roasting process through the Maillard reaction.[9][10][11] This complex series of chemical reactions occurs between amino acids and reducing sugars at high temperatures.
The key precursors for the formation of 2-methyl-3-furanthiol are sulfur-containing amino acids (like cysteine) and pentose (B10789219) or hexose (B10828440) sugars.[10][12]
Conclusion and Future Directions
While a direct quantitative comparison of this compound in arabica and robusta coffee remains an area for future research, the available data on related furanthiols provides valuable insights. Generally, robusta coffees exhibit higher concentrations of certain furanthiols, which aligns with their more intense and roasty aroma profiles. The development and application of sensitive analytical techniques like SIDA-GC-MS are crucial for the accurate quantification of these potent aroma compounds. Further research is needed to elucidate the precise concentrations of this compound in different coffee varieties and to understand how roasting parameters can be optimized to modulate its formation, thereby influencing the final flavor profile of the brew.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. article.scirea.org [article.scirea.org]
- 5. scispace.com [scispace.com]
- 6. imreblank.ch [imreblank.ch]
- 7. oipub.com [oipub.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Maillard reaction - Wikipedia [en.wikipedia.org]
- 12. The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Sensory Panel Validation of 2-Methyl-3-(methylthio)furan as a Meaty Odorant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Methyl-3-(methylthio)furan (MMTF) as a meaty odorant, benchmarked against other key compounds known to contribute to meat flavor. The information presented is collated from various studies to offer a comprehensive overview for researchers in flavor science and related fields. While direct quantitative sensory panel data for MMTF is limited in publicly available literature, this guide synthesizes existing descriptive profiles and compares them with well-established meaty odorants.
Quantitative Sensory Data Summary
The following tables summarize the sensory and physical properties of MMTF and a key alternative, 2-methyl-3-furanthiol (B142662) (MFT), along with other sulfur-containing compounds associated with meaty aromas.
Table 1: Sensory Profile of Meaty Odorants
| Compound | Odor Description | Taste Description | Concentration for Description |
| This compound (MMTF) | Beefy, cheesy, coffee, minty, spicy, pungent, alliaceous, sulfurous, dry, brothy, mustard nuances.[1] | Mild meaty, spicy, slightly solvent-like with coffee, nutty, and cheesy nuances.[1] | Odor: 1.00% in propylene (B89431) glycol; Taste: 0.10 - 0.40 ppm.[1] |
| 2-Methyl-3-furanthiol (MFT) | Roasted, meaty. Fishy, meaty, metallic, sulfurous.[2][3] | - | Not specified. |
| Dimethyl trisulfide | Cabbage-like. | - | Not specified. |
| Methional | Cooked potato. | - | Not specified. |
Table 2: Odor Thresholds of Meaty and Related Aroma Compounds in Water
| Compound | Odor Threshold (μg/L in water) | Reference |
| 2-Methyl-3-furanthiol (MFT) | 0.00003 | |
| Dimethyl trisulfide | 0.01 | |
| Methional | 0.2 | |
| (E,E)-2,4-Decadienal | 0.07 |
Note: A definitive, cited odor threshold for this compound in water was not available in the reviewed literature.
Experimental Protocols
A detailed methodology for the sensory evaluation of meaty odorants is crucial for obtaining reliable and reproducible data. The following protocol is a comprehensive Quantitative Descriptive Analysis (QDA) approach adapted from established methods for meat flavor evaluation.
Experimental Protocol: Quantitative Descriptive Analysis (QDA) of Meaty Odorants
1. Panelist Selection and Training:
-
Recruitment: Recruit 8-12 individuals with prior experience in descriptive sensory analysis.
-
Screening: Screen candidates for their ability to detect and describe basic tastes and aromas, particularly savory and sulfurous notes.
-
Training: Conduct a multi-stage training program:
-
Phase 1: Terminology Development: Panelists are presented with a range of meaty aroma compounds (including MMTF and MFT) at varying concentrations in a neutral medium (e.g., deionized water or deodorized oil). Through group discussion, a consensus-based lexicon of descriptive terms for aroma and flavor is developed.
-
Phase 2: Reference Standardization: For each descriptor, a standard reference is prepared and agreed upon by the panel. For example, a dilute solution of MFT could serve as the reference for "intense meaty."
-
Phase 3: Intensity Scaling: Panelists are trained to use a structured numerical scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely intense) to rate the intensity of each attribute. Calibration exercises are conducted using the reference standards to ensure consistency.
-
2. Sample Preparation and Presentation:
-
Sample Preparation: Prepare solutions of the odorants in a neutral, odor-free medium (e.g., deionized water or mineral oil) at concentrations relevant to their typical use levels and odor thresholds. Prepare fresh solutions for each session to avoid degradation.
-
Sample Coding and Randomization: Assign three-digit random codes to each sample to blind the panelists. The order of sample presentation should be randomized for each panelist to minimize order effects.
-
Serving: Present samples in sealed, odor-free glass vials or containers. For aroma evaluation, provide samples at a controlled room temperature.
3. Sensory Evaluation Procedure:
-
Environment: Conduct the evaluation in a dedicated sensory analysis laboratory with individual booths, controlled lighting, temperature, and ventilation to prevent distractions and cross-contamination of aromas.
-
Evaluation:
-
Aroma Assessment: Panelists first evaluate the aroma of each sample by sniffing the headspace.
-
Flavor Assessment (if applicable): For taste evaluation, panelists take a small, controlled amount of the sample into their mouth, evaluate the flavor attributes, and expectorate.
-
Data Collection: Panelists record the intensity of each sensory attribute on the provided scoresheet.
-
-
Rinsing: Instruct panelists to rinse their palate with deionized water and wait for a predetermined period (e.g., 2 minutes) between samples to prevent sensory fatigue.
4. Data Analysis:
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in attribute intensities between the samples. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.
Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the sensory panel validation process.
References
A Comparative Analysis of Maillard Reaction Products from Diverse Precursors: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuances of the Maillard reaction is paramount. This non-enzymatic browning reaction between amino acids and reducing sugars, ubiquitous in food science, also plays a significant role in physiological and pathological processes, including the formation of advanced glycation end products (AGEs). The nature of the precursor molecules—the specific sugar and amino acid—profoundly dictates the physicochemical and biological properties of the resulting Maillard reaction products (MRPs). This guide provides a comparative study of MRPs derived from different precursors, supported by experimental data and detailed methodologies, to aid in the targeted generation and analysis of these complex compounds.
Performance Comparison of Maillard Reaction Products
The selection of sugar and amino acid precursors significantly influences the characteristics of the resulting MRPs, including their antioxidant capacity, color intensity, and flavor profile. The following tables summarize quantitative data from various studies to facilitate a comparative understanding.
Antioxidant Activity and Browning Intensity
The antioxidant potential of MRPs is a key area of investigation, with implications for both food preservation and therapeutic applications. The reducing power and radical scavenging ability of MRPs are highly dependent on the precursor combination. Similarly, the extent of browning, an indicator of the reaction's progression, varies significantly with the type of sugar and amino acid used.
| Precursor Combination | Antioxidant Activity (DPPH Radical Scavenging) | Browning Intensity (Absorbance at 420 nm) | Sugar Loss (%) | Reference |
| Glucose-Glycine | High | High | High | [1] |
| Fructose-Glycine | Moderate | Moderate | Moderate | [1] |
| Xylose-Glycine | High | High | Very High | [1] |
| Glucose-Lysine | Very High | High | High | [1] |
| Fructose-Lysine | Moderate | Moderate | Low | [1] |
| Xylose-Lysine | Very High | High | Very High | [1] |
| Ribose-Lysine | Highest | Highest | N/A | [2] |
Note: The terms High, Moderate, and Low are relative comparisons based on the findings within the cited studies. Actual quantitative values can be found in the respective publications.
A study on different sugar-lysine model systems found that the high molecular weight (HMW) MRPs from a ribose-lysine reaction exhibited the highest affinity to scavenge free radicals[2]. In glycine-sugar models, the relative free-radical scavenging capacity followed a pattern of Glucose > Fructose ≈ Xylose[1]. When lysine (B10760008) was the amino acid, the pattern was Glucose ≈ Xylose > Fructose[1].
Flavor Profile
The flavor compounds generated during the Maillard reaction are diverse and depend heavily on the amino acid precursor. While a comprehensive quantitative comparison is challenging due to the complexity of flavor chemistry, general flavor characteristics can be attributed to specific amino acid types.
| Amino Acid Precursor | Predominant Flavor Characteristics of MRPs |
| Cysteine | Meaty, savory, sulfurous |
| Glycine | Browning enhancer, can contribute to meaty flavors |
| Valine | Chocolate-like aroma (with glucose) |
| Proline & Lysine | Toasted bread aroma (with glucose) |
| Phenylalanine | Floral scent |
| Glutamic Acid | Popcorn-like smell |
Pentoses like xylose and ribose are generally more reactive than hexoses such as glucose and fructose, leading to a more rapid development of color and flavor[3][4]. The addition of pentoses has been shown to generate more sulfur-containing volatile compounds compared to hexoses when reacted with chicken carcass hydrolysate[3].
Experimental Protocols
To facilitate reproducible and comparative research, the following is a detailed methodology for a model Maillard reaction system.
Preparation of a Model Maillard Reaction System
This protocol describes the preparation and analysis of MRPs from different sugar and amino acid precursors in a controlled laboratory setting.
Materials:
-
Reducing sugars (e.g., D-glucose, D-fructose, D-xylose)
-
Amino acids (e.g., L-lysine, L-glycine)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Spectrophotometer
-
Heating block or water bath
-
Test tubes
-
Deionized water
Procedure:
-
Solution Preparation: Prepare 0.5 M solutions of each sugar and amino acid in the 0.1 M phosphate buffer.
-
Reaction Setup: In a series of test tubes, mix 1 mL of a specific sugar solution with 1 mL of a specific amino acid solution. Prepare a blank for each sugar by mixing 1 mL of the sugar solution with 1 mL of the phosphate buffer.
-
Incubation: Tightly cap the test tubes and place them in a heating block or water bath preheated to 100°C.
-
Time-Course Analysis: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove a set of tubes from the heat and immediately place them in an ice bath to quench the reaction.
-
Browning Measurement: After cooling, measure the absorbance of the solutions at 420 nm using a spectrophotometer, with the corresponding blank solution as the reference.
-
Antioxidant Activity Assay (DPPH Radical Scavenging):
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a separate set of tubes, mix 1 mL of the MRP solution (appropriately diluted) with 2 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the MRP sample.
-
Signaling Pathways and Experimental Workflows
The biological effects of MRPs, particularly advanced glycation end products (AGEs), are often mediated through specific cellular signaling pathways. Understanding these pathways is crucial for drug development and disease research.
AGE-RAGE Signaling Pathway
A primary pathway through which AGEs exert their effects is by binding to the Receptor for Advanced Glycation End products (RAGE)[5][6][7]. This interaction triggers a cascade of intracellular signaling events, leading to inflammation, oxidative stress, and cellular dysfunction[6][8].
AGE-RAGE signaling cascade.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of MRPs from different precursors.
Workflow for comparative MRP analysis.
This guide provides a foundational understanding of the comparative aspects of Maillard reaction products derived from different precursors. For in-depth quantitative data and specific experimental conditions, researchers are encouraged to consult the cited literature. The provided protocols and diagrams serve as a starting point for designing and conducting further investigations into this complex and fascinating area of study.
References
- 1. Antioxidant and Functional Activities of MRPs Derived from Different Sugar–Amino Acid Combinations and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of sugar-lysine Maillard reaction products in cell free and cell culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of Maillard Reaction, and Advanced Glycation End Product (AGE)-Receptor for AGE (RAGE) Signaling Inhibitors as Novel Therapeutic Strategies for Patients with AGE-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Fork to Brain: The Role of AGE–RAGE Signaling and the Western Diet in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
The Meaty Note: Evaluating 2-Methyl-3-(methylthio)furan as a Flavor Marker in Food
A Comparative Guide for Researchers and Product Development Professionals
2-Methyl-3-(methylthio)furan (MMF) is a potent, sulfur-containing furan (B31954) derivative that plays a significant role in the flavor profile of many cooked foods, most notably meat. Its characteristic "meaty," "beefy," and slightly "sulfurous" aroma makes it a key target for flavor chemists and food scientists aiming to understand and replicate the complex sensory experience of cooked meat. This guide provides a comprehensive evaluation of MMF as a flavor marker, comparing it with other relevant compounds and detailing the experimental protocols for its analysis.
Sensory Profile and Flavor Contribution
MMF is recognized for its multifaceted aroma, often described as beefy, cheesy, coffee-like, minty, and spicy.[1] Its potent, low-odor threshold contributes significantly to the savory and meaty notes in a variety of food products, including processed meats, seasonings, and snacks.[1][2] The sensory perception of MMF is highly concentration-dependent. At very low concentrations, it imparts a desirable meaty aroma, while at higher levels, it can be perceived as more sulfurous.
Formation Pathways of this compound
MMF is not typically present in raw food but is formed during thermal processing through two primary pathways: the Maillard reaction and the degradation of thiamine (B1217682) (Vitamin B1). The immediate precursor to MMF is 2-methyl-3-furanthiol (B142662) (MFT), a highly potent aroma compound in its own right.[3]
Maillard Reaction
The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a primary source of flavor and color in cooked foods. The formation of MFT, and subsequently MMF, in this pathway involves the reaction of a sulfur-containing amino acid, such as cysteine, with a pentose (B10789219) or hexose (B10828440) sugar.[4] Hydrogen sulfide, generated from the degradation of cysteine, reacts with furanone intermediates derived from the sugar to form MFT.
Thiamine Degradation
Thiamine is a heat-labile vitamin that can degrade during cooking to produce a variety of flavor compounds, including sulfur-containing heterocycles. The thermal degradation of thiamine can lead to the formation of 5-hydroxy-3-mercaptopentan-2-one, a key intermediate that cyclizes and dehydrates to form MFT.[3][5]
Quantitative Analysis and Comparison with Other Flavor Markers
The concentration of MMF and its precursor, MFT, can vary significantly depending on the food matrix, processing conditions, and the presence of precursors. While comprehensive quantitative data for MMF across a wide range of foods is limited, studies have reported the concentrations of MFT in some products.
| Food Product | Compound | Concentration Range (μg/kg) | Reference |
| Fermented Grains (for Baijiu) | 2-Methyl-3-furanthiol (MFT) | 1.70 - 12.74 | [6] |
| Dry Cured Loins (Thiamine supplemented) | This compound (MMF) | Highest concentration observed | [6] |
| Chinese Baijiu (Soy Sauce Aroma Type) | 2-Methyl-3-furanthiol (MFT) | Significantly higher than other types | [7] |
Comparison with Other Key Meat Flavor Markers
Several other volatile compounds contribute to the characteristic flavor of cooked meat. A direct quantitative comparison is challenging due to variations in analytical methods and reporting units. However, the following table provides an overview of some key meaty flavor compounds and their sensory descriptors.
| Compound | Sensory Descriptors | Odor Threshold (in water) |
| This compound (MMF) | Meaty, beefy, sulfurous, coffee-like | Very low (ppb range) |
| 2-Furfurylthiol | Roasted, coffee-like, smoky | 0.005 ng/L |
| Methional | Cooked potato, savory, meaty | 0.2 μg/L |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) | Caramel, sweet, fruity | 0.4 μg/L |
| Bis(2-methyl-3-furyl) disulfide | Meaty, roasted | 0.02 ng/L |
| 2-Acetyl-1-pyrroline | Roasted, popcorn-like | 0.1 ng/L |
Experimental Protocols for Quantification
The analysis of MMF in food is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace (HS) or solid-phase microextraction (SPME) sample preparation technique.
Experimental Workflow: HS-SPME-GC-MS Analysis of MMF in Meat
Detailed Methodological Parameters for GC-MS Analysis
The following table outlines typical parameters for the GC-MS analysis of MMF. Optimization will be required based on the specific instrumentation and food matrix.
| Parameter | Recommended Setting |
| Sample Preparation | |
| Sample Weight | 1-5 g |
| Internal Standard | Deuterated MMF (e.g., MMF-d3) |
| Extraction | Headspace Solid-Phase Microextraction (HS-SPME) |
| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |
| Incubation Temperature | 60-80°C |
| Incubation Time | 20-30 min |
| Extraction Time | 20-40 min |
| Gas Chromatography (GC) | |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.0-1.5 mL/min |
| Oven Temperature Program | Initial 40°C (hold 2 min), ramp to 250°C at 5-10°C/min, hold 5 min |
| Inlet Temperature | 250°C |
| Mass Spectrometry (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions for MMF (m/z) | 128 (molecular ion), 113, 85, 53 |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
Conclusion
This compound is a critical flavor marker, particularly for imparting characteristic meaty and savory notes in cooked foods. Its formation through the Maillard reaction and thiamine degradation highlights the importance of precursor availability and processing conditions in flavor development. While MMF's potent aroma and low odor threshold make it a significant contributor to the overall flavor profile, a comprehensive understanding of its quantitative distribution across various food matrices and its direct correlation with sensory perception requires further research. The detailed analytical protocols provided in this guide offer a robust framework for researchers and industry professionals to accurately quantify MMF, enabling better control and optimization of flavor in food products.
References
- 1. 2-Methyl-3-furanthiol | 28588-74-1 | Benchchem [benchchem.com]
- 2. Making sure you're not a bot! [iastatedigitalpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. iaras.org [iaras.org]
- 5. beefresearch.org [beefresearch.org]
- 6. researchgate.net [researchgate.net]
- 7. Insights into the Role of 2-Methyl-3-furanthiol and 2-Furfurylthiol as Markers for the Differentiation of Chinese Light, Strong, and Soy Sauce Aroma Types of Baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Methyl-3-(methylthio)furan: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the pharmaceutical and chemical industries, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Methyl-3-(methylthio)furan (CAS No. 63012-97-5), a flammable liquid with a characteristic stench that requires careful management.[1] Adherence to these protocols is essential for minimizing risks and meeting regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is a flammable liquid and is harmful if swallowed.[2] All handling should be conducted in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1] Personnel must wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1]
Spill Management
In the event of a spill, immediate containment is necessary to prevent further spread. The area should be evacuated of all non-essential personnel. For containment and cleanup, use non-combustible absorbent materials such as sand, earth, diatomaceous earth, or vermiculite.[3] The absorbed material should then be collected and placed into a suitable, labeled container for disposal.[3] It is imperative to prevent the chemical from entering drains or waterways.[3]
Disposal of Unused Product and Contaminated Materials
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to the US EPA guidelines outlined in 40 CFR 261.3.[1] It is also mandatory to consult and comply with all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Engage a Licensed Disposal Company:
-
Packaging for Disposal:
-
Ensure that waste containers are securely closed and properly labeled with the chemical name and associated hazards.
-
Follow any specific packaging instructions provided by the licensed disposal company.
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal.
-
Retain all documentation provided by the waste disposal company, including manifests and certificates of disposal.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 63012-97-5 | [1] |
| Molecular Weight | 128.19 g/mol | [2] |
| Purity | ≥98% (GC) | [1] |
| Density | 1.057 g/mL at 25 °C | |
| Boiling Point | 132 °C | |
| Flash Point | 59 °C (138.2 °F) - closed cup |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-Methyl-3-(methylthio)furan
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methyl-3-(methylthio)furan (CAS: 63012-97-5). Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
Chemical Profile: this compound is a flammable liquid and vapor with a characteristic stench.[1][2] It is classified as harmful if swallowed and requires careful handling to avoid exposure.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE for handling this chemical.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield is recommended when there is a risk of splashing. | Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1][3] |
| Skin and Body Protection | Chemical-resistant lab coat and disposable gloves. | Wear suitable protective clothing to prevent skin contact.[1][3] For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and replace them immediately if contaminated.[1][4] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved respirator with an appropriate cartridge (e.g., multi-purpose combination or type ABEK).[3][5][6] |
| Footwear | Closed-toe shoes. | Shoes must cover the entire foot to protect against spills.[7] |
Engineering Controls and Safety Equipment
Proper laboratory setup is crucial for minimizing exposure risk.
| Control Type | Requirement |
| Ventilation | Work must be conducted in a well-ventilated area. Use of adequate general and local exhaust ventilation is required to maintain low airborne concentrations.[1] |
| Safety Equipment | An eyewash fountain and safety shower must be readily accessible in the immediate work area.[1] |
| Ignition Source Control | Use explosion-proof electrical, ventilating, and lighting equipment. Employ only non-sparking tools and take precautionary measures against static discharge.[1] |
Operational and Disposal Plans
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all engineering controls are operational. Put on all required PPE as specified in the table above.
-
Handling: Conduct all manipulations of the chemical within a chemical fume hood to minimize inhalation of vapors.[3] Avoid all contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[1] Keep the container tightly closed when not in use.[1]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1]
-
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical aid.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Disposal Plan:
-
Chemical Waste: All waste containing this compound must be treated as hazardous waste. Collect in a designated, properly labeled, and sealed container.[1]
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other disposable items in a designated hazardous waste container.[4] Do not reuse empty containers.[1]
-
Regulations: All disposal must adhere to federal, state, and local hazardous waste regulations.[1]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. This compound | C6H8OS | CID 526618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2-甲基-3-呋喃硫醇 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 6. aurochemicals.com [aurochemicals.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
